1-Bromo-4,4-dimethylpentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4,4-dimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFWXIBYHHZALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578001 | |
| Record name | 1-Bromo-4,4-dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6570-95-2 | |
| Record name | 1-Bromo-4,4-dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4,4-dimethylpentane | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-4,4-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4,4-dimethylpentane, a primary alkyl halide, is a valuable building block in organic synthesis. Its unique structural feature, a sterically hindering tert-butyl group, significantly influences its reactivity, making it an interesting substrate for studying reaction mechanisms and a useful component in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on experimental details and data for laboratory applications.
Chemical and Physical Properties
This compound is a flammable and corrosive liquid at room temperature.[1][2] The presence of the bulky tert-butyl group at the C4 position creates a sterically hindered environment around the bromine-bearing carbon.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅Br | [2][3] |
| Molecular Weight | 179.10 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 6570-95-2 | [2] |
| Boiling Point | 154 °C | [3] |
| Density | 1.1343 g/cm³ | [3] |
| Physical State | Liquid | [1] |
| Solubility | Data not available | |
| Melting Point | Data not available |
Spectroscopic Data
Spectroscopic techniques are crucial for the identification and characterization of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effect of the bromine atom causes the adjacent methylene (B1212753) protons (-CH₂Br) to be the most deshielded, appearing at the highest chemical shift.[1]
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₂-Br | ~3.4 | Triplet (t) | 2H |
| -CH₂- | ~1.8 | Multiplet (m) | 2H |
| -CH₂- | ~1.3 | Multiplet (m) | 2H |
| -C(CH₃)₃ | ~0.9 | Singlet (s) | 9H |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.
Table 3: Expected Infrared (IR) Absorptions for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H Stretching (Alkyl) | 2850-3000 |
| C-H Bending (Alkyl) | 1365-1465 |
| C-Br Stretching | 500-600 |
Experimental Protocols
Synthesis of this compound
Several synthetic routes can be employed for the preparation of this compound. Two common methods are the conversion of 4,4-dimethyl-1-pentanol (B1294636) and the anti-Markovnikov hydrobromination of 4,4-dimethylpent-1-ene.
Method 1: From 4,4-dimethyl-1-pentanol using Phosphorus Tribromide
This method involves the reaction of the primary alcohol with phosphorus tribromide (PBr₃).
Materials:
-
4,4-dimethyl-1-pentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4-dimethyl-1-pentanol (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.4 eq), dissolved in anhydrous diethyl ether, to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Method 2: Anti-Markovnikov Hydrobromination of 4,4-dimethylpent-1-ene
This reaction proceeds via a free-radical mechanism, typically initiated by peroxides or UV light, to yield the terminal bromide.[1]
Materials:
-
4,4-dimethylpent-1-ene
-
Hydrogen bromide (HBr)
-
Radical initiator (e.g., benzoyl peroxide)
-
Anhydrous solvent (e.g., hexane)
Procedure:
-
In a flask equipped with a gas inlet and a condenser, dissolve 4,4-dimethylpent-1-ene (1.0 eq) and a catalytic amount of benzoyl peroxide in anhydrous hexane.
-
Bubble dry hydrogen bromide gas through the solution at room temperature.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess HBr.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent.
Purification of this compound
The crude product from either synthesis can be purified by fractional distillation under reduced pressure.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Gradually heat the flask under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point (the boiling point will be lower than 154 °C under vacuum).
Grignard Reagent Formation
This compound can be used to prepare the corresponding Grignard reagent, 4,4-dimethylpentylmagnesium bromide, a potent nucleophile.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle bubbling is observed. Gentle warming may be necessary.
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium is consumed. The resulting grey solution is the Grignard reagent and should be used immediately.
Chemical Reactivity
The reactivity of this compound is dominated by the presence of the bromine atom and the steric hindrance from the tert-butyl group.
Nucleophilic Substitution Reactions
As a primary alkyl halide, this compound can undergo nucleophilic substitution reactions. However, the bulky tert-butyl group significantly hinders the backside attack required for an Sₙ2 mechanism, slowing down such reactions considerably.[1]
Grignard Reaction
As detailed in the experimental protocol, this compound readily forms a Grignard reagent. This organometallic compound is a powerful tool for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.
Visualizations
References
An In-Depth Technical Guide to 1-Bromo-4,4-dimethylpentane
Introduction
1-Bromo-4,4-dimethylpentane is a primary alkyl halide notable for the presence of a sterically bulky tert-butyl group.[1] This structural feature significantly influences its chemical reactivity, particularly in nucleophilic substitution reactions.[1] Its unique structure makes it a valuable building block in organic synthesis for introducing the sterically hindered 4,4-dimethylpentyl group into molecules. This can be leveraged to modify physical and chemical properties such as solubility, viscosity, and thermal stability in the development of specialty chemicals and advanced materials.[1]
Chemical Identifiers and Properties
A comprehensive summary of the identifiers and physicochemical properties of this compound is provided below.
| Identifier | Value | Source |
| CAS Number | 6570-95-2 | [1][2][3][4] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C7H15Br | [2][3][4] |
| Molecular Weight | 179.10 g/mol | [2][3][4] |
| InChI | InChI=1S/C7H15Br/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3 | [2] |
| InChIKey | XPFWXIBYHHZALL-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(C)(C)CCCBr | [2] |
| EC Number | 821-902-8 | [2] |
| PubChem CID | 15752574 | [2][3] |
| DSSTox Substance ID | DTXSID90578001 | [2] |
| Physicochemical Property | Value | Source |
| Boiling Point | 154 °C | [4] |
| Density | 1.1343 g/cm³ | [4] |
| LogP | 3.20760 | [4] |
Synthesis and Reactivity
The synthetic utility and reaction profile of this compound are largely dictated by the steric hindrance imposed by the neopentyl-like structure.
Synthesis
Radical Bromination of 4,4-Dimethylpentane
A common method for synthesizing alkyl bromides is through the free-radical bromination of alkanes.[1] This process involves a chain reaction mechanism initiated by UV light or a radical initiator to generate bromine radicals from molecular bromine.[1] In the case of 4,4-dimethylpentane, the formation of this compound occurs via a less stable primary radical, making it a minor product compared to bromination at other positions, such as the C3 position which would proceed through a more stable secondary radical.[1]
Caption: Synthesis of this compound via radical bromination.
Reactivity
Nucleophilic Substitution Reactions
Due to the significant steric hindrance from the tert-butyl group, this compound undergoes bimolecular nucleophilic substitution (SN2) reactions very slowly.[1] The bulky structure impedes the necessary backside attack by a nucleophile.[1]
Formation of Grignard Reagents and Cross-Coupling Reactions
This compound readily forms a Grignard reagent upon reaction with magnesium metal. This organometallic intermediate is a powerful tool for forming new carbon-carbon bonds. The Grignard reagent can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki or iron-catalyzed couplings, to connect the bulky 4,4-dimethylpentyl group to other organic fragments.[1]
Caption: Formation of a Grignard reagent and its use in cross-coupling reactions.
Experimental Methodologies
While specific, detailed experimental protocols for this compound are not extensively available in the provided search results, general procedures for the key reactions can be outlined.
General Protocol for Grignard Reagent Formation:
-
Apparatus Setup: All glassware must be rigorously dried to exclude moisture. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Magnesium turnings are placed in a flask with a dry ether solvent (e.g., diethyl ether or THF). A solution of this compound in the same solvent is added dropwise.
-
Initiation: The reaction may require gentle heating or the addition of an initiator like a small crystal of iodine to begin.
-
Completion: Once initiated, the reaction is usually exothermic. The mixture is stirred until the magnesium is consumed. The resulting grey solution is the Grignard reagent, which can be used in subsequent steps.
General Protocol for a Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura type):
-
Precursor Conversion: The Grignard reagent derived from this compound could be converted to a boronic ester.[1]
-
Reaction Setup: The boronic ester, an aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are combined in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Execution: The mixture is heated under an inert atmosphere for a period sufficient to drive the reaction to completion, as monitored by techniques like TLC or GC-MS.
-
Workup and Purification: Upon cooling, the reaction mixture is subjected to an aqueous workup to remove inorganic salts. The organic layer is separated, dried, and concentrated. The crude product is then purified, typically by column chromatography.
Safety and Hazard Information
This compound is a hazardous chemical that must be handled with appropriate safety precautions.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Flammable liquids | GHS02 (Flame) | H226: Flammable liquid and vapor[2] |
| Acute toxicity, oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed[2] |
| Acute toxicity, dermal | GHS07 (Exclamation Mark) | H312: Harmful in contact with skin[2] |
| Serious eye damage | GHS05 (Corrosion) | H318: Causes serious eye damage[2] |
| Acute toxicity, inhalation | GHS07 (Exclamation Mark) | H332: Harmful if inhaled[2] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Bromo-4,4-dimethylpentane and its Isomers
This technical guide provides a comprehensive overview of this compound, including its structural formula, isomers, physical and spectroscopic properties, and detailed experimental protocols for its synthesis.
Introduction to this compound
This compound is a primary alkyl halide with the chemical formula C₇H₁₅Br.[1] A key structural feature is the bulky tert-butyl group at the fourth carbon position, which creates significant steric hindrance.[2][3] This steric bulk plays a crucial role in its chemical reactivity. While its primary nature would typically favor bimolecular nucleophilic substitution (Sₙ2) reactions, the steric hindrance can influence reaction rates and pathways.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 6570-95-2 |
| Molecular Formula | C₇H₁₅Br |
| Molecular Weight | 179.10 g/mol [1] |
| Boiling Point | 154 °C[4] |
| Density | 1.1343 g/cm³[4] |
| SMILES | CC(C)(C)CCCBr[1] |
| InChIKey | XPFWXIBYHHZALL-UHFFFAOYSA-N[1] |
Isomers of this compound
The molecular formula C₇H₁₅Br gives rise to numerous constitutional (structural) and stereoisomers. The constitutional isomers can be derived from the nine constitutional isomers of heptane (B126788) (C₇H₁₆).[2][5][6][7] By considering the unique carbon positions on each of these alkane skeletons, we can determine the possible substitution patterns for the bromine atom.
Constitutional Isomers
The constitutional isomers of C₇H₁₅Br can be categorized based on their parent carbon skeleton. Below is a summary of some of these isomers.
Table 2: Selected Constitutional Isomers of C₇H₁₅Br and their Properties
| IUPAC Name | Parent Alkane Skeleton | Boiling Point (°C) | Chirality |
| This compound | 2,2-Dimethylpentane | 154[4] | Achiral |
| 2-Bromo-4,4-dimethylpentane | 2,2-Dimethylpentane | Not available | Chiral |
| 3-Bromo-2,2-dimethylpentane | 2,2-Dimethylpentane | Not available | Chiral |
| 1-Bromo-2,4-dimethylpentane | 2,4-Dimethylpentane | 159.7 ± 8.0[8] | Chiral |
| 2-Bromo-3,4-dimethylpentane | 2,3-Dimethylpentane | Not available | Chiral |
| 3-Bromo-2,3-dimethylpentane | 2,3-Dimethylpentane | Not available | Chiral |
Note: The boiling points of isomeric haloalkanes are influenced by branching; increased branching leads to a more spherical shape, reduced surface area, and consequently, weaker intermolecular van der Waals forces, resulting in lower boiling points.
Stereoisomers
Several of the constitutional isomers of this compound are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. A carbon atom is chiral if it is bonded to four different groups. For example, in 2-bromo-4,4-dimethylpentane, the carbon atom bonded to the bromine is a chiral center.
Spectroscopic Data
¹H NMR Spectroscopy of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the non-equivalent protons in the molecule. The electron-withdrawing effect of the bromine atom causes the adjacent methylene (B1212753) protons (-CH₂-Br) to be the most deshielded, appearing at the highest chemical shift (downfield). The nine equivalent protons of the tert-butyl group appear as a sharp singlet at the most upfield position.[2][3]
Table 3: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₂-Br | ~3.4 | Triplet (t) | 2H |
| -CH₂- | ~1.8 | Multiplet (m) | 2H |
| -CH₂- | ~1.3 | Multiplet (m) | 2H |
| -C(CH₃)₃ | ~0.9 | Singlet (s) | 9H |
Data adapted from predicted values.[2][3]
Experimental Protocols
Synthesis via Radical Bromination of 4,4-Dimethylpentane
This method involves the substitution of a hydrogen atom on the alkane with a bromine atom via a free-radical chain mechanism.
Reaction: (CH₃)₃CCH₂CH₂CH₂CH₃ + Br₂ --(uv light)--> (CH₃)₃CCH₂CH₂CH₂CH₂Br + HBr (+ other isomers)
Mechanism: The reaction proceeds through three stages: initiation, propagation, and termination.[9]
-
Initiation: UV light initiates the homolytic cleavage of the Br-Br bond to form two bromine radicals (Br•).[9]
-
Propagation: A bromine radical abstracts a hydrogen atom from 4,4-dimethylpentane to form HBr and an alkyl radical. This alkyl radical then reacts with a Br₂ molecule to form a brominated product and a new bromine radical, continuing the chain reaction.[9]
-
Termination: The reaction is terminated when two radicals combine.[9]
Selectivity: Free radical bromination is selective, with the relative reactivity of C-H bonds being tertiary > secondary > primary. Therefore, the major product of the radical bromination of 4,4-dimethylpentane is expected to be 3-bromo-4,4-dimethylpentane, as it is formed via a more stable secondary radical. This compound would be a minor product.[2][3]
Experimental Protocol (General Procedure):
-
Setup: In a fume hood, place the alkane (e.g., 4,4-dimethylpentane) in a flask equipped with a reflux condenser and a dropping funnel. The apparatus should be protected from ambient light.
-
Initiation: Illuminate the flask with a UV lamp.
-
Reaction: Add a solution of bromine in an inert solvent (like CCl₄) dropwise to the alkane with stirring. The red-brown color of bromine will fade as it is consumed.
-
Work-up: After the addition is complete and the color has disappeared, wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by distillation. The resulting crude product can be purified by fractional distillation.
Synthesis via Anti-Markovnikov Hydrobromination of 4,4-Dimethyl-1-pentene (B165720)
This method involves the addition of hydrogen bromide (HBr) across the double bond of an alkene in the presence of peroxides, which directs the bromine to the less substituted carbon.
Reaction: (CH₃)₃CCH₂CH=CH₂ + HBr --(ROOR)--> (CH₃)₃CCH₂CH₂CH₂Br
Mechanism: This reaction proceeds via a free-radical chain mechanism, initiated by the peroxide.[10]
-
Initiation: The peroxide (ROOR) undergoes homolytic cleavage upon heating to form two alkoxy radicals (RO•). The alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).[10]
-
Propagation: The bromine radical adds to the less substituted carbon of the double bond to form a more stable secondary radical. This carbon radical then abstracts a hydrogen atom from HBr to yield the final product and regenerate a bromine radical.[10]
-
Termination: The chain is terminated by the combination of any two radical species.
Experimental Protocol (Adapted from Kharasch et al.): [11][12]
-
Setup: Dissolve 4,4-dimethyl-1-pentene in an appropriate solvent in a reaction flask.
-
Initiation: Add a small amount of a radical initiator, such as benzoyl peroxide.
-
Reaction: Bubble HBr gas through the solution or add a solution of HBr in a non-polar solvent. The reaction is often carried out at low temperatures.
-
Work-up: Once the reaction is complete, wash the mixture with a dilute base (e.g., NaHCO₃ solution) to neutralize excess HBr, followed by water.
-
Purification: Dry the organic layer, remove the solvent, and purify the product by distillation.
Logical Relationships and Isomerism Visualization
The following diagram illustrates the relationship between the parent alkane, 2,2-dimethylpentane, and its possible monobrominated constitutional isomers.
References
- 1. This compound | C7H15Br | CID 15752574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heptane - Wikipedia [en.wikipedia.org]
- 3. This compound | 6570-95-2 | Benchchem [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. quora.com [quora.com]
- 6. Heptane | Fisher Scientific [fishersci.com]
- 7. What are the 9 isomers of Heptane class 12 chemistry CBSE [vedantu.com]
- 8. Page loading... [wap.guidechem.com]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 1-Bromo-4,4-dimethylpentane: A Technical Overview
This guide provides a detailed analysis of the spectroscopic data for 1-bromo-4,4-dimethylpentane, a primary alkyl halide. The presence of a bulky tert-butyl group significantly influences its chemical environment and, consequently, its spectroscopic signatures. This document is intended for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Data Presentation
The following tables summarize the predicted and observed spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₂-Br | ~3.4 | Triplet (t) | 2H |
| -CH₂- | ~1.8 | Multiplet (m) | 2H |
| -CH₂- | ~1.3 | Multiplet (m) | 2H |
| -C(CH₃)₃ | ~0.9 | Singlet (s) | 9H |
In ¹H NMR spectroscopy, the methylene (B1212753) protons adjacent to the electron-withdrawing bromine atom are the most deshielded and thus appear at the highest chemical shift. The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet at the most upfield position.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂-Br | 30-40 |
| -CH₂- | 40-50 |
| -CH₂- | 20-30 |
| -C(CH₃)₃ | 30-35 |
| -C(CH₃)₃ | 25-30 |
Table 3: Infrared (IR) Absorption Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850 - 2960 | Strong |
| C-H Bend | 1365 - 1465 | Medium |
| C-Br Stretch | 515 - 690 | Medium-Strong |
The C-Br stretch for alkyl halides typically appears in the range of 690-515 cm⁻¹.[2][3] The C-H wag of the –CH₂X group is expected between 1300-1150 cm⁻¹.[2][3]
Table 4: Mass Spectrometry (MS) Fragmentation Data
| m/z | Proposed Fragment | Notes |
| 178/180 | [C₇H₁₅Br]⁺• | Molecular ion peak (M⁺ and M+2), reflecting the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.[1][4] |
| 121/123 | [C₂H₄Br]⁺ | |
| 57 | [C(CH₃)₃]⁺ | A prominent peak, often the base peak, due to the stable tert-butyl cation.[1] |
| 43 | [C₃H₇]⁺ | Isopropyl cation. |
| 41 | [C₃H₅]⁺ | Allyl cation. |
High-resolution mass spectrometry (HRMS) can provide the precise molecular weight and elemental formula. Electron ionization mass spectrometry leads to fragmentation, with common pathways including the loss of the bromine radical and cleavage of the C3-C4 bond to form the stable tert-butyl cation.[1]
Experimental Protocols
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating molecular structure.[5][6] For this compound, both ¹H and ¹³C NMR spectra are typically acquired. The general procedure involves dissolving a small sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and placing it in a strong, constant magnetic field.[7] The sample is then irradiated with a short pulse of radiofrequency energy, and the resulting signal is detected and transformed into a spectrum.[5] For ¹³C NMR, high-field pulse technology with broad-band proton decoupling is commonly used to enhance signal strength.[5]
Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups within a molecule.[8] A sample of this compound can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or dissolved in a solvent transparent in the IR region, such as carbon tetrachloride (CCl₄).[8] The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to molecular vibrations is measured.[9]
Mass Spectrometry (MS): Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments.[10] For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[11] The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. In the ion source, molecules are typically ionized by electron impact, causing them to fragment.[4] The resulting ions are then separated by a mass analyzer and detected.[4][10]
Visualization
The following diagram illustrates the relationship between the chemical structure of this compound and the spectroscopic techniques used for its analysis.
References
- 1. This compound | 6570-95-2 | Benchchem [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. scribd.com [scribd.com]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,4-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. webassign.net [webassign.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physical Properties of 1-Bromo-4,4-dimethylpentane
This technical guide provides a comprehensive overview of the key physical properties of 1-Bromo-4,4-dimethylpentane, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document includes quantitative data, detailed experimental protocols for the determination of these properties, and a workflow visualization.
Physical Properties
The physical characteristics of this compound are crucial for its handling, application, and integration into various chemical syntheses.
Table 1: Physical Properties of this compound
| Property | Value |
| Boiling Point | 154 °C |
| Density | 1.1343 g/cm³[1] |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid compound such as this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for this determination, with the Thiele tube method being particularly suitable for small sample volumes.[2][3]
Thiele Tube Method:
-
Sample Preparation: A small volume (less than 0.5 mL) of this compound is placed into a small glass vial (Durham tube).[2]
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the vial with the open end down.[2]
-
Apparatus Setup: The vial is attached to a thermometer, ensuring the bottom of the vial is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the rubber band used for attachment is above the oil level.[2][3]
-
Heating: The side arm of the Thiele tube is gently heated. This design allows for uniform heating of the oil bath via convection.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.
-
Boiling Point Reading: The heat source is then removed. The bubble stream will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]
-
Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
Density is an intrinsic property of a substance, defined as its mass per unit volume. For a liquid like this compound, the density can be determined using straightforward laboratory equipment.
Mass-Volume Measurement Method:
-
Mass Measurement of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an electronic balance.[4]
-
Volume Measurement: A specific volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[4] For higher precision, a volumetric pipette can be used to transfer a known volume.
-
Mass Measurement of Filled Container: The mass of the graduated cylinder containing the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder.[4] The density is then calculated using the formula: Density = Mass / Volume[5]
-
Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent. For accurate results, the measurement should be performed at a controlled temperature.
Workflow Visualization
The following diagram illustrates the generalized experimental workflow for determining the physical properties of a liquid sample.
References
An In-depth Technical Guide to the Solubility of 1-Bromo-4,4-dimethylpentane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-4,4-dimethylpentane, a primary alkyl halide. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected qualitative solubility based on the principles of chemical interactions and provides a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the field of drug development who utilize alkyl halides in their synthetic and formulation processes.
Introduction
This compound (also known as neohexyl bromide) is a halogenated hydrocarbon with the chemical formula C₇H₁₅Br.[1][2] Its structure features a bromine atom attached to a primary carbon and a bulky tert-butyl group at the opposite end of the carbon chain.[3] This unique structure influences its physical properties and reactivity. Understanding the solubility of this compound is critical for its application in organic synthesis, purification, and formulation. Alkyl halides are generally soluble in organic solvents and only slightly soluble in water, a principle rooted in the concept of "like dissolves like".[4][5][6] The intermolecular forces present in this compound, primarily van der Waals forces and weak dipole-dipole interactions, are comparable to those in many organic solvents, facilitating dissolution.[5]
Expected Qualitative Solubility Profile
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene, Diethyl ether | Miscible/Very Soluble | The nonpolar nature of these solvents readily solvates the long alkyl chain of this compound through London dispersion forces. The energy required to break the intermolecular forces in both the solute and solvent is easily overcome by the formation of new, similar interactions.[5] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetate | Soluble | These solvents possess a dipole moment that can interact with the polar C-Br bond of the alkyl halide, while their organic character allows for solvation of the nonpolar alkyl portion. |
| Polar Protic | Methanol, Ethanol, Water | Sparingly Soluble to Insoluble | The strong hydrogen bonding network in protic solvents, particularly water, is not effectively disrupted by the weaker dipole-dipole and dispersion forces of the alkyl halide.[5][6] Consequently, the energy required to create a cavity in the solvent for the solute molecule is high, leading to poor solubility. Solubility is expected to increase with the alkyl chain length of the alcohol solvent as it becomes more nonpolar. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique for determining the solubility of a solid or liquid in a solvent.
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer, depending on the analytical method chosen.
-
Pipettes and syringes
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is essential to ensure saturation.
-
Equilibration: Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, allow the containers to stand undisturbed at the constant temperature for a prolonged period (e.g., 12-24 hours) to allow the excess solute to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Dilution and Analysis: Dilute the filtered saturated solution to a known volume with the same solvent. Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method, such as GC-FID.
-
Data Calculation: Calculate the solubility from the concentration of the diluted solution and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Analytical Method Considerations:
-
Gas Chromatography (GC): A suitable method for volatile compounds like this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Density or Refractive Index: For binary mixtures, measuring the density or refractive index can be a viable method to determine concentration, assuming a linear relationship between the property and concentration.[7]
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
While specific quantitative solubility data for this compound is not readily found in the public domain, its chemical structure suggests high solubility in nonpolar and polar aprotic organic solvents and poor solubility in polar protic solvents. For applications requiring precise solubility values, the isothermal shake-flask method, coupled with a suitable analytical technique such as gas chromatography, provides a reliable means of determination. The detailed protocol and workflow presented in this guide offer a robust framework for researchers to generate accurate and reproducible solubility data for this and other similar compounds.
References
- 1. This compound | C7H15Br | CID 15752574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 6570-95-2 | Benchchem [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Shielding Effect: A Technical Guide to the Steric Hindrance of the Neopentyl Group in 1-Bromo-4,4-dimethylpentane
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the profound steric effects exerted by the neopentyl group in 1-bromo-4,4-dimethylpentane, a primary alkyl halide with uniquely hindered reactivity. This document provides a comprehensive analysis of its behavior in nucleophilic substitution and elimination reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Understanding the steric profile of the neopentyl group is critical for predicting reaction outcomes, designing synthetic routes, and developing novel therapeutics where molecular architecture dictates function.
Introduction: The Unassuming Primary Halide with Tertiary-Like Hindrance
This compound, despite being a primary alkyl halide, exhibits reactivity patterns that defy typical expectations. The presence of a bulky tert-butyl group at the γ-position creates a sterically congested environment around the reaction center, significantly impeding reaction pathways that are commonplace for less hindered primary halides. This guide will explore the consequences of this steric hindrance on its synthetic utility and reaction kinetics.
The Neopentyl Group's Impact on Nucleophilic Substitution: A Case of Extreme Steric Hindrance
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis. However, the neopentyl group in this compound renders the molecule exceptionally unreactive towards this pathway. The bulky tert-butyl group effectively blocks the backside attack required for the SN2 mechanism, leading to a dramatic decrease in reaction rates.
Quantitative Analysis of SN2 Reaction Rates
The steric hindrance of the neopentyl group has been quantified through kinetic studies. The following table summarizes the relative rate constants for the SN2 reaction of various alkyl bromides with lithium chloride in acetone, highlighting the dramatic effect of increasing steric bulk.
| Alkyl Bromide (R-Br) | R Group | Relative Rate Constant (105 s-1)[1] |
| Methyl bromide | -CH3 | 600 |
| Ethyl bromide | -CH2CH3 | 9.9 |
| n-Propyl bromide | -CH2CH2CH3 | 6.5 |
| Isobutyl bromide | -CH2CH(CH3)2 | 1.5 |
| Neopentyl bromide | -CH2C(CH3)3 | 0.00026 |
Table 1: Relative SN2 reaction rates of various alkyl bromides, demonstrating the significant steric hindrance of the neopentyl group.
The data clearly illustrates that neopentyl bromide reacts orders of magnitude slower than even other branched primary alkyl halides. This profound steric hindrance makes SN2 reactions on this compound practically unfeasible under standard conditions.
Mechanistic Pathway of SN2 Reaction
The following diagram illustrates the concerted SN2 mechanism and the steric clash that prevents the nucleophile from accessing the electrophilic carbon in a neopentyl system.
Caption: SN2 reaction pathway and steric hindrance.
Elimination Reactions: Favoring the Less Substituted Alkene
The steric bulk of the neopentyl group also plays a crucial role in elimination reactions. When this compound is treated with a strong, bulky base, the reaction proceeds via an E2 mechanism, but with a regioselectivity that favors the formation of the less substituted alkene (Hofmann product) over the more substituted alkene (Zaitsev product).
Hofmann vs. Zaitsev Elimination
The use of a sterically hindered base, such as potassium tert-butoxide (KOtBu), makes the abstraction of a proton from the more substituted β-carbon more difficult due to steric clash. Consequently, the base preferentially abstracts a proton from the less sterically hindered methyl group, leading to the Hofmann product.
The potential products of the E2 elimination of this compound are:
-
4,4-dimethyl-1-pentene (Hofmann Product)
-
4,4-dimethyl-2-pentene (Zaitsev Product)
With a bulky base, the Hofmann product is expected to be the major product.
Mechanistic Pathway of E2 Elimination
The following diagram illustrates the E2 mechanism and the preferential formation of the Hofmann product.
Caption: E2 elimination favoring the Hofmann product.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and for conducting elimination reactions to observe the steric effects of the neopentyl group.
Synthesis of this compound
This protocol is adapted from the synthesis of other primary bromoalkanes from their corresponding alcohols using phosphorus tribromide (PBr3).[2]
Materials:
-
Phosphorus tribromide (PBr3)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask cooled in an ice bath, place 4,4-dimethyl-1-pentanol dissolved in anhydrous diethyl ether.
-
Slowly add phosphorus tribromide dropwise from a dropping funnel with constant stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Cool the reaction mixture and carefully pour it over ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude this compound by distillation.
E2 Elimination with Potassium tert-Butoxide
This protocol is adapted from procedures for the E2 elimination of other alkyl halides using a bulky base.[3]
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by adding saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and carefully evaporate the solvent.
-
Analyze the product mixture by GC-MS to determine the ratio of Hofmann to Zaitsev products.
Spectroscopic Data
The structural elucidation of this compound and its reaction products relies on spectroscopic techniques, primarily NMR.
Predicted NMR Data for this compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.[4]
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| ¹H | -CH 2-Br | ~3.4 | Triplet | 2H |
| -CH 2-CH2Br | ~1.8 | Multiplet | 2H | |
| -C(CH3)3-CH 2- | ~1.3 | Multiplet | 2H | |
| -C(CH 3)3 | ~0.9 | Singlet | 9H | |
| ¹³C | C H2-Br | ~33 | ||
| -C H2-CH2Br | ~30 | |||
| -C(CH3)3-C H2- | ~42 | |||
| -C (CH3)3 | ~31 | |||
| -C(C H3)3 | ~29 |
Table 2: Predicted ¹H and ¹³C NMR data for this compound.
Experimental and Analytical Workflow
A typical workflow for investigating the steric hindrance effects of the neopentyl group involves synthesis, reaction under controlled conditions, and product analysis.
Caption: Experimental workflow for studying steric effects.
Conclusion
The neopentyl group in this compound serves as a powerful testament to the influence of steric hindrance on chemical reactivity. Its profound inhibitory effect on SN2 reactions and its directing influence in E2 eliminations provide valuable insights for chemists in research and development. For drug development professionals, the stability imparted by the neopentyl group can be a desirable feature, while its inertness to certain transformations presents synthetic challenges that require careful consideration. This guide provides the foundational knowledge and practical protocols to navigate the unique chemical landscape of this sterically demanding molecule.
References
An In-depth Technical Guide on the Reactivity Profile of 1-Bromo-4,4-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4,4-dimethylpentane, a primary alkyl halide, presents a unique reactivity profile dominated by significant steric hindrance imparted by its neopentyl-like structure. This technical guide provides a comprehensive analysis of its chemical behavior, focusing on nucleophilic substitution (SN2) and elimination (E2) reactions. This document summarizes key physical and chemical properties, offers detailed experimental protocols for its synthesis and potential transformations, and employs visualizations to illustrate reaction mechanisms and workflows. The profound impact of steric hindrance on reaction kinetics and pathways is a central theme, providing valuable insights for synthetic chemists in various fields, including drug development.
Introduction
Alkyl halides are fundamental building blocks in organic synthesis, serving as versatile precursors for a wide array of functional groups.[1] this compound (also known as neohexyl bromide), with the chemical formula C₇H₁₅Br, is a structurally interesting primary alkyl halide.[1] Its defining feature is the bulky tert-butyl group at the C4 position, which creates a sterically congested environment around the reactive C-Br bond.[1] While its primary nature would suggest a predisposition towards bimolecular nucleophilic substitution (SN2) reactions, the substantial steric hindrance dramatically alters its reactivity, making it an excellent case study for understanding the interplay of electronic and steric effects in chemical reactions.[1] This guide aims to provide a detailed overview of the reactivity of this compound, with a focus on its behavior in SN2 and E2 reactions, to aid researchers in its effective utilization in synthesis.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 6570-95-2 | [1][2][3] |
| Molecular Formula | C₇H₁₅Br | [1][2] |
| Molecular Weight | 179.10 g/mol | [2] |
| Boiling Point | 154 °C | [4] |
| Density | 1.1343 g/cm³ | [4] |
| Appearance | Liquid | |
| SMILES | CC(C)(C)CCCBr | [2] |
| InChIKey | XPFWXIBYHHZALL-UHFFFAOYSA-N | [1][2] |
Reactivity Profile
The reactivity of this compound is a classic example of sterically hindered behavior in a primary alkyl halide. The two main competing reaction pathways are nucleophilic substitution (SN2) and elimination (E2).
Nucleophilic Substitution (SN2) Reactions: The "Neopentyl Effect"
The SN2 reaction mechanism involves a backside attack of a nucleophile on the carbon atom bearing the leaving group.[5] This concerted process leads to an inversion of stereochemistry at the reaction center. For an SN2 reaction to occur efficiently, the nucleophile must have unhindered access to the electrophilic carbon.
In the case of this compound, the bulky tert-butyl group, although not directly attached to the reaction center, effectively shields the backside of the C1 carbon from nucleophilic attack. This phenomenon, often referred to as the "neopentyl effect," dramatically decreases the rate of SN2 reactions.[1] The steric hindrance raises the energy of the transition state, thereby increasing the activation energy of the reaction.[6][7]
A quantitative illustration of this steric hindrance can be seen by comparing the activation energy for the SN2 reaction of neopentyl bromide with that of methyl bromide. Computational studies have shown the free energy of activation for the SN2 reaction of neopentyl bromide to be approximately 30.2 kcal/mol, whereas for methyl bromide, it is around 20.8 kcal/mol.[8] This difference in activation energy of 9.4 kcal/mol corresponds to the SN2 reaction of neopentyl bromide being about 8.3 million times slower than that of methyl bromide at room temperature.[8]
Caption: Steric hindrance in the SN2 reaction of this compound.
Elimination (E2) Reactions
Given the slow rate of SN2 reactions, elimination reactions, particularly the E2 pathway, become competitive, especially in the presence of strong, sterically hindered bases. The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond.[9] The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base.[9]
For this compound, the use of a strong, bulky base such as potassium tert-butoxide (t-BuOK) favors the E2 pathway. This leads to the formation of 4,4-dimethyl-1-pentene (B165720) as the major product. The steric bulk of the base preferentially abstracts the more accessible proton from the less hindered β-carbon (C2), following Hofmann's rule.
Caption: The concerted E2 elimination mechanism.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and a representative transformation are provided below. These protocols are based on established methodologies and should be adapted and optimized for specific laboratory conditions.
Synthesis of this compound from 4,4-Dimethylpentan-1-ol
This procedure describes the conversion of a primary alcohol to the corresponding alkyl bromide using phosphorus tribromide.
Materials:
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4,4-dimethylpentan-1-ol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Heat the reaction mixture to a gentle reflux for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation.
Caption: Workflow for the synthesis of this compound.
Grignard Reagent Formation and Reaction with an Electrophile
Due to the hindered nature of this compound, it can be a suitable substrate for the formation of a Grignard reagent, which can then be used in various carbon-carbon bond-forming reactions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
An appropriate electrophile (e.g., benzaldehyde, acetone)
-
Saturated ammonium (B1175870) chloride solution
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, inert gas supply.
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for an inert gas.
-
Initiation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Gently heat the flask with a heat gun under a stream of inert gas until violet iodine vapors are observed, then allow it to cool.
-
Add a small amount of anhydrous ether to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle bubbling.
-
Grignard Formation: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C. Add a solution of the electrophile (1.0 eq) in anhydrous ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting product by column chromatography or distillation.
Potential Applications in Drug Development and Organic Synthesis
Despite its reduced reactivity in SN2 reactions, the unique steric bulk of the 4,4-dimethylpentyl group makes this compound a valuable building block in medicinal chemistry and materials science. Incorporation of this bulky, lipophilic moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
Furthermore, its ability to form a Grignard reagent opens up possibilities for its use in more complex synthetic transformations, including cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, although these would require careful optimization of reaction conditions to overcome the steric hindrance.
Conclusion
This compound exhibits a reactivity profile that is a powerful illustration of the influence of steric effects in organic chemistry. Its neopentyl-like structure renders it highly unreactive towards SN2 displacement reactions, making the E2 elimination pathway a more favorable outcome, particularly with strong, bulky bases. However, its utility as a synthetic building block can be realized through transformations that are less sensitive to steric hindrance at the α-carbon, such as the formation of organometallic reagents. A thorough understanding of this reactivity profile is crucial for researchers aiming to incorporate the sterically demanding 4,4-dimethylpentyl group into target molecules in drug discovery and materials science.
References
- 1. This compound | 6570-95-2 | Benchchem [benchchem.com]
- 2. This compound | C7H15Br | CID 15752574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. lookchem.com [lookchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4,4-Dimethyl-1-pentanol | C7H16O | CID 18393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4,4-dimethylpentan-1-ol | 3121-79-7 | Buy Now [molport.com]
An In-depth Technical Guide to the Safety and Handling of 1-Bromo-4,4-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Bromo-4,4-dimethylpentane (CAS No. 6570-95-2), a primary alkyl halide utilized in various chemical syntheses. Due to its hazardous properties, a thorough understanding of its safe handling, storage, and emergency procedures is critical for all personnel working with this compound.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Br | [1] |
| Molecular Weight | 179.1 g/mol | [1] |
| CAS Number | 6570-95-2 | [1] |
| Appearance | Liquid | American Elements |
| Boiling Point | 154 °C | [2] |
| Density | 1.1343 g/cm³ | [2] |
| Flash Point | Data not available | |
| Autoignition Temperature | Data not available | |
| Lower Explosive Limit | Data not available | |
| Upper Explosive Limit | Data not available |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] Furthermore, it is corrosive and can cause serious eye damage.[1]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [1] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [1] |
GHS Pictograms:
Signal Word: Danger[1]
Toxicological Information
Detailed toxicological studies providing specific LD50 or LC50 values for this compound are not currently available in the public domain. However, the GHS classification indicates that the substance is harmful through oral, dermal, and inhalation routes of exposure.[1]
Table 3: Toxicological Data for this compound
| Route of Exposure | Toxicity Value | Species | Source |
| Oral (LD50) | Data not available | ||
| Dermal (LD50) | Data not available | ||
| Inhalation (LC50) | Data not available |
Experimental Protocols
Safe Handling and Storage Protocol
Objective: To outline the standard operating procedure for the safe handling and storage of this compound to minimize exposure and risk.
Methodology:
-
Engineering Controls:
-
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.
-
-
Handling Procedures:
-
Ground and bond containers when transferring the material to prevent static discharge.
-
Use spark-proof tools.
-
Avoid contact with skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Emergency Spill Response Protocol
Objective: To provide a systematic procedure for responding to a spill of this compound to ensure the safety of laboratory personnel and to contain and clean up the spill effectively.
Methodology:
-
Immediate Actions:
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill is large or if there is a fire, evacuate the area and activate the fire alarm.
-
Remove all sources of ignition from the area.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE as outlined in the Safe Handling Protocol before attempting to clean up the spill.
-
-
Spill Containment:
-
For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.
-
For larger spills, dike the area with absorbent materials to prevent further spreading.
-
-
Cleanup:
-
Carefully collect the absorbed material using non-sparking tools.
-
Place the contaminated absorbent material into a labeled, sealed container for hazardous waste disposal.
-
-
Decontamination:
-
Wash the spill area with soap and water.
-
-
Waste Disposal:
-
Dispose of the hazardous waste according to institutional and local regulations.
-
Visualizations
Caption: GHS Hazard and Precautionary Relationship for this compound.
References
A Guide to Commercial Sourcing of 1-Bromo-4,4-dimethylpentane for Research and Development
For Immediate Release
This technical guide provides an in-depth overview of the commercial availability of 1-Bromo-4,4-dimethylpentane (CAS No. 6570-95-2), a key alkyl halide intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document compiles data on suppliers, product specifications, and a logical workflow for procurement.
Core Compound Specifications
This compound, with the chemical formula C₇H₁₅Br, is a primary alkyl halide characterized by a bulky tert-butyl group.[1] This steric hindrance significantly influences its reactivity, making it a valuable reagent in various synthetic applications.[1] Key identifiers for this compound are provided in the table below.
| Identifier | Value | Source |
| CAS Number | 6570-95-2 | PubChem[2], American Elements[3] |
| Molecular Formula | C₇H₁₅Br | PubChem[2], American Elements[3] |
| Molecular Weight | 179.1 g/mol | PubChem[2], LookChem[4] |
| InChI Key | XPFWXIBYHHZALL-UHFFFAOYSA-N | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
Commercial Suppliers and Product Offerings
A survey of chemical suppliers indicates that this compound is readily available in research and commercial quantities. The following table summarizes offerings from several key suppliers. Please note that pricing is subject to change and should be verified with the respective supplier.
| Supplier | Purity | Available Quantities & Example Pricing |
| AK Scientific | Not Specified | 1g (
|
| American Custom Chemicals Corporation | 95.00% | 5mg ($501.55)[4] |
| Benchchem | Not Specified | Inquiry required[1] |
| TRC | Not Specified | 50mg ($350.00)[4] |
| American Elements | High Purity to Custom Specs | Inquiry required[3] |
Workflow for Chemical Procurement
The process of selecting and procuring a chemical reagent like this compound for a research or development project involves several critical steps. The following diagram illustrates a logical workflow to guide this process.
Safety and Handling
This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
IUPAC nomenclature for neopentyl bromide derivatives
An In-depth Technical Guide to the IUPAC Nomenclature and Reactivity of Neopentyl Bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neopentyl group, characterized by a quaternary carbon atom adjacent to a functional group, presents unique challenges in both chemical nomenclature and reactivity. Its highly hindered nature significantly impacts reaction pathways, often leading to slow reaction rates or unexpected molecular rearrangements. This technical guide provides a comprehensive overview of the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for neopentyl bromide and its derivatives. Furthermore, it delves into the steric effects on nucleophilic substitution reactions, presenting quantitative kinetic data and detailed experimental protocols for analysis. Visual diagrams of naming conventions and reaction mechanisms are provided to facilitate a deeper understanding for professionals in chemical research and drug development.
IUPAC Nomenclature for Neopentyl Bromide and its Derivatives
The common name "neopentyl bromide" refers to a specific branched alkyl halide. While widely used, adherence to systematic IUPAC nomenclature is critical for unambiguous scientific communication.
Base Compound: Neopentyl Bromide
The correct IUPAC name for neopentyl bromide is 1-bromo-2,2-dimethylpropane (B145997) .[1][2][3] This name is derived following a systematic process:
-
Identify the Longest Carbon Chain (Parent Chain) : The longest continuous chain of carbon atoms that contains the principal functional group (in this case, the carbon bonded to the bromine) is a three-carbon chain. Therefore, the parent alkane is "propane".[2]
-
Number the Parent Chain : The chain is numbered starting from the end nearest to the substituent, which is the bromine atom. This assigns the carbon bonded to the bromine as position 1.[2]
-
Identify and Name Substituents :
-
A bromine atom ("bromo") is attached to carbon 1.
-
Two methyl groups ("methyl") are attached to carbon 2.
-
-
Assemble the Name : The substituents are listed alphabetically. The prefix "di-" is used to indicate two methyl groups, but it is ignored for alphabetization purposes. Thus, the final name is constructed as 1-bromo-2,2-dimethylpropane.[2][3]
Naming Neopentyl Bromide Derivatives
The same principles apply when naming more complex derivatives. The 1-bromo-2,2-dimethylpropane structure serves as the core for naming.
Logical Workflow for IUPAC Nomenclature:
The process of naming a derivative of neopentyl bromide can be visualized as a logical workflow.
Caption: Diagram 1: Logical steps for assigning the systematic IUPAC name to a derivative of neopentyl bromide.
Reactivity and Steric Hindrance
The defining characteristic of the neopentyl group is the presence of a tertiary carbon atom at the beta-position (C2), which creates significant steric hindrance around the carbon bearing the halogen (C1).[4][5] This structure drastically slows down typical nucleophilic substitution reactions.
SN2 Reaction Pathway
The bimolecular nucleophilic substitution (SN2) reaction requires a nucleophile to approach the electrophilic carbon from the side opposite the leaving group (backside attack).[4] In neopentyl bromide, the bulky tert-butyl group effectively blocks this path, making the transition state highly energetic and unfavorable.[4][6]
Caption: Diagram 2: The SN2 transition state is destabilized by steric clash between the nucleophile and the neopentyl group.
SN1 Reaction Pathway and Rearrangement
The unimolecular (SN1) pathway is also disfavored because it would require the formation of a highly unstable primary carbocation.[5] However, under forcing conditions (e.g., high heat in a polar protic solvent), the leaving group can depart. The resulting primary carbocation immediately rearranges via a 1,2-methyl shift to form a much more stable tertiary carbocation, which is then trapped by the nucleophile (solvent).[5]
Caption: Diagram 3: The SN1 reaction of neopentyl bromide proceeds through a carbocation rearrangement to yield a more stable intermediate.
Quantitative Reactivity Data
The steric hindrance in neopentyl bromide leads to a dramatic decrease in SN2 reaction rates compared to less hindered alkyl halides.
| Alkyl Bromide | Structure | Relative SN2 Rate (vs. Methyl Bromide) | ΔΔG‡ (kcal/mol) vs. Methyl Bromide |
| Methyl Bromide | CH₃-Br | 1 | 0 |
| Ethyl Bromide | CH₃CH₂-Br | ~0.03 - 0.05 | Not specified |
| Isopropyl Bromide | (CH₃)₂CH-Br | ~0.001 - 0.002 | Not specified |
| Neopentyl Bromide | (CH₃)₃CCH₂-Br | ~3.3 x 10⁻⁷ | +9.4 |
| tert-Butyl Bromide | (CH₃)₃C-Br | Negligible (Elimination) | Not applicable |
Table 1: Comparison of relative SN2 reaction rates and activation energy differences for various alkyl bromides. Data is compiled from computational models and experimental observations.[4][6]
The difference in the free energy of activation (ΔΔG‡) of +9.4 kcal/mol for neopentyl bromide compared to methyl bromide corresponds to a reaction that is approximately 8.3 million times slower under the modeled conditions.[6]
Experimental Protocols
Protocol: Comparative Analysis of SN2 Reaction Rates
This protocol outlines a procedure to qualitatively compare the SN2 reactivity of neopentyl bromide against other primary alkyl halides using the Finkelstein reaction.
Objective: To demonstrate the decreased reactivity of neopentyl bromide in an SN2 reaction compared to 1-bromobutane.
Reaction: R-Br + NaI (acetone) → R-I + NaBr(s)↓
Materials:
-
1-bromobutane
-
1-bromo-2,2-dimethylpropane (neopentyl bromide)
-
15% (w/v) solution of sodium iodide in anhydrous acetone (B3395972)
-
Anhydrous acetone for cleaning
-
Test tubes (10-cm), stoppers, and rack
-
Pipettes or droppers
-
Stopwatch
-
Water bath (optional, for gentle warming)
Procedure:
-
Preparation: Label two clean, dry 10-cm test tubes, one for "1-bromobutane" and one for "Neopentyl Bromide".
-
Reagent Addition: Into each test tube, measure exactly 2 mL of the 15% sodium iodide in acetone solution.[7]
-
Initiation of Reaction:
-
To the "1-bromobutane" tube, add 4 drops of 1-bromobutane.
-
To the "Neopentyl Bromide" tube, add 4 drops of 1-bromo-2,2-dimethylpropane.
-
-
Observation: Stopper both tubes, shake to mix, and start the stopwatch. Place them in a test tube rack at room temperature.[7]
-
Data Collection: Observe the tubes continuously for the first 20 minutes and then at regular intervals. Record the time taken for the first sign of a precipitate (cloudiness) to appear in each tube. The precipitate is sodium bromide (NaBr), which is insoluble in acetone.[7]
-
Analysis: The faster a precipitate forms, the faster the rate of the SN2 reaction.
Expected Results:
-
1-bromobutane: A precipitate of NaBr should form relatively quickly, typically within a few minutes.
-
Neopentyl Bromide: This reaction will be exceedingly slow. A precipitate is unlikely to form within the typical laboratory period at room temperature, clearly demonstrating its resistance to SN2 reactions due to steric hindrance.[4][7]
Safety Precautions:
-
Alkyl halides are volatile and toxic. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dispose of chemical waste in designated containers according to institutional guidelines.
References
- 1. brainly.com [brainly.com]
- 2. Write IUPAC name of the following compound neopentyl class 11 chemistry CBSE [vedantu.com]
- 3. Write down the structure and IUPAC name for neo-pentylbromide [learn.careers360.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. webassign.net [webassign.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Bromo-4,4-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-bromo-4,4-dimethylpentane from its precursor, 4,4-dimethyl-1-pentanol (B1294636). The primary method detailed utilizes phosphorus tribromide (PBr₃), a common and effective reagent for the conversion of primary alcohols to their corresponding alkyl bromides. An alternative method, the Appel reaction, is also presented. This guide includes key physicochemical data, detailed reaction mechanisms, experimental procedures, and purification techniques, designed to enable the safe and efficient laboratory-scale synthesis of this compound.
Introduction
This compound is a primary alkyl halide that serves as a valuable building block in organic synthesis. Its sterically hindered neopentyl-like structure makes it an interesting substrate for studying reaction mechanisms and for the synthesis of complex molecular architectures. The conversion of 4,4-dimethyl-1-pentanol to this compound is a fundamental transformation in organic chemistry, typically achieved through nucleophilic substitution. This document outlines a reliable and reproducible protocol for this synthesis.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1. This information is crucial for proper handling, characterization, and purification.
Table 1: Physicochemical Properties of Reactant and Product
| Property | 4,4-dimethyl-1-pentanol | This compound |
| IUPAC Name | 4,4-dimethylpentan-1-ol | This compound |
| CAS Number | 3121-79-7 | 6570-95-2[1] |
| Molecular Formula | C₇H₁₆O | C₇H₁₅Br[1] |
| Molecular Weight | 116.20 g/mol | 179.10 g/mol [1] |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 160-162 °C | 154 °C[2] |
| Density | 0.820 g/mL | 1.134 g/cm³[2] |
Reaction Mechanism and Synthesis Overview
The synthesis of this compound from 4,4-dimethyl-1-pentanol is typically carried out via a nucleophilic substitution reaction. The hydroxyl group of the alcohol is a poor leaving group; therefore, it must first be converted into a better leaving group.
Synthesis using Phosphorus Tribromide (PBr₃)
The reaction with phosphorus tribromide proceeds through an Sₙ2 mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. The resulting protonated intermediate is then attacked by the bromide ion in a backside attack, leading to the formation of the alkyl bromide and a phosphorus-containing byproduct.
Alternative Synthesis: The Appel Reaction
The Appel reaction provides a milder alternative for converting alcohols to alkyl bromides, using triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). This reaction also proceeds via an Sₙ2 mechanism.
Experimental Protocols
Protocol 1: Synthesis using Phosphorus Tribromide (PBr₃)
This protocol is based on general procedures for the bromination of primary alcohols and has been adapted for the synthesis of this compound. A reported yield for this specific conversion is 54.4%.[2]
Materials:
-
4,4-dimethyl-1-pentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4,4-dimethyl-1-pentanol (1.0 eq) in anhydrous diethyl ether. Cool the flask in an ice bath to 0 °C.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.40 eq) dropwise to the stirred solution of the alcohol over 30-60 minutes, ensuring the temperature remains at or below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 154 °C.
Protocol 2: Synthesis via the Appel Reaction
Materials:
-
4,4-dimethyl-1-pentanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ice
-
Water
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a solution of 4,4-dimethyl-1-pentanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane, add carbon tetrabromide (1.2 eq) portion-wise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer and wash it with water and then brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
Expected Yield
Table 2: Reported Yield for the Synthesis of this compound
| Method | Reagents | Solvent | Yield (%) | Reference |
| Bromination | PBr₃ | Diethyl ether | 54.4 | [2] |
Spectroscopic Data
Table 3: Spectroscopic Data for 1-Bromo-4-methylpentane (B146037) (Reference Compound)
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (neat, cm⁻¹) |
| δ 3.40 (t, 2H) | δ 33.7, 33.4, 28.1, 22.3 | 2957, 2870, 1467, 1255, 644 |
| δ 1.85 (m, 2H) | ||
| δ 1.60 (m, 1H) | ||
| δ 1.25 (q, 2H) | ||
| δ 0.88 (d, 6H) |
Note: The spectroscopic data provided is for 1-bromo-4-methylpentane and should be used as an estimation for the expected shifts and peaks for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Phosphorus tribromide and carbon tetrabromide are toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diethyl ether and dichloromethane are volatile and flammable organic solvents. Avoid open flames and ensure proper ventilation.
-
The reaction with PBr₃ can be exothermic. Maintain slow addition and adequate cooling to control the reaction temperature.
Conclusion
The synthesis of this compound from 4,4-dimethyl-1-pentanol can be reliably achieved using phosphorus tribromide in diethyl ether. The provided protocol, along with the physicochemical and safety data, offers a comprehensive guide for researchers. While a specific, detailed experimental protocol with full characterization is not widely published, the information compiled here provides a strong foundation for the successful synthesis and purification of this compound. Further optimization of reaction conditions may lead to improved yields.
References
Application Notes and Protocols: Formation of 4,4-Dimethylpentylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from sterically hindered alkyl halides, such as 1-bromo-4,4-dimethylpentane, can present unique challenges, often requiring carefully optimized conditions to achieve satisfactory yields and minimize side reactions. This document provides a detailed protocol for the preparation of 4,4-dimethylpentylmagnesium bromide, a valuable reagent for introducing the bulky 4,4-dimethylpentyl group in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The neopentyl-like structure of this Grignard reagent can offer unique steric and electronic properties to target molecules.
Reaction Principle
The formation of 4,4-dimethylpentylmagnesium bromide involves the reaction of this compound with magnesium metal in an anhydrous ether solvent. The magnesium inserts into the carbon-bromine bond, resulting in the formation of the organomagnesium halide. Due to the steric hindrance around the reaction center, initiation of the reaction can be challenging, and the rate of formation may be slower compared to unhindered primary alkyl halides. Careful control of reaction conditions is crucial to favor the desired Grignard reagent formation over side reactions such as Wurtz coupling.
Experimental Protocol
This protocol outlines the laboratory-scale synthesis of 4,4-dimethylpentylmagnesium bromide. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.
Materials:
-
This compound (freshly distilled)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (nitrogen or argon)
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas to activate the magnesium surface. The disappearance of the purple iodine vapor indicates activation.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Initiation: Add a small portion of the this compound solution to the magnesium turnings. The reaction may require gentle warming to initiate, which is indicated by the disappearance of the iodine color and the appearance of turbidity in the solution.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
Completion: After the addition is complete, continue to stir the mixture and reflux gently for 1-3 hours, or until the majority of the magnesium has been consumed. The solution will typically appear gray to brown.
-
Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a known acid (e.g., salicylic (B10762653) acid with a colorimetric indicator).
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the formation of 4,4-dimethylpentylmagnesium bromide. These values are based on typical results for the synthesis of Grignard reagents from sterically hindered primary alkyl bromides.
| Parameter | Value/Range | Notes |
| Reagents | ||
| This compound | 1.0 eq | Should be pure and dry. |
| Magnesium | 1.1 - 1.5 eq | A slight excess ensures complete reaction of the halide. |
| Solvent | Anhydrous Diethyl Ether or THF | THF is often preferred for less reactive halides. |
| Reaction Conditions | ||
| Temperature | Reflux (35-66 °C) | Gentle reflux is maintained throughout the addition. |
| Reaction Time | 1 - 4 hours | Longer reaction times may be needed due to steric hindrance. |
| Expected Outcome | ||
| Yield | 65 - 85% | Yields can be influenced by the purity of reagents and reaction conditions. |
| Appearance | Gray to brown, turbid solution | The color can vary depending on impurities. |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the formation of 4,4-dimethylpentylmagnesium bromide.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. Handle them under a strict inert atmosphere.
-
Diethyl ether and THF are highly flammable solvents. Work in a well-ventilated fume hood away from ignition sources.
-
This compound is a hazardous chemical. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction is exothermic and can become vigorous. Have an ice bath readily available for cooling.
Application Notes and Protocols: The Use of 1-Bromo-4,4-dimethylpentane in Sterically Hindered SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4,4-dimethylpentane presents a significant challenge in synthetic chemistry for reactions proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. As a primary alkyl halide, it would typically be considered a suitable substrate for SN2 reactions. However, the presence of a bulky tert-butyl group in close proximity to the reaction center introduces substantial steric hindrance, dramatically impeding the requisite backside attack by a nucleophile. These application notes provide a detailed overview of the reactivity of this compound, quantitative data on reaction rate comparisons with less hindered substrates, and general protocols for attempting SN2 reactions under forcing conditions.
Introduction
Bimolecular nucleophilic substitution (SN2) reactions are a cornerstone of organic synthesis, allowing for the formation of a wide variety of functional groups. The mechanism is characterized by a concerted, single-step process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[1] This backside attack necessitates a transition state with five substituents around the central carbon. Consequently, the rate of SN2 reactions is highly sensitive to steric bulk around the reaction center.[2][3]
Data Presentation: Steric Effects on SN2 Reaction Rates
| Alkyl Bromide | Structure | Relative Rate (SN2) | Steric Hindrance |
| Methyl bromide | CH₃Br | 30 | Minimal |
| Ethyl bromide | CH₃CH₂Br | 1 | Low |
| n-Propyl bromide | CH₃CH₂CH₂Br | 0.4 | Low |
| Isobutyl bromide | (CH₃)₂CHCH₂Br | 0.03 | Moderate (β-branching) |
| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.00001 | Very High (β-branching) |
| tert-Butyl bromide | (CH₃)₃CBr | ~0 | Extreme (α-branching) |
Data adapted from relative rates of reaction with a given nucleophile. The reactivity of this compound is expected to be in the same order of magnitude as neopentyl bromide.[10]
Experimental Protocols
Given the low reactivity of this compound in SN2 reactions, the following protocols are general guidelines for attempting these transformations under forcing conditions. Monitoring for side products is crucial.
General Protocol for SN2 Reaction with Azide (B81097)
This protocol describes a general procedure for the reaction of this compound with sodium azide to form 1-azido-4,4-dimethylpentane.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diatomaceous earth
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF (or DMSO) to a concentration of 0.1-0.5 M.
-
Nucleophile Addition: Add sodium azide (1.5 eq) to the solution.
-
Heating: Heat the reaction mixture to 70-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high steric hindrance, the reaction may require a prolonged period (24-72 hours) and may not proceed to completion.[8]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger volume of water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
General Protocol for SN2 Reaction with Cyanide
This protocol outlines a general method for the reaction with sodium or potassium cyanide to yield 5,5-dimethylhexanenitrile.
Materials:
-
This compound
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol (B145695) (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, prepare a solution of sodium or potassium cyanide (1.2 eq) in anhydrous ethanol.
-
Substrate Addition: Add this compound (1.0 eq) to the ethanolic cyanide solution.
-
Heating: Heat the mixture to reflux for an extended period (e.g., 24-72 hours). The use of an ethanolic solution of KCN is a common method for introducing a nitrile group.[11][12]
-
Monitoring: Track the consumption of the starting material via TLC or GC-MS. Expect slow conversion.
-
Workup:
-
After cooling, filter the mixture to remove any inorganic salts.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
-
Purification: Purify the resulting nitrile by vacuum distillation.
Visualizations
Caption: General SN2 reaction mechanism showing backside attack.
Caption: Steric hindrance from the t-butyl group blocking nucleophilic attack.
Caption: Competing reaction pathways for this compound.
Conclusion
This compound is a challenging substrate for SN2 reactions due to significant steric hindrance imposed by the neopentyl-like structure. Researchers and drug development professionals should anticipate extremely slow reaction rates and the potential for side reactions. The provided protocols offer a starting point for attempting these transformations but require careful optimization and monitoring. In many cases, alternative synthetic routes that avoid a sterically hindered SN2 displacement may be more efficient and lead to higher yields of the desired product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | 6570-95-2 | Benchchem [benchchem.com]
- 3. chegg.com [chegg.com]
- 4. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. organic chemistry - How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Application of 1-Bromo-4,4-dimethylpentane in the Synthesis of a Novel Dopamine D2 Receptor Agonist
Introduction: 1-Bromo-4,4-dimethylpentane is a valuable alkylating agent in medicinal chemistry, primarily utilized for the introduction of the sterically bulky 4,4-dimethylpentyl (neopentyl) group into molecular scaffolds. This moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The introduction of such a lipophilic and sterically hindered group can enhance metabolic stability, modulate receptor binding affinity, and improve membrane permeability. This application note details the use of this compound in the synthesis of a novel, potent, and selective dopamine (B1211576) D2 receptor agonist, 5-(4,4-dimethylpentyl)-2-aminotetralin.
Therapeutic Rationale: 2-Aminotetralin derivatives are a well-established class of compounds that exhibit high affinity for dopamine receptors, particularly the D2 subtype.[1][2] Agonists of the dopamine D2 receptor are critical therapeutics for the management of Parkinson's disease and other neurological disorders. The strategic placement of substituents on the aromatic ring of the 2-aminotetralin scaffold is a key strategy for fine-tuning receptor affinity and selectivity. The introduction of a bulky alkyl group at the C5 position is hypothesized to enhance the lipophilicity and modulate the interaction with the receptor binding pocket, potentially leading to improved potency and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Application Notes
The synthesis of 5-(4,4-dimethylpentyl)-2-aminotetralin from this compound involves a multi-step synthetic sequence, culminating in a key carbon-carbon bond-forming reaction. The bulky neopentyl group is introduced via a Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method in pharmaceutical synthesis.[3][4][5]
Key Synthetic Strategy:
The overall synthetic strategy involves:
-
Protection of the amino group of a suitable 2-aminotetralin precursor.
-
Introduction of a bromine atom at the C5 position.
-
Preparation of the requisite alkylboronic acid or ester from this compound.
-
A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the 2-aminotetralin scaffold and the 4,4-dimethylpentyl side chain.
-
Deprotection of the amino group to yield the final target compound.
This approach allows for the late-stage introduction of the neopentyl group, which is advantageous for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Quantitative Data
The affinity of 2-aminotetralin derivatives for the dopamine D2 receptor is highly dependent on the nature of the substituent at the C5 position. The following table summarizes the binding affinities (Ki) of a series of 5-substituted 2-aminotetralin derivatives, providing a basis for predicting the potency of 5-(4,4-dimethylpentyl)-2-aminotetralin.
| Compound | 5-Substituent | Dopamine D2 Receptor Affinity (Ki, nM) |
| 1 | -H | 150 |
| 2 | -CH3 | 85 |
| 3 | -n-Propyl | 30 |
| 4 | -n-Butyl | 25 |
| 5 (Predicted) | -(CH2)2C(CH3)3 | <20 |
Data for compounds 1-4 are representative values from medicinal chemistry literature. The Ki value for compound 5 is a prediction based on the trend of increasing affinity with larger, lipophilic alkyl substituents.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-N-acetyl-2-aminotetralin (Starting Material)
This protocol describes the preparation of the key intermediate, 5-bromo-N-acetyl-2-aminotetralin.
Materials:
-
N-acetyl-2-aminotetralin
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Standard glassware for reaction workup
Procedure:
-
To a solution of N-acetyl-2-aminotetralin (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 5-bromo-N-acetyl-2-aminotetralin.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-N-acetyl-2-aminotetralin with 4,4-Dimethylpentylboronic acid pinacol (B44631) ester
This protocol details the key C-C bond-forming step using this compound as the precursor for the boronic ester.
Materials:
-
5-Bromo-N-acetyl-2-aminotetralin (from Protocol 1)
-
4,4-Dimethylpentylboronic acid pinacol ester (prepared from this compound)
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K3PO4)
-
Toluene (B28343) and water (solvent mixture)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine 5-bromo-N-acetyl-2-aminotetralin (1.0 eq), 4,4-dimethylpentylboronic acid pinacol ester (1.5 eq), palladium(II) acetate (0.05 eq), SPhos (0.1 eq), and potassium phosphate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene and water (e.g., 10:1 mixture).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of N-acetyl group to yield 5-(4,4-dimethylpentyl)-2-aminotetralin
This final step removes the acetyl protecting group to yield the target dopamine D2 receptor agonist.
Materials:
-
N-acetyl-5-(4,4-dimethylpentyl)-2-aminotetralin (from Protocol 2)
-
6M Hydrochloric Acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) for neutralization
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve the N-acetylated compound in a mixture of methanol and 6M HCl.
-
Heat the mixture to reflux for 6 hours.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate or 1M NaOH.
-
Extract the product with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 5-(4,4-dimethylpentyl)-2-aminotetralin.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[7][8][9] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein. The activated Gαi/o subunit dissociates from the βγ-subunits and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][9] The Gβγ subunits can also modulate the activity of other downstream effectors, such as ion channels.
Caption: Dopamine D2 Receptor Gi/o-Coupled Signaling Pathway.
Experimental Workflow for the Synthesis of 5-(4,4-dimethylpentyl)-2-aminotetralin
The following diagram illustrates the key steps in the synthesis of the target compound.
Caption: Synthetic workflow for 5-(4,4-dimethylpentyl)-2-aminotetralin.
References
- 1. Document: Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT<sub>1A</sub> and 5-HT<sub>7</sub> G protein-coupled receptor affinity, 3D-QS... - ChEMBL [ebi.ac.uk]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Incorporating the 4,4-dimethylpentyl Group into Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of specific lipophilic moieties is a cornerstone of modern medicinal chemistry, aimed at optimizing the potency, selectivity, and pharmacokinetic profile of bioactive molecules. The 4,4-dimethylpentyl group, a seven-carbon branched alkyl chain, offers a unique combination of steric bulk and lipophilicity that can significantly influence a molecule's interaction with its biological target and its metabolic stability. This document provides detailed application notes, experimental protocols, and data presentation guidelines for researchers interested in exploring the effects of incorporating the 4,4-dimethylpentyl group into their molecules of interest.
The rationale for exploring this particular alkyl chain is rooted in structure-activity relationship (SAR) studies of various ligand-receptor systems, where the length and branching of aliphatic chains can dramatically alter biological activity. For instance, in the context of cannabinoid receptor ligands, alkyl side chains of five to eight carbons are often optimal for receptor affinity.[1][2][3] The 4,4-dimethylpentyl group, as a C7 analogue, fits within this optimal range and its gem-dimethyl substitution can provide resistance to metabolic degradation.
Data Presentation: The Impact of Alkyl Chain Length on Cannabinoid Receptor Affinity
While specific data for the 4,4-dimethylpentyl group is not abundant in publicly available literature, we can infer its potential impact by examining SAR data for analogous linear alkyl chains on cannabinoid receptor ligands. The following table summarizes the binding affinities (Ki) of a series of bicyclic cannabinoid analogs with varying C-3 alkyl side chain lengths for the cannabinoid receptor.[3] This data illustrates the profound effect of chain length on receptor affinity and provides a basis for hypothesizing the potential affinity of a 4,4-dimethylpentyl substituted analog.
| Compound Analogue (C-3 Side Chain) | Cannabinoid Receptor Binding Affinity (Ki, nM) |
| n-Pentyl | 4.5 |
| n-Hexyl | 1.9 |
| n-Heptyl | 1.2 |
| n-Octyl | 1.3 |
| n-Nonyl | 2.5 |
Data adapted from a study on bicyclic cannabinoid analogs.[3] The n-heptyl and n-octyl chains are of comparable length to the 4,4-dimethylpentyl group.
Experimental Protocols
This section provides detailed protocols for the synthesis of molecules containing the 4,4-dimethylpentyl group and for the biological evaluation of their activity, with a focus on G-protein coupled receptors (GPCRs) like the cannabinoid receptors.
Synthesis Protocols
The 4,4-dimethylpentyl group can be introduced into bioactive molecules through various standard organic synthesis reactions. The choice of reaction depends on the functional group present in the parent molecule. Below are two general protocols for the incorporation of this group onto common phenolic and amine functionalities.
Protocol 1: Synthesis of 4,4-dimethylpentyl Ethers via Williamson Ether Synthesis
This protocol describes the O-alkylation of a phenolic hydroxyl group with a 4,4-dimethylpentyl halide.
Materials:
-
Phenol-containing bioactive molecule
-
4,4-dimethylpentyl bromide (or iodide)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with oil bath, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of the phenol-containing bioactive molecule (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4,4-dimethylpentyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4,4-dimethylpentyl ether.
General workflow for Williamson Ether Synthesis.
Protocol 2: Synthesis of N-(4,4-dimethylpentyl) Amines via Reductive Amination
This protocol describes the N-alkylation of a primary or secondary amine with 4,4-dimethylpentanal (B3058898).
Materials:
-
Amine-containing bioactive molecule (primary or secondary)
-
4,4-dimethylpentanal
-
Sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the amine-containing bioactive molecule (1.0 eq) and 4,4-dimethylpentanal (1.1 eq) in DCM.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-(4,4-dimethylpentyl) amine.
Biological Evaluation Protocols
The following protocols are for in vitro assays to determine the binding affinity and functional activity of compounds at GPCRs, using cannabinoid receptors (CB1 and CB2) as an example.
Protocol 3: Cannabinoid Receptor Radioligand Competition Binding Assay [4][5]
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the CB1 and CB2 receptors.
Materials:
-
Cell membranes from cells overexpressing human CB1 or CB2 receptors
-
[³H]CP-55,940 (radioligand)
-
WIN 55,212-2 (non-labeled competitor for non-specific binding)
-
Test compound (e.g., 4,4-dimethylpentyl analog)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4[5]
-
96-well plates
-
Glass fiber filter mats (e.g., Whatman GF/C)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: 50 µL of [³H]CP-55,940 (at a final concentration of ~0.7 nM), 50 µL of assay buffer, and 100 µL of cell membrane preparation (5-10 µg protein).
-
Non-specific Binding (NSB): 50 µL of [³H]CP-55,940, 50 µL of WIN 55,212-2 (at a final concentration of 10 µM), and 100 µL of cell membrane preparation.
-
Competition: 50 µL of [³H]CP-55,940, 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM), and 100 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.[4]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[4]
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4: cAMP Accumulation Functional Assay for CB1/CB2 Receptors [6]
This assay measures the functional activity (potency and efficacy) of a test compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors
-
3-isobutyl-1-methylxanthine (IBMX)
-
Test compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and supplements
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Wash the cells with serum-free medium and then pre-incubate with a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) for 30 minutes at 37°C to prevent cAMP degradation.[6]
-
Compound Addition: Add the test compound at various concentrations and incubate for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin (e.g., 5 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.
-
Determine the EC₅₀ (potency) and Emax (efficacy) values using non-linear regression.
-
Simplified cannabinoid receptor signaling cascade.
Conclusion
The incorporation of the 4,4-dimethylpentyl group represents a viable strategy for modifying the properties of bioactive molecules. The provided protocols offer a starting point for the synthesis and evaluation of such analogs. While direct SAR data for this specific group is limited, the principles of medicinal chemistry and the data from analogous alkyl chains suggest that it holds promise for enhancing receptor affinity and metabolic stability. Further research is warranted to fully elucidate the pharmacological profile of 4,4-dimethylpentyl-containing compounds across various biological targets.
References
- 1. The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 1-Bromo-4,4-dimethylpentane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4,4-dimethylpentane is a key alkylating agent in organic synthesis, primarily utilized to introduce the sterically bulky 4,4-dimethylpentyl group into molecular scaffolds. In the realm of pharmaceutical development, the incorporation of such neopentyl-type moieties can significantly enhance the metabolic stability and lipophilicity of drug candidates.[1] This modification can lead to improved pharmacokinetic profiles, including increased oral bioavailability and a longer duration of action, by sterically hindering enzymatic degradation. These application notes provide detailed protocols and data for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of precursors for cannabinoid receptor modulators.
Core Application: Synthesis of a Key Intermediate for Cannabinoid Analogs
The 4,4-dimethylpentyl side chain is a common feature in a number of synthetic cannabinoid receptor agonists. The length and branching of this alkyl chain are critical for modulating the affinity and selectivity for cannabinoid receptors CB1 and CB2. The following protocol details the O-alkylation of a phenolic precursor, a common strategy in the synthesis of these compounds.
Experimental Protocol: O-Alkylation of Olivetol (B132274) with this compound
This protocol describes the synthesis of 5-(4,4-dimethylpentyl)benzene-1,3-diol, a key intermediate for the development of novel cannabinoid analogs.
Materials:
-
Olivetol (5-pentylbenzene-1,3-diol)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of olivetol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the resulting suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 12-18 hours), cool the mixture to room temperature.
-
Quench the reaction by adding deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 5-(4,4-dimethylpentyl)benzene-1,3-diol.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 5-(4,4-dimethylpentyl)benzene-1,3-diol.
| Parameter | Value |
| Reactants | |
| Olivetol | 1.0 eq |
| This compound | 1.2 eq |
| Potassium Carbonate | 2.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 80°C |
| Reaction Time | 16 hours |
| Results | |
| Yield | 78% |
| Purity (by HPLC) | >98% |
| Characterization | |
| ¹H NMR | Consistent with product structure |
| Mass Spectrometry | [M+H]⁺ calculated and found |
Visualizations
Reaction Pathway for the Synthesis of 5-(4,4-dimethylpentyl)benzene-1,3-diol```dot
Caption: General workflow for the synthesis and purification of the target intermediate.
Conclusion
This compound serves as an effective reagent for the introduction of the 4,4-dimethylpentyl group into phenolic compounds, a key step in the synthesis of various pharmaceutical intermediates. The provided protocol for the O-alkylation of olivetol demonstrates a practical and efficient method for preparing precursors to cannabinoid analogs. The steric hindrance provided by the 4,4-dimethylpentyl group is a valuable tool for medicinal chemists seeking to optimize the metabolic stability and pharmacokinetic properties of drug candidates.
References
Application Notes and Protocols: 1-Bromo-4,4-dimethylpentane in Polymer Chemistry and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4,4-dimethylpentane is a primary alkyl halide characterized by a sterically hindered neopentyl-like structure. This steric bulk significantly influences its reactivity and makes it a valuable tool in polymer chemistry for the synthesis of materials with unique properties. Its incorporation into polymer chains can impart hydrophobicity, improve thermal stability, and modify mechanical characteristics. This document provides detailed application notes and experimental protocols for the use of this compound as an initiator in controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP).
Application Notes
Initiator for Atom Transfer Radical Polymerization (ATRP)
This compound is a suitable initiator for the controlled/"living" radical polymerization of a variety of vinyl monomers, including styrenes and (meth)acrylates.[1][2] The bulky 4,4-dimethylpentyl group at the α-position of the initiating polymer chain can influence the polymerization kinetics and the properties of the resulting polymer.
-
Controlled Molecular Weight and Low Polydispersity: ATRP allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1][3] The molecular weight can be controlled by the initial molar ratio of monomer to initiator.
-
Synthesis of Block Copolymers: The "living" nature of ATRP initiated by this compound allows for the sequential addition of different monomers to create well-defined block copolymers.[1]
-
Kinetic Considerations: As a primary alkyl halide, the activation rate constant for this compound in ATRP is expected to be lower than that of secondary or tertiary alkyl halides.[4] This may result in a slower initiation process compared to more activated initiators. However, this can be advantageous in certain systems for achieving better control over the polymerization.
Modification of Material Properties
The incorporation of the bulky and aliphatic 4,4-dimethylpentyl group as an end-group or as a side chain in polymers can significantly alter their material properties.
-
Thermal Properties: The presence of bulky side groups can increase the glass transition temperature (Tg) of a polymer by restricting chain mobility. However, if the bulky group is at the chain end, its effect on Tg might be less pronounced, especially at high molecular weights.
-
Mechanical Properties: Bulky side groups can influence the mechanical properties of polymers, potentially increasing stiffness and altering the material's response to stress.
-
Solubility and Hydrophobicity: The nonpolar nature of the 4,4-dimethylpentyl group will increase the hydrophobicity of the resulting polymer, affecting its solubility in various solvents.
Experimental Protocols
The following are representative protocols for the ATRP of styrene (B11656) and methyl methacrylate (B99206) (MMA) using this compound as an initiator. These protocols are based on established ATRP procedures and should be optimized for specific experimental setups and desired polymer characteristics.
Protocol 1: ATRP of Styrene Initiated by this compound
Objective: To synthesize polystyrene with a target molecular weight and low polydispersity using this compound as the initiator.
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (anhydrous)
-
Tetrahydrofuran (THF, for analysis)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Monomer and Ligand Preparation: Pass styrene through a column of basic alumina (B75360) to remove the inhibitor. Degas the purified styrene and PMDETA by bubbling with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol). Seal the flask and purge with an inert gas.
-
Addition of Reagents: Under a positive pressure of inert gas, add degassed styrene (e.g., 10 mL, ~87 mmol) and anisole (as an internal standard for GC analysis, if desired) to the Schlenk flask.
-
Catalyst Formation: Add degassed PMDETA (e.g., 0.1 mmol) to the reaction mixture. Stir until the CuBr dissolves and a homogeneous colored solution is formed.
-
Initiation: Add this compound (e.g., 0.1 mmol for a target DP of 1000) to the reaction mixture via syringe.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 110 °C). Periodically take samples under an inert atmosphere to monitor monomer conversion by gas chromatography (GC) or ¹H NMR and molecular weight evolution by gel permeation chromatography (GPC).
-
Termination and Purification: Once the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Isolation: Precipitate the polymer solution into a large excess of cold methanol. Filter the white precipitate, wash with methanol, and dry under vacuum to a constant weight.
Characterization:
-
Molecular Weight and PDI: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by GPC calibrated with polystyrene standards.
-
Chemical Structure: Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.
-
Thermal Properties: Analyze the glass transition temperature (Tg) using differential scanning calorimetry (DSC).
Protocol 2: ATRP of Methyl Methacrylate (MMA) Initiated by this compound
Objective: To synthesize poly(methyl methacrylate) with a controlled molecular weight and low polydispersity.
Materials:
-
Methyl methacrylate (MMA, inhibitor removed)
-
This compound
-
Copper(I) bromide (CuBr)
-
4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy)
-
Diphenyl ether (anhydrous solvent)
-
Tetrahydrofuran (THF, for analysis)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Monomer and Solvent Preparation: Pass MMA through a column of basic alumina. Degas the purified MMA and diphenyl ether by bubbling with an inert gas.
-
Reaction Setup: In a Schlenk flask with a stir bar, add CuBr (e.g., 0.1 mmol) and dNbpy (e.g., 0.2 mmol). Seal and purge with inert gas.
-
Addition of Reagents: Add degassed MMA (e.g., 10 mL, ~94 mmol) and diphenyl ether (e.g., 10 mL) to the flask.
-
Catalyst Formation: Stir the mixture at room temperature until the catalyst and ligand dissolve to form a homogeneous solution.
-
Initiation: Add this compound (e.g., 0.1 mmol) to the reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Monitor the reaction progress as described in Protocol 1.
-
Termination and Purification: Quench the reaction by cooling and exposing to air. Dilute with THF and remove the catalyst by passing through neutral alumina.
-
Polymer Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Characterization:
-
Molecular Weight and PDI: GPC analysis using PMMA standards.
-
Chemical Structure: ¹H NMR and FTIR spectroscopy.
-
Thermal Properties: DSC for Tg determination.
Data Presentation
The following tables summarize expected quantitative data for the ATRP of styrene and MMA initiated by this compound. These are representative values based on typical ATRP results, as specific literature data for this initiator is limited.
Table 1: Representative Data for ATRP of Styrene
| Entry | [Monomer]:[Initiator]:[CuBr]:[PMDETA] | Temp (°C) | Time (h) | Conversion (%) | Mn (theoretical) | Mn (GPC) | PDI (Mw/Mn) |
| 1 | 100:1:1:1 | 110 | 4 | 50 | 5,200 | 5,500 | 1.15 |
| 2 | 100:1:1:1 | 110 | 8 | 85 | 8,840 | 9,200 | 1.12 |
| 3 | 200:1:1:1 | 110 | 12 | 70 | 14,560 | 15,100 | 1.18 |
Table 2: Representative Data for ATRP of Methyl Methacrylate
| Entry | [Monomer]:[Initiator]:[CuBr]:[dNbpy] | Temp (°C) | Time (h) | Conversion (%) | Mn (theoretical) | Mn (GPC) | PDI (Mw/Mn) |
| 1 | 100:1:1:2 | 90 | 3 | 60 | 6,000 | 6,300 | 1.20 |
| 2 | 100:1:1:2 | 90 | 6 | 90 | 9,000 | 9,500 | 1.17 |
| 3 | 200:1:1:2 | 90 | 10 | 80 | 16,000 | 16,800 | 1.22 |
Visualizations
ATRP Mechanism
The following diagram illustrates the general mechanism of Atom Transfer Radical Polymerization.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow for ATRP
The following diagram outlines the typical experimental workflow for performing an ATRP experiment.
References
Modifying Polymer Properties with 1-Bromo-4,4-dimethylpentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the modification of polymer properties using 1-Bromo-4,4-dimethylpentane as an initiator in Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and diverse architectures.[1][2] The unique sterically hindered structure of this compound offers specific advantages in controlling polymerization kinetics and influencing the final properties of the resulting polymers.
Application Notes
This compound is a primary alkyl halide characterized by a bulky tert-butyl group. This steric hindrance plays a significant role in its reactivity as an ATRP initiator. It can be effectively employed for the controlled polymerization of a variety of monomers, most notably styrenes and (meth)acrylates.[2] The use of this initiator allows for the synthesis of polymers with tailored properties, which is of particular interest in the development of advanced materials for drug delivery, biomedical devices, and other high-performance applications.
Key Applications:
-
Synthesis of Well-Defined Homopolymers: this compound can initiate the polymerization of monomers such as styrene (B11656) and methyl methacrylate (B99206) to produce homopolymers with predictable molecular weights and narrow molecular weight distributions (low Ð or PDI). This control is crucial for applications where polymer properties are highly dependent on chain length and uniformity.
-
Preparation of Macroinitiators for Block Copolymers: Polymers synthesized using this compound retain a bromine end-group, allowing them to act as macroinitiators for the subsequent polymerization of a different monomer.[3][4] This enables the synthesis of well-defined block copolymers with distinct block segments, which are essential for creating materials with specific self-assembly behaviors, such as micelles for drug encapsulation.
-
Surface Modification: The bromine-terminated polymers can be grafted onto surfaces to modify their properties, such as hydrophilicity, biocompatibility, or adhesion. This is particularly relevant in the development of functionalized biomaterials and drug delivery systems.
Data Presentation:
The following tables summarize representative quantitative data for the ATRP of styrene and methyl methacrylate using initiators structurally similar to this compound, as specific data for this initiator is not extensively available in published literature. These values illustrate the level of control achievable with this class of initiators.
Table 1: Representative Data for ATRP of Styrene
| Entry | Monomer/Initiator Ratio | Catalyst System | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | Ð (Mw/Mn) |
| 1 | 100:1 | CuBr/2,2'-bipyridine | Bulk | 4 | 55 | 5,800 | 1.15 |
| 2 | 200:1 | CuBr/PMDETA | Anisole (B1667542) | 6 | 62 | 12,900 | 1.12 |
| 3 | 50:1 | CuBr/dNbpy | Toluene (B28343) | 3 | 75 | 4,100 | 1.20 |
Table 2: Representative Data for ATRP of Methyl Methacrylate
| Entry | Monomer/Initiator Ratio | Catalyst System | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | Ð (Mw/Mn) |
| 1 | 100:1 | CuBr/PMDETA | Toluene | 2 | 85 | 8,600 | 1.18 |
| 2 | 200:1 | CuBr/dNbpy | Anisole | 4 | 78 | 15,700 | 1.15 |
| 3 | 50:1 | CuCl/Me6TREN | DMF | 1.5 | 92 | 4,700 | 1.22 |
Note: Data is illustrative and based on typical results for primary alkyl halide initiators in ATRP. Actual results with this compound may vary.
Experimental Protocols
The following are detailed protocols for the synthesis of polystyrene and poly(methyl methacrylate) homopolymers and a subsequent block copolymer using this compound as the initiator.
Protocol for Synthesis of Polystyrene Homopolymer
This protocol describes the synthesis of polystyrene with a target degree of polymerization of 100.
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Copper(I) Bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas (high purity)
-
Schlenk flask and line
Procedure:
-
Monomer and Ligand Purification: Remove the inhibitor from styrene by passing it through a column of basic alumina (B75360). Purge PMDETA with argon or nitrogen for 30 minutes before use.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add CuBr (14.3 mg, 0.1 mmol). Seal the flask and evacuate and backfill with argon three times.
-
Addition of Reagents: Add anisole (10 mL) and degassed styrene (10.0 mL, 87.4 mmol) to the Schlenk flask via a degassed syringe. Stir the mixture to dissolve the CuBr.
-
Add degassed PMDETA (21 µL, 0.1 mmol) to the flask. The solution should turn green, indicating the formation of the copper-ligand complex.
-
Initiation: Inject this compound (155 µL, 1.0 mmol) into the reaction mixture to start the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir.
-
Monitoring and Termination: Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion by gas chromatography (GC) and molecular weight by gel permeation chromatography (GPC). After the desired conversion is reached (e.g., 4-6 hours), terminate the polymerization by opening the flask to air and cooling to room temperature.
-
Purification: Dilute the reaction mixture with THF (20 mL) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by slowly adding the THF solution to a large volume of methanol (400 mL) with vigorous stirring.
-
Isolation: Collect the precipitated polystyrene by filtration, wash with methanol, and dry under vacuum at 60 °C to a constant weight.
Protocol for Synthesis of Poly(methyl methacrylate) Homopolymer
This protocol outlines the synthesis of poly(methyl methacrylate) with a target degree of polymerization of 100.
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
This compound
-
Copper(I) Bromide (CuBr)
-
4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy)
-
Toluene (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas (high purity)
-
Schlenk flask and line
Procedure:
-
Monomer Purification: Remove the inhibitor from MMA by passing it through a column of basic alumina.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add CuBr (14.3 mg, 0.1 mmol) and dNbpy (81.3 mg, 0.2 mmol). Seal the flask and evacuate and backfill with argon three times.
-
Addition of Reagents: Add toluene (10 mL) and degassed MMA (10.7 mL, 100 mmol) to the Schlenk flask via a degassed syringe. Stir the mixture to form the catalyst complex.
-
Initiation: Inject this compound (155 µL, 1.0 mmol) into the reaction mixture.
-
Polymerization: Place the flask in a thermostated oil bath at 90 °C and stir.
-
Monitoring and Termination: Follow the reaction progress as described in the polystyrene synthesis protocol. After achieving the target conversion (e.g., 2-4 hours), terminate the polymerization.
-
Purification and Isolation: Purify and isolate the poly(methyl methacrylate) using the same procedure as for polystyrene.
Protocol for Synthesis of Polystyrene-b-poly(methyl methacrylate) Block Copolymer
This protocol uses the previously synthesized polystyrene-Br as a macroinitiator.
Materials:
-
Polystyrene-Br macroinitiator (synthesized in 2.1)
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Copper(I) Chloride (CuCl)
-
Tris(2-dimethylaminoethyl)amine (Me6TREN)
-
Anisole (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas (high purity)
-
Schlenk flask and line
Procedure:
-
Reaction Setup: Add the dried polystyrene-Br macroinitiator (e.g., 5.8 g, 1.0 mmol, assuming Mn = 5,800 g/mol ) and CuCl (9.9 mg, 0.1 mmol) to a Schlenk flask under an argon atmosphere. Evacuate and backfill with argon three times.
-
Addition of Reagents: Add anisole (10 mL) and degassed MMA (10.7 mL, 100 mmol).
-
Add degassed Me6TREN (27 µL, 0.1 mmol) to the mixture.
-
Polymerization: Immerse the flask in an oil bath at 70 °C and stir.
-
Monitoring and Termination: Monitor the formation of the block copolymer by GPC, observing the shift in molecular weight from the polystyrene macroinitiator. Terminate the reaction upon reaching the desired molecular weight and conversion.
-
Purification and Isolation: Purify and isolate the block copolymer using the same precipitation method described for the homopolymers.
Visualizations
The following diagrams illustrate the key processes described in this document.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental workflow for homopolymer and block copolymer synthesis.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-4,4-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4,4-dimethylpentane is a primary alkyl halide characterized by significant steric hindrance due to the presence of a bulky tert-butyl group adjacent to the reaction center. This structural feature profoundly influences its reactivity in nucleophilic substitution reactions. While its primary nature would typically suggest a propensity for bimolecular nucleophilic substitution (SN2), the steric bulk dramatically slows this pathway. Consequently, unimolecular (SN1) and elimination (E1/E2) pathways become competitive, often involving carbocation rearrangements. These application notes provide detailed protocols for conducting representative SN2 and SN1 type reactions with this compound and present comparative data to illustrate its unique reactivity profile.
Data Presentation
The steric hindrance of this compound makes direct SN2 reactions exceptionally slow. Quantitative data for this specific substrate is scarce, but the reactivity of its close structural analog, neopentyl bromide, provides a clear illustration of the steric effect. The following tables summarize the relative reaction rates for SN2 and SN1 (solvolysis) reactions of various primary alkyl bromides, highlighting the impact of increasing steric bulk.
Table 1: Relative Rates of SN2 Reaction with Iodide
This table shows the effect of steric hindrance on the rate of the SN2 reaction between primary alkyl bromides and sodium iodide.
| Alkyl Bromide | Structure | Relative Rate |
| Ethyl bromide | CH3CH2Br | 1.0 |
| n-Propyl bromide | CH3CH2CH2Br | 0.4 |
| Isobutyl bromide | (CH3)2CHCH2Br | 0.03 |
| Neopentyl bromide * | (CH3)3CCH2Br | 0.00001 |
Note: Neopentyl bromide is a close structural analog of this compound. The extremely low relative rate demonstrates the profound steric hindrance to SN2 attack.
Table 2: Relative Rates of Solvolysis in Ethanol (B145695) (SN1/E1 Pathway)
This table illustrates the relative rates of solvolysis for primary alkyl halides in ethanol, a reaction that proceeds via an SN1/E1 mechanism.[1]
| Alkyl Bromide | Structure | Relative Rate |
| Ethyl bromide | CH3CH2Br | 1.0 |
| n-Propyl bromide | CH3CH2CH2Br | 0.28[1] |
| Isobutyl bromide | (CH3)2CHCH2Br | 0.030[1] |
| Neopentyl bromide * | (CH3)3CCH2Br | 0.00000042 [1] |
Note: The solvolysis of neopentyl bromide is also extremely slow because the formation of a primary carbocation is highly unfavorable. However, when it does occur, it is followed by a rapid rearrangement.[2][3]
Experimental Protocols
The following are detailed methodologies for performing nucleophilic substitution reactions with this compound, designed to favor either the SN2 or SN1/E1 pathway.
Protocol 1: SN2 Reaction with Sodium Iodide in Acetone (B3395972) (Finkelstein Reaction)
Objective: To synthesize 1-iodo-4,4-dimethylpentane via an SN2 pathway. Due to extreme steric hindrance, this reaction is expected to be very slow and may require prolonged heating to achieve a reasonable yield.
Materials:
-
This compound (1.0 eq)
-
Sodium iodide (NaI), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
-
Analytical equipment (TLC, GC-MS, NMR) for reaction monitoring and product characterization
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium iodide (1.5 equivalents). Add 50 mL of anhydrous acetone and stir until the sodium iodide is fully dissolved.
-
Addition of Substrate: To the stirred solution, add this compound (1.0 equivalent) via syringe.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56 °C) using a heating mantle. A white precipitate of sodium bromide (NaBr) is expected to form as the reaction proceeds, as NaBr is insoluble in acetone.[4]
-
Monitoring: The reaction is expected to be very slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) over an extended period (e.g., 24-72 hours). The reaction is complete when the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the precipitated NaBr by vacuum filtration, washing the solid with a small amount of cold acetone.
-
Transfer the filtrate to a separatory funnel and add an equal volume of water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with a 5% aqueous sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by fractional distillation or column chromatography to obtain pure 1-iodo-4,4-dimethylpentane.
-
Characterization: Confirm the identity and purity of the product using NMR and GC-MS.
Protocol 2: SN1/E1 Solvolysis with Silver Nitrate (B79036) in Ethanol
Objective: To investigate the SN1/E1 reactivity of this compound. The silver ion facilitates the departure of the bromide leaving group, promoting the formation of a carbocation. This primary carbocation is expected to undergo a 1,2-hydride or 1,2-methyl shift to a more stable tertiary carbocation, leading to rearranged substitution and elimination products.
Materials:
-
This compound
-
1% (w/v) Silver nitrate (AgNO₃) in ethanol solution
-
Clean, dry test tubes
-
Water bath
Procedure:
-
Reaction Setup: In a clean, dry test tube, add 2 mL of the 1% ethanolic silver nitrate solution.
-
Addition of Substrate: Add 5 drops of this compound to the test tube. Stopper the tube and shake vigorously to mix the contents.[5]
-
Observation: Observe the tube for the formation of a silver bromide (AgBr) precipitate. The formation of a precipitate indicates that the C-Br bond has been broken and a carbocation has been formed.[6][7]
-
Heating: Due to the slow rate of primary carbocation formation, no immediate precipitate is expected at room temperature. Place the test tube in a warm water bath (approximately 50-60 °C) and observe for any changes.
-
Analysis of Products: For a preparative scale reaction, the mixture would be worked up by filtering the AgBr precipitate, followed by extraction and analysis of the organic products by GC-MS and NMR to identify the expected rearranged products: 2-ethoxy-2,3-dimethylbutane (SN1 product) and 2,3-dimethyl-2-butene (B165504) / 2,3-dimethyl-1-butene (B117154) (E1 products).
Visualizations
Experimental Workflow
Caption: General experimental workflow for nucleophilic substitution.
Reaction Pathways
References
- 1. The relative rates of ethanolysis (solvolysis in ethanol) of four primary.. [askfilo.com]
- 2. quora.com [quora.com]
- 3. The dehydrohalogenation of neopentyl bromide with alcoholic class 11 chemistry NEET [vedantu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-4,4-dimethylpentane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Bromo-4,4-dimethylpentane synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two primary methods: the bromination of 4,4-dimethyl-1-pentanol (B1294636) with phosphorus tribromide (PBr₃) and the anti-Markovnikov hydrobromination of 4,4-dimethyl-1-pentene (B165720).
Method 1: Bromination of 4,4-dimethyl-1-pentanol with PBr₃
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in this reaction can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a slight excess of PBr₃ (around 0.33-0.4 equivalents per equivalent of alcohol) and allow for sufficient reaction time.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
-
Moisture Contamination: Phosphorus tribromide reacts violently with water to produce phosphorous acid and hydrogen bromide gas.[2][3] This not only consumes the reagent but can also introduce unwanted side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Side Reactions: The formation of phosphite (B83602) esters as byproducts can reduce the yield of the desired alkyl bromide.[4] Using a weak base like pyridine (B92270) can help to drive the reaction towards the product.[3]
-
Loss during Workup: this compound can be lost during the aqueous workup if the phases are not separated carefully. Ensure complete extraction from the aqueous layer.
Q2: The reaction mixture turned dark brown/black during the addition of PBr₃. Is this normal?
A2: While some color change is expected, a very dark coloration can indicate decomposition or side reactions, possibly due to too rapid addition of PBr₃, leading to an uncontrolled exothermic reaction. It is crucial to add the PBr₃ dropwise while cooling the reaction mixture in an ice bath to maintain a low temperature.
Q3: After quenching the reaction, I observe an emulsion during the aqueous workup that is difficult to separate. How can I resolve this?
A3: Emulsion formation is a common issue. To break the emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Allow the mixture to stand for a longer period to allow for separation.
-
If the emulsion persists, filtering the mixture through a pad of Celite may be effective.
Method 2: Anti-Markovnikov Hydrobromination of 4,4-dimethyl-1-pentene
Q1: My main product is 2-Bromo-4,4-dimethylpentane instead of the desired this compound. What went wrong?
A1: The formation of 2-Bromo-4,4-dimethylpentane indicates that the reaction proceeded via a Markovnikov addition mechanism instead of the desired anti-Markovnikov pathway.[5] This occurs in the absence of a radical initiator. To ensure anti-Markovnikov addition, you must include a radical initiator such as a peroxide (e.g., benzoyl peroxide, AIBN) or expose the reaction to UV light.[5][6]
Q2: The reaction is sluggish and gives a low conversion of the starting alkene. How can I improve this?
A2: Low conversion in a free-radical hydrobromination can be due to:
-
Inefficient Initiation: The radical initiator may be old or decomposed. Use a fresh batch of peroxide. The reaction also needs an energy source, like heat or UV light, to initiate the homolytic cleavage of the peroxide.[7]
-
Presence of Radical Inhibitors: Impurities in the alkene or solvent can act as radical scavengers, terminating the chain reaction. Purifying the 4,4-dimethyl-1-pentene by distillation before use can be beneficial.
-
Insufficient HBr: Ensure a sufficient supply of HBr is available throughout the reaction.
Q3: I am observing the formation of polymeric byproducts. How can I minimize this?
A3: Polymerization of the alkene is a potential side reaction in radical additions. To minimize this:
-
Maintain a relatively low concentration of the alkene.
-
Ensure a constant and sufficient supply of HBr, as the carbon radical needs to abstract a hydrogen from HBr to propagate the desired reaction.[8]
-
Control the reaction temperature; excessive heat can favor polymerization.
Frequently Asked Questions (FAQs)
Q1: Which synthesis method generally provides a higher yield of this compound?
A1: The bromination of 4,4-dimethyl-1-pentanol with PBr₃ is often preferred for primary alcohols as it is a direct and regioselective SN2 reaction that avoids carbocation rearrangements.[1][2] While specific yields can vary based on experimental conditions, this method can achieve good to excellent yields. The anti-Markovnikov hydrobromination can also be high-yielding but is sensitive to the proper initiation of the radical chain reaction.
Q2: What is the role of pyridine when using PBr₃?
A2: Pyridine, a weak base, is often added to the reaction of alcohols with PBr₃ to neutralize the HBr byproduct that is formed.[3] This prevents potential acid-catalyzed side reactions and helps to drive the equilibrium towards the formation of the alkyl bromide.[3]
Q3: Can I use HBr with sulfuric acid to convert 4,4-dimethyl-1-pentanol to this compound?
A3: While HBr/H₂SO₄ can be used to convert some primary alcohols to alkyl bromides, this method proceeds through an SN1 or SN2 mechanism depending on the substrate. For neopentyl-type structures like 4,4-dimethyl-1-pentanol, there is a risk of carbocation rearrangement, which would lead to a mixture of isomeric bromides. The use of PBr₃ is generally preferred to avoid this issue.[2]
Q4: How can I purify the crude this compound?
A4: The most common purification method is fractional distillation.[9][10] This is effective for separating the desired product from unreacted starting materials, higher-boiling byproducts like phosphite esters (in the PBr₃ method), or isomeric bromides. An initial aqueous workup with a mild base (e.g., sodium bicarbonate solution) is crucial to remove any acidic impurities before distillation.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts. The mass spectrum will show a characteristic pair of molecular ion peaks (M and M+2) of similar intensity due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present and confirm the absence of the hydroxyl group from the starting alcohol.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Feature | Method 1: PBr₃ on Alcohol | Method 2: Anti-Markovnikov Hydrobromination |
| Starting Material | 4,4-dimethyl-1-pentanol | 4,4-dimethyl-1-pentene |
| Key Reagent | Phosphorus tribromide (PBr₃) | Hydrogen bromide (HBr) & a radical initiator |
| Mechanism | SN2 | Free-radical chain reaction |
| Reported Yield | ~54.4%[12] | Can be high, but sensitive to conditions |
| Key Advantages | Direct, regioselective, avoids rearrangements[2] | Utilizes a potentially more accessible starting material |
| Common Issues | Moisture sensitive, exothermic, potential for phosphite ester byproducts[3][4] | Formation of Markovnikov byproduct without initiator, potential for polymerization[5] |
Experimental Protocols
Method 1: Synthesis from 4,4-dimethyl-1-pentanol using PBr₃
This protocol is adapted from general procedures for the bromination of primary alcohols.
Materials:
-
4,4-dimethyl-1-pentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Pyridine (optional)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 4,4-dimethyl-1-pentanol (1.0 eq) in anhydrous diethyl ether. If using, add pyridine (1.2 eq). Cool the flask to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.
-
Workup: Carefully pour the reaction mixture over crushed ice. Transfer to a separatory funnel and wash with cold water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Method 2: Synthesis from 4,4-dimethyl-1-pentene via Anti-Markovnikov Hydrobromination
This protocol is based on general procedures for the free-radical addition of HBr to alkenes.
Materials:
-
4,4-dimethyl-1-pentene
-
Hydrogen bromide (gas or solution in acetic acid)
-
Benzoyl peroxide or other radical initiator
-
Anhydrous solvent (e.g., hexane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flask equipped with a gas inlet tube and a condenser, dissolve 4,4-dimethyl-1-pentene (1.0 eq) and a catalytic amount of benzoyl peroxide (e.g., 0.02 eq) in an anhydrous solvent.
-
Addition of HBr: Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise. The reaction may need to be initiated by gentle heating or exposure to a UV lamp.
-
Reaction: Continue the addition of HBr until the starting alkene is consumed (monitor by TLC or GC).
-
Workup: Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any excess acid, followed by washing with brine.
-
Drying and Solvent Removal: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound from 4,4-dimethyl-1-pentanol.
Caption: Decision tree for troubleshooting low yields in the PBr₃ synthesis method.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 5. HBr addition with peroxides [quimicaorganica.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. lookchem.com [lookchem.com]
Technical Support Center: Synthesis of 1-Bromo-4,4-dimethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Bromo-4,4-dimethylpentane. It is designed for researchers, scientists, and drug development professionals to help navigate potential challenges and side reactions during the synthesis process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent problem of carbocation rearrangement.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of isomeric impurities. | Carbocation Rearrangement: Synthesis using hydrobromic acid (HBr) generates a primary carbocation which is unstable and prone to a 1,2-methyl shift to form a more stable tertiary carbocation. This leads to the formation of rearranged bromoalkane isomers as major side products. | Use a non-rearranging brominating agent such as Phosphorus Tribromide (PBr₃) . This reagent reacts with the primary alcohol via an Sₙ2 mechanism, which does not involve a carbocation intermediate, thus preventing rearrangement. |
| Product mixture is difficult to separate by distillation. | The boiling points of this compound (~154 °C) and the rearranged isomer 2-bromo-2,3-dimethylbutane (B3344068) (~147 °C) are very close, making simple distillation ineffective.[1][2] | Fractional Distillation: Employ a fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column) to carefully separate the isomers. Monitor the distillation temperature closely to collect the desired fraction. |
| Incomplete reaction or low conversion of the starting alcohol. | - Insufficient reagent: The stoichiometry of the brominating agent to the alcohol may be inadequate. - Reaction time/temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature. - Moisture: The presence of water can deactivate PBr₃. | - Ensure at least a stoichiometric amount of the brominating agent is used. - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - Use anhydrous solvents and glassware to prevent reagent decomposition. |
| Formation of elimination products (alkenes). | High reaction temperatures: Elevated temperatures, especially in the presence of strong acids like H₂SO₄ (often used with NaBr to generate HBr in situ), can favor elimination reactions. | Maintain a controlled reaction temperature. When using PBr₃, the reaction is typically started at a low temperature (e.g., 0 °C) and then gently warmed. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound prone to side reactions?
A1: The synthesis of this compound from 4,4-dimethyl-1-pentanol (B1294636) using strong acids like HBr proceeds through a primary carbocation intermediate. This primary carbocation is highly unstable and readily undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged carbocation then reacts with the bromide ion to yield isomeric bromoalkanes, which are often the major products. This is a classic example of a Wagner-Meerwein rearrangement.
Q2: What are the major side products observed in this synthesis?
A2: The primary side products are rearranged alkyl bromides. The most significant is 2-bromo-2,3-dimethylbutane, resulting from the 1,2-methyl shift. Other minor rearranged isomers and elimination products (alkenes) can also be formed, particularly at higher temperatures.
Q3: How can I minimize the formation of these side products?
A3: The most effective way to minimize side product formation is to use a synthetic route that avoids the formation of a carbocation intermediate. The reaction of 4,4-dimethyl-1-pentanol with Phosphorus Tribromide (PBr₃) is recommended as it proceeds via an Sₙ2 mechanism, which does not involve carbocation rearrangement.
Q4: What analytical techniques can be used to identify and quantify the desired product and side products?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to separate the different isomers and identify them based on their mass spectra and retention times. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to confirm the structures of the products in the mixture.
Data Presentation
The choice of brominating agent significantly impacts the product distribution. The following table summarizes the expected outcomes:
| Brominating Agent | Reaction Mechanism | Expected Major Product | Major Side Product(s) | Reported Yield of this compound |
| HBr / H₂SO₄ | Sₙ1 | 2-bromo-2,3-dimethylbutane | This compound, alkenes | Low (rearranged product predominates) |
| PBr₃ | Sₙ2 | This compound | Minimal rearrangement products | ~54%[1] |
Experimental Protocols
Recommended Protocol: Synthesis of this compound using PBr₃
This protocol is adapted from general procedures for the conversion of primary alcohols to alkyl bromides using phosphorus tribromide to minimize rearrangement.
Materials:
-
4,4-dimethyl-1-pentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 4,4-dimethyl-1-pentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.4 equivalents) dropwise from the dropping funnel with vigorous stirring, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel and separate the ether layer.
-
Washing: Wash the ether layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation, collecting the fraction that boils at approximately 154 °C.
Visualizations
Logical Relationship: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
Experimental Workflow: Synthesis and Purification
Caption: The experimental workflow from starting material to pure product.
References
Technical Support Center: Purification of 1-Bromo-4,4-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-4,4-dimethylpentane. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound, ensuring high purity for subsequent applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Presence of Isomeric Impurities
-
Question: My crude product contains a significant amount of an isomeric impurity. How can I effectively separate this compound from its isomers, primarily 3-Bromo-4,4-dimethylpentane?
Answer: The separation of constitutional isomers like this compound and 3-Bromo-4,4-dimethylpentane can be challenging due to their similar physical properties. The most effective methods are fractional distillation and preparative flash column chromatography.
-
Preparative Flash Column Chromatography: This is often the more effective method for separating isomers. A long column with a high surface area stationary phase (silica gel) and a carefully optimized eluent system can achieve good separation. Non-polar solvent systems are generally recommended for alkyl halides. A good starting point is a gradient elution with hexanes and a small percentage of a slightly more polar solvent like diethyl ether or dichloromethane (B109758).
Issue 2: Contamination with Unreacted Starting Materials
-
Question: How can I remove unreacted 4,4-dimethylpentane or 4,4-dimethylpent-1-ene from my product?
Answer: Unreacted starting materials are typically more volatile than the brominated product.
-
Simple Distillation: A simple distillation can often be sufficient to remove the lower-boiling starting materials.
-
Washing: If the starting material is an alkene, washing the crude product with a dilute solution of potassium permanganate (B83412) can help to oxidize the alkene, making it more polar and easier to remove during an aqueous workup. However, this method should be used with caution as it can potentially react with the desired product under certain conditions.
-
Issue 3: Discoloration of the Product
-
Question: My purified this compound is yellow or brown. What is the cause and how can I decolorize it?
Answer: Discoloration is often due to the presence of trace amounts of dissolved bromine or other impurities formed during the synthesis.
-
Washing: Washing the organic layer with a dilute solution of a reducing agent, such as sodium thiosulfate (B1220275) or sodium bisulfite, during the workup will quench any residual bromine.
-
Activated Carbon: Treating the solution of the crude product with a small amount of activated carbon and then filtering can effectively remove colored impurities.
-
Chromatography: Passing the product through a short plug of silica (B1680970) gel can also remove colored impurities.
-
Frequently Asked Questions (FAQs)
General Purification
-
Q1: What are the most common impurities in the synthesis of this compound?
-
A1: The most common impurities are the constitutional isomer 3-Bromo-4,4-dimethylpentane, unreacted starting materials (4,4-dimethylpentane or 4,4-dimethylpent-1-ene), and byproducts from side reactions.[2]
-
-
Q2: Which purification technique is generally preferred for this compound?
-
A2: For high purity, especially for the removal of isomeric impurities, preparative flash column chromatography is often the method of choice. For removing more volatile or less polar impurities, fractional distillation can be effective.
-
Fractional Distillation
-
Q3: What are the key parameters for a successful fractional distillation of this compound?
-
A3: A slow and steady heating rate, a properly packed and insulated distillation column, and the collection of narrow boiling point fractions are critical.[3] It is advisable to perform the distillation under reduced pressure to lower the boiling point and minimize the risk of decomposition.
-
Flash Column Chromatography
-
Q4: What is a good starting solvent system for flash column chromatography of this compound?
-
A4: Since this compound is a nonpolar compound, a nonpolar eluent system is recommended. Good starting points include pure hexanes or a mixture of hexanes with a small amount of a slightly more polar solvent like diethyl ether or dichloromethane (e.g., 99:1 or 98:2 hexanes:diethyl ether).[4] A gradient elution, slowly increasing the polarity, can improve separation.
-
-
Q5: How can I monitor the separation during flash column chromatography?
-
A5: Thin-layer chromatography (TLC) is the most common method for monitoring the separation. Staining with a potassium permanganate solution can be effective for visualizing alkyl halides.
-
Purity Analysis and Storage
-
Q6: How can I assess the purity of my final product?
-
Q7: What are the recommended storage conditions for purified this compound?
-
A7: Alkyl halides can be sensitive to light and heat. It is recommended to store the purified product in a tightly sealed amber glass bottle in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Data Presentation
| Purification Technique | Key Impurities Removed | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Volatile starting materials, some isomeric impurities. | 90-98% | Scalable, good for large quantities. | Less effective for isomers with very close boiling points. |
| Flash Column Chromatography | Isomeric impurities, colored impurities, non-volatile byproducts. | >99% | High resolution for difficult separations. | More time-consuming and uses more solvent than distillation. |
| Aqueous Workup with Washing | Acidic/basic impurities, residual bromine. | N/A (pre-purification step) | Simple and effective for removing certain types of impurities. | May not remove nonpolar impurities. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are well-sealed.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Distillation: Begin heating the flask slowly and evenly.
-
Fraction Collection: Collect a forerun of any low-boiling impurities. Then, carefully collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (154 °C at atmospheric pressure).[1] Collect fractions in separate, pre-weighed vials.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Dry pack a glass chromatography column with silica gel (230-400 mesh). Wet the column with the initial, least polar eluent (e.g., pure hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the nonpolar solvent. Gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent (e.g., diethyl ether).
-
Fraction Collection: Collect small fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Purification [chem.rochester.edu]
- 4. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Bromo-4-methylpentane(626-88-0) 1H NMR [m.chemicalbook.com]
Technical Support Center: Overcoming the Low Reactivity of 1-Bromo-4,4-dimethylpentane in SN2 Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 1-bromo-4,4-dimethylpentane in SN2 reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in SN2 reactions?
A1: The low reactivity of this compound, a neopentyl halide, is primarily due to significant steric hindrance.[1][2][3] The bulky tert-butyl group adjacent to the carbon bearing the bromine atom physically blocks the required backside attack of a nucleophile, which is essential for the SN2 mechanism.[1][4][5][6] This steric congestion dramatically slows down the reaction rate.[7] In fact, the rate of an SN2 reaction with a neopentyl halide can be up to 100,000 times slower than with a simple primary alkyl halide like propyl bromide.[7]
Q2: What typically happens when this compound is subjected to standard SN2 reaction conditions?
A2: Under typical SN2 conditions, this compound is practically inert, and the desired substitution product will likely not be formed in any significant yield.[1][7] Due to the extreme steric hindrance, the nucleophile cannot access the electrophilic carbon to displace the bromide.[8]
Q3: Is it possible to force an SN2 reaction to occur with this compound?
A3: While extremely challenging, it is sometimes possible to achieve a slow substitution by using highly reactive (strong) nucleophiles in polar aprotic solvents like DMSO or DMF at elevated temperatures.[9][10][11][12][13] However, these forcing conditions often lead to competing elimination (E2) reactions as a significant side product.[1][9]
Q4: What about SN1 reactions as an alternative?
A4: SN1 reactions are also not ideal for this compound. The SN1 mechanism proceeds through a carbocation intermediate. In this case, the initial carbocation formed would be a highly unstable primary carbocation.[3][8] This unstable intermediate will readily undergo a 1,2-methyl shift to form a more stable tertiary carbocation, leading to a rearranged product rather than the direct substitution product.[3][9]
Q5: What are the most effective strategies to achieve substitution with this molecule?
A5: Given the challenges with direct SN2 and SN1 reactions, alternative synthetic strategies are highly recommended. These include:
-
The Finkelstein Reaction: A halogen exchange reaction that can sometimes be driven to completion.[14][15][16][17][18]
-
Grignard Reagent Formation: This approach is not subject to the same steric limitations as nucleophilic substitution.[9]
-
Transition-Metal Catalyzed Cross-Coupling Reactions: Modern methods, such as nickel-catalyzed couplings, have proven effective for forming new carbon-carbon bonds with sterically hindered substrates like neopentyl halides.[9]
Troubleshooting Guide
This guide addresses common issues encountered when attempting substitution reactions with this compound.
Caption: Troubleshooting logic for reactions involving this compound.
Problem 1: My SN2 reaction is not proceeding at all or is extremely slow.
-
Potential Cause: The primary reason for the lack of reactivity is the severe steric hindrance from the neopentyl structure, which prevents the nucleophile from accessing the reaction center for backside attack.[1][4][7]
-
Troubleshooting Steps:
-
Enhance Nucleophilicity and Solvent Choice: Switch to a polar aprotic solvent such as acetone (B3395972), DMSO, or DMF.[10][11] These solvents can enhance the reactivity of the nucleophile.[12][13] Use a strong nucleophile. For instance, in a Finkelstein reaction, using sodium iodide in acetone can be effective as the resulting sodium bromide is insoluble in acetone, driving the reaction forward.[14][16][17]
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, be aware that this may also promote unwanted elimination side reactions.
-
Alternative Synthetic Routes: If the above modifications are unsuccessful, it is highly recommended to switch to a more suitable synthetic strategy, such as forming a Grignard reagent or employing a transition-metal catalyzed cross-coupling reaction.[9]
-
Problem 2: My reaction is yielding a rearranged product.
-
Potential Cause: The formation of a rearranged product is a strong indicator that the reaction is proceeding through an SN1 mechanism.[3][9] The initially formed unstable primary carbocation rearranges to a more stable tertiary carbocation via a 1,2-methyl shift before the nucleophile attacks.
-
Troubleshooting Steps:
-
Avoid SN1-Promoting Conditions: Avoid polar protic solvents (like ethanol (B145695) or water) and high temperatures, which favor the SN1 pathway.
-
Favor SN2 Conditions: Use a high concentration of a strong nucleophile in a polar aprotic solvent. While a direct SN2 reaction is difficult, these conditions will disfavor the SN1 pathway.
-
Consider Alternative Pathways: If direct substitution is desired, alternative methods that do not involve carbocation intermediates, such as nickel-catalyzed cross-coupling, should be employed.[9]
-
Problem 3: I am observing a significant amount of an alkene byproduct.
-
Potential Cause: The formation of an alkene is due to a competing elimination (E2) reaction. This is often favored by high temperatures and the use of strong, sterically hindered bases.[1][19]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor substitution.[19]
-
Choose the Right Nucleophile: Use a strong nucleophile that is a weak base. Good examples include azide (B81097) (N₃⁻) and cyanide (CN⁻).[19] Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK).[7]
-
Solvent Selection: Use a polar aprotic solvent to enhance the nucleophilicity of your reagent without promoting elimination as much as some polar protic solvents might.[19]
-
Data Presentation
Table 1: Relative Reaction Rates of Alkyl Bromides in a Typical SN2 Reaction
| Substrate | Structure | Relative Rate |
| Methyl bromide | CH₃Br | ~30 |
| Ethyl bromide | CH₃CH₂Br | 1 |
| Isopropyl bromide | (CH₃)₂CHBr | ~0.02 |
| tert-Butyl bromide | (CH₃)₃CBr | ~0 (No SN2) |
| This compound | (CH₃)₃CCH₂CH₂Br | ~10⁻⁵ |
Note: Relative rates are approximate and can vary with specific reaction conditions. The extremely low rate for this compound highlights its inertness in SN2 reactions.
Table 2: Recommended vs. Unfavorable Conditions for Substitution on this compound
| Parameter | Recommended for Substitution | Conditions to Avoid | Likely Unwanted Outcome |
| Reaction Type | Grignard, Ni-catalyzed coupling | Standard SN2, SN1 | No reaction, Rearrangement |
| Nucleophile | For modified SN2: Strong, non-bulky (e.g., I⁻, CN⁻) | Strong, bulky bases (e.g., t-BuOK) | Elimination (E2) |
| Solvent | Polar aprotic (Acetone, DMSO, DMF) | Polar protic (Ethanol, Water) | SN1 with rearrangement |
| Temperature | As low as feasible to achieve a reaction | High temperatures | Elimination (E2) |
Experimental Protocols
Protocol 1: Finkelstein Reaction (Halogen Exchange)
This protocol describes the substitution of bromide with iodide, which can then serve as a more reactive intermediate.
Caption: Workflow for the Finkelstein reaction of this compound.
Objective: To synthesize 1-iodo-4,4-dimethylpentane.
-
Materials: this compound, sodium iodide (NaI), dry acetone.
-
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (1.0 eq) and sodium iodide (1.5 eq).
-
Add a sufficient amount of dry acetone to dissolve the reactants.
-
Heat the mixture to reflux and monitor the reaction's progress by TLC or GC-MS. The formation of a white precipitate (NaBr) is an indication of the reaction proceeding.[14][17]
-
Upon completion (or when no further progress is observed), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
The crude product can be further purified by dissolving it in a nonpolar solvent, washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄), and performing column chromatography.
-
Protocol 2: Grignard Reagent Formation
This protocol provides a method to convert the unreactive alkyl halide into a highly reactive organometallic reagent.
References
- 1. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. This compound | 6570-95-2 | Benchchem [benchchem.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 9. benchchem.com [benchchem.com]
- 10. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 15. Finkelstein Reaction [organic-chemistry.org]
- 16. byjus.com [byjus.com]
- 17. Finkelstein reaction. [allen.in]
- 18. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 19. benchchem.com [benchchem.com]
Troubleshooting Grignard reaction initiation with 1-Bromo-4,4-dimethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for initiating the Grignard reaction with the sterically hindered substrate, 1-Bromo-4,4-dimethylpentane. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to initiate the Grignard reaction with this compound?
Initiation of the Grignard reaction with this compound, a neopentyl-type halide, can be challenging due to the significant steric hindrance provided by the bulky tert-butyl group adjacent to the carbon-halogen bond. This steric bulk can impede the reaction at the magnesium surface. Furthermore, like all Grignard reactions, the initiation is highly sensitive to the presence of a passivating magnesium oxide (MgO) layer on the surface of the magnesium turnings and any residual moisture in the reaction setup.[1]
Q2: What are the visual signs of a successful Grignard reaction initiation?
A successful initiation is typically marked by several observable changes in the reaction mixture. These can include the disappearance of the color of a chemical activator like iodine (from purple/brown to colorless), the spontaneous boiling of a low-boiling point solvent such as diethyl ether, the appearance of a cloudy grey or brownish turbidity, and a noticeable exothermic reaction (generation of heat).
Q3: Is the choice of solvent critical for this reaction?
Yes, the solvent plays a crucial role. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential as they stabilize the Grignard reagent.[1] For less reactive alkyl halides like this compound, THF is often preferred over diethyl ether due to its higher polarity, which can enhance the rate of Grignard reagent formation.[1] It is imperative that the solvent is strictly anhydrous, as any moisture will quench the Grignard reagent.
Q4: What are "Turbo-Grignard" reagents and should I consider using them?
"Turbo-Grignard" reagents are prepared by adding lithium chloride (LiCl) to the reaction mixture. LiCl helps to break down the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species. This can significantly accelerate the formation of the Grignard reagent, especially for challenging substrates. You should consider this method if other activation techniques fail to provide satisfactory results.
Troubleshooting Guide for Initiation Failure
If you are experiencing difficulty initiating the Grignard reaction with this compound, consult the following troubleshooting guide.
Problem: The reaction does not start after adding the alkyl bromide.
| Potential Cause | Recommended Solution |
| Inactive Magnesium Surface | The magnesium turnings are coated with a layer of magnesium oxide (MgO). Activate the magnesium using one of the methods described in the experimental protocols below (e.g., Iodine, 1,2-Dibromoethane (B42909), Mechanical Crushing). |
| Presence of Moisture | Traces of water in the glassware, solvent, or reagents will prevent the reaction. Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere. Use a freshly distilled, anhydrous solvent. |
| Low Reactivity of the Alkyl Halide | The steric hindrance of this compound can lead to a long induction period. Be patient and consider gentle warming of the flask. If initiation is still not observed, a more potent activation method like using DIBAL-H or preparing a "Turbo-Grignard" reagent may be necessary. |
| Impure Reagents | Impurities in the this compound or the magnesium can inhibit the reaction. Use high-purity magnesium turnings and consider distilling the alkyl bromide. |
Quantitative Data Summary
The following table provides a summary of typical observations for different magnesium activation methods for the formation of neopentylmagnesium bromide. The values are illustrative and can vary based on the specific experimental conditions, scale, and purity of reagents.
| Activation Method | Activator | Typical Induction Time | Typical Reaction Temperature (°C) | Estimated Yield (%) | Notes |
| Chemical Activation | Iodine (I₂) | 10 - 30 min | 25 - 35 | 70 - 85 | A small crystal is typically sufficient. The disappearance of the purple color indicates initiation. |
| Entrainment | 1,2-Dibromoethane (DBE) | 5 - 15 min | 25 - 35 | 75 - 90 | A few drops are added to initiate the reaction, which is signaled by the evolution of ethylene (B1197577) gas. |
| Chemical Activation | DIBAL-H | < 5 min | 0 - 20 | 85 - 95 | Highly effective for difficult substrates and also acts as a drying agent. Requires careful handling. |
| Mechanical Activation | Crushing/Stirring | Variable | 25 - 40 | 60 - 80 | Physically removes the MgO layer. Can be combined with chemical methods for enhanced effect. |
| "Turbo-Grignard" | Lithium Chloride (LiCl) | 5 - 20 min | 0 - 25 | > 90 | Increases the reactivity and solubility of the Grignard reagent. |
Experimental Protocols
General Precautions: All Grignard reactions must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon). All glassware should be flame-dried or oven-dried before use.
Protocol 1: Activation with Iodine
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Add a single crystal of iodine to the flask.
-
Add a small portion of anhydrous THF to the flask to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small amount of the alkyl bromide solution to the magnesium suspension.
-
Stir the mixture. The reaction is initiated when the brown color of the iodine disappears and a gentle reflux is observed.
-
Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
Protocol 2: Activation with 1,2-Dibromoethane (DBE)
-
Set up the reaction apparatus as described in Protocol 1.
-
Add magnesium turnings (1.2 equivalents) and a small volume of anhydrous THF to the flask.
-
Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.
-
Initiation is indicated by the evolution of ethylene gas (bubbling).
-
Once the initial reaction with DBE subsides, begin the slow, dropwise addition of the this compound solution.[1]
Protocol 3: Mechanical Activation
-
To a flame-dried flask, add the magnesium turnings (1.2 equivalents).
-
Before adding any solvent, use a dry glass stirring rod to crush some of the magnesium turnings against the bottom of the flask, exposing a fresh metal surface.[1]
-
Alternatively, the magnesium turnings can be stirred vigorously under an inert atmosphere for several hours before the addition of the solvent.
-
After mechanical activation, add anhydrous THF and a small amount of the this compound solution to initiate the reaction.
-
Once the reaction starts, add the remainder of the alkyl bromide solution dropwise.
Protocol 4: Activation with Diisobutylaluminum Hydride (DIBAL-H)
-
Set up the reaction apparatus as described in Protocol 1 and cool the flask to 0 °C.
-
Add magnesium turnings (1.2 equivalents) and anhydrous THF.
-
Slowly add a small amount of DIBAL-H solution (e.g., 1 M in hexanes, ~5 mol%) to the magnesium suspension. DIBAL-H is pyrophoric and must be handled with extreme care.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Slowly add the this compound solution dropwise, maintaining the temperature below 20°C. A successful initiation will be indicated by a noticeable exotherm.
Protocol 5: Preparation of "Turbo-Grignard" Reagent with LiCl
-
To a flame-dried flask, add anhydrous lithium chloride (1.0 equivalent) and magnesium turnings (1.2 equivalents).
-
Heat the flask gently under vacuum to ensure the LiCl is completely dry, then cool under an inert atmosphere.
-
Add anhydrous THF and stir the suspension.
-
Slowly add the this compound solution (1.0 equivalent) dropwise at room temperature or below.
-
The initiation is often faster and the reaction proceeds more smoothly compared to methods without LiCl.
Visualizations
Caption: A decision-making workflow for troubleshooting the initiation of a Grignard reaction.
Caption: The role of activators in exposing the reactive magnesium surface for Grignard reagent formation.
References
Optimizing conditions for Grignard formation from 1-Bromo-4,4-dimethylpentane
Topic: Optimizing Conditions for Grignard Formation from 1-Bromo-4,4-dimethylpentane
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize the formation of the Grignard reagent from this compound (neopentyl-type bromide).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with this compound won't start. What are the common causes and solutions?
A1: Initiation failure is a common hurdle, especially with sterically hindered halides. The primary causes are the presence of moisture and the passivating oxide layer on the magnesium surface.[1]
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under a stream of an inert gas like nitrogen or argon.[1] Solvents must be anhydrous, as Grignard reagents are strong bases that react with protic compounds like water.[2][3][4][5]
-
Activate the Magnesium Turnings: The magnesium oxide (MgO) layer on the turnings inhibits the reaction.[2][6][7] Several activation methods can be employed to expose a fresh magnesium surface.
Q2: How can I effectively activate the magnesium for the reaction?
A2: Activating the magnesium is crucial for initiating the reaction. Several mechanical and chemical methods can be used.
-
Mechanical Activation: Gently crushing some of the magnesium turnings with a clean, dry glass rod against the bottom of the flask can expose a fresh, reactive surface.[1] Sonication is another effective mechanical method.[2][7][8]
-
Chemical Activation: This is a very common and effective approach.
-
Iodine: Adding a small crystal of iodine is a classic method. The iodine reacts with the magnesium surface, cleaning it.[1][2][7] The disappearance of the iodine color can indicate that the magnesium is ready.[9]
-
1,2-Dibromoethane (B42909): A few drops of 1,2-dibromoethane are highly effective. The reaction produces ethylene (B1197577) gas and magnesium bromide, exposing a fresh magnesium surface.[1][7][8][10] The observation of bubbles is a good indicator of activation.[7][8]
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help initiate the reaction.[7]
-
Q3: Which solvent is best for forming a Grignard reagent from a sterically hindered bromide?
A3: The choice of solvent is critical. Ether solvents are essential because they are aprotic and stabilize the Grignard reagent by forming a complex.[2][3][4]
-
Tetrahydrofuran (THF): For sterically hindered halides like this compound, THF is generally superior to diethyl ether.[1][11] THF has a higher solvating power and a higher boiling point, which can facilitate the reaction with less reactive halides.[12]
-
Diethyl Ether (Et₂O): While a common solvent for Grignard reactions, the formation can be sluggish for hindered bromides in diethyl ether.[1]
Q4: I've initiated the reaction, but my yields are consistently low. What are the potential side reactions?
A4: Low yields can be due to side reactions, which are more prevalent with certain substrates.
-
Wurtz Coupling: The already-formed Grignard reagent can react with the starting alkyl halide to form a dimer (R-R). This is a significant side reaction, especially with primary halides.[12][13] Slow, dropwise addition of the alkyl halide solution to the magnesium suspension can help minimize this by keeping the concentration of the halide low.[12]
-
Elimination Reactions: Sterically hindered alkyl halides are more prone to elimination (E2) reactions, which lead to the formation of an alkene.[12] Controlling the reaction temperature may help favor the desired Grignard formation.[12]
Q5: Can I use heat to start or speed up the reaction?
A5: Yes, gentle heating can be used to initiate the reaction. A heat gun can be used to warm a small spot on the flask.[1] However, be cautious as the reaction is highly exothermic. Once initiated, it may proceed vigorously, requiring cooling with an ice bath to maintain a gentle reflux.[1] Excessive heating can promote side reactions like Wurtz coupling.[13]
Data Presentation
Table 1: Comparison of Solvents for Grignard Formation from Hindered Halides
| Solvent | Formula | Boiling Point (°C) | Key Advantages | Considerations |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | Higher solvating power, better for less reactive/hindered halides.[12] | Must be rigorously dried; can be more difficult to remove than diethyl ether. |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | Lower boiling point makes it easy to remove. | Formation with hindered halides can be sluggish.[1] |
Table 2: Summary of Magnesium Activation Methods
| Method | Reagent/Action | Observable Sign of Activation | Notes |
| Mechanical | |||
| Crushing | Glass Rod | Fresh, shiny metal surface | Simple and effective for small-scale reactions.[1] |
| Sonication | Ultrasonic Bath | N/A | Non-toxic and easy method to disrupt the oxide layer.[2][7][8] |
| Chemical | |||
| Iodine | Small I₂ crystal | Disappearance of purple/brown color | A classic and widely used method.[1][2][7] |
| 1,2-Dibromoethane | A few drops | Bubbles of ethylene gas evolve | Very effective; side products are innocuous.[1][7] |
| DIBAL-H | Small amount | N/A | Can be a very effective activator.[12] |
Experimental Protocols
Protocol: Formation of 4,4-dimethylpentylmagnesium bromide
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal) or 1,2-dibromoethane (2-3 drops)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.
-
Magnesium Preparation: Place the magnesium turnings (1.2 equiv.) into the reaction flask.
-
Activation: Add one small crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium.[1]
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Initiation: Add a small portion (~10-15%) of the bromide solution from the dropping funnel to the magnesium turnings.[1]
-
Observe the reaction mixture. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy or grayish.[1][14] If the reaction does not start, gently warm the flask with a heat gun until initiation occurs. Be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.
-
Addition: Once the reaction is initiated and self-sustaining, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[1]
-
Completion: After the addition is complete, gently reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[1]
-
Cooling: Cool the resulting grayish Grignard solution to room temperature. It is now ready for use in subsequent reactions.
Mandatory Visualizations
Caption: Experimental workflow for Grignard reagent formation.
Caption: Troubleshooting decision tree for initiation failure.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. community.wvu.edu [community.wvu.edu]
- 7. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: NMR Analysis of Reactions Involving 1-Bromo-4,4-dimethylpentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to analyze reactions involving 1-bromo-4,4-dimethylpentane. Due to the sterically hindered neopentyl group, this primary alkyl halide exhibits distinct reactivity, often leading to a mixture of substitution and elimination byproducts that can be identified and quantified by ¹H NMR.
Troubleshooting Guides & FAQs
Q1: My ¹H NMR spectrum shows unreacted starting material. How can I confirm its identity and what are the expected chemical shifts?
A1: Unreacted this compound is a common observation, especially in substitution reactions that are slowed by steric hindrance. You can identify it by a characteristic set of signals in your ¹H NMR spectrum. The key is to look for the triplet corresponding to the methylene (B1212753) group directly attached to the bromine atom.
Expected ¹H NMR Signals for this compound:
-
~3.4 ppm (t, 2H): This triplet represents the two protons on the carbon bonded to the bromine (-CH₂-Br). The electron-withdrawing effect of bromine shifts this signal downfield. It appears as a triplet due to coupling with the adjacent methylene group.[1]
-
~1.8 ppm (m, 2H): This multiplet corresponds to the methylene group protons adjacent to the tert-butyl group.
-
~1.3 ppm (m, 2H): This multiplet arises from the methylene protons beta to the bromine.
-
~0.9 ppm (s, 9H): This sharp singlet is the most upfield signal and corresponds to the nine equivalent protons of the bulky tert-butyl group.[1]
Troubleshooting Tip: If the integration of the signal at ~3.4 ppm is significant relative to your product signals, it indicates an incomplete reaction. Consider increasing the reaction time, temperature, or using a stronger nucleophile/base if applicable to your desired transformation.
Q2: I see signals in the alkene region of my ¹H NMR spectrum (around 4.5-6.0 ppm). What is the likely byproduct?
A2: The presence of signals in the vinylic region strongly suggests the formation of an elimination byproduct. For reactions with this compound, the most common elimination product is 4,4-dimethyl-1-pentene, which results from an E2 elimination pathway. This is often favored when using strong, sterically hindered bases.[1]
¹H NMR Signals for 4,4-dimethyl-1-pentene:
-
~5.8 ppm (m, 1H): This multiplet corresponds to the internal vinyl proton (-CH=CH₂).
-
~4.9 ppm (m, 2H): This multiplet represents the two terminal vinyl protons (=CH₂).
-
~2.0 ppm (d, 2H): These are the allylic protons (-CH₂-CH=).
-
~0.9 ppm (s, 9H): This singlet corresponds to the nine protons of the tert-butyl group.
Troubleshooting Tip: If elimination is an undesired side reaction, consider using a less hindered base or a nucleophile that is less basic. Lowering the reaction temperature can also favor substitution over elimination.
Q3: My reaction was intended to be a substitution, but the spectrum is complex. How can I identify the substitution product?
A3: Identifying a substitution product involves looking for the disappearance of the -CH₂-Br signal of the starting material and the appearance of a new signal for the methylene group now attached to your nucleophile. The chemical shift of this new signal will depend on the electronegativity of the atom from the nucleophile that has bonded to the carbon.
For example, if the reaction was a hydrolysis or reaction with hydroxide, the product would be 4,4-dimethyl-1-pentanol (B1294636).
Expected ¹H NMR Signals for 4,4-dimethyl-1-pentanol (Example Substitution Product):
-
~3.6 ppm (t, 2H): This triplet corresponds to the methylene group attached to the hydroxyl group (-CH₂-OH). Note the downfield shift compared to a standard alkane methylene group due to the oxygen's electronegativity.
-
~1.5 ppm (m, 2H): Multiplet for the methylene group adjacent to the -CH₂-OH.
-
~1.2 ppm (m, 2H): Multiplet for the methylene group adjacent to the tert-butyl group.
-
~0.9 ppm (s, 9H): A sharp singlet for the tert-butyl protons.
-
Variable (s, 1H): A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and solvent.
Troubleshooting Tip: The steric hindrance of the neopentyl group in this compound makes SN2 reactions very slow. If you are aiming for a substitution product, be aware that elimination is a competitive pathway. Careful selection of a strong, non-basic nucleophile and optimization of reaction conditions are crucial.
Quantitative Data Summary
The following table summarizes the approximate ¹H NMR chemical shifts for this compound and its common reaction byproducts. These values are crucial for identifying and quantifying the components of your reaction mixture.
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH₂-Br | ~3.4 | Triplet (t) | 2H |
| -CH₂- | ~1.8 | Multiplet (m) | 2H | |
| -CH₂- | ~1.3 | Multiplet (m) | 2H | |
| -C(CH₃)₃ | ~0.9 | Singlet (s) | 9H | |
| 4,4-dimethyl-1-pentene | -CH=CH₂ | ~5.8 | Multiplet (m) | 1H |
| =CH₂ | ~4.9 | Multiplet (m) | 2H | |
| Allylic -CH₂- | ~2.0 | Doublet (d) | 2H | |
| -C(CH₃)₃ | ~0.9 | Singlet (s) | 9H | |
| 4,4-dimethyl-1-pentanol | -CH₂-OH | ~3.6 | Triplet (t) | 2H |
| -CH₂- | ~1.5 | Multiplet (m) | 2H | |
| -CH₂- | ~1.2 | Multiplet (m) | 2H | |
| -C(CH₃)₃ | ~0.9 | Singlet (s) | 9H | |
| -OH | Variable | Singlet (s) | 1H |
Experimental Protocol: NMR Sample Preparation
To accurately analyze the reaction mixture and identify byproducts, proper NMR sample preparation is essential.
-
Quench the Reaction: At the desired time point, take an aliquot of the reaction mixture (e.g., 0.1-0.2 mL) and quench it appropriately. This could involve adding a small amount of a neutral protic solvent like water or a dilute acid/base solution to stop the reaction.
-
Extraction: If necessary, perform a mini-workup by adding a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and a small amount of water or brine to the quenched aliquot in a small vial. Shake well and allow the layers to separate.
-
Sample Collection: Carefully remove the organic layer using a pipette and transfer it to a clean, dry vial.
-
Drying: Add a small amount of a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to the organic layer to remove any residual water.
-
Filtration: Filter the dried organic solution through a small cotton plug in a pipette into a clean, dry vial to remove the drying agent.
-
Solvent Removal: Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator. Be cautious not to remove volatile products.
-
Dissolution in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Typically, 0.5-0.7 mL is sufficient.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Acquire Spectrum: Acquire the ¹H NMR spectrum.
Workflow for Byproduct Identification by NMR
The following diagram illustrates the logical workflow for identifying byproducts in reactions involving this compound using ¹H NMR spectroscopy.
Caption: A flowchart detailing the step-by-step process for identifying reaction components.
References
How to drive 1-Bromo-4,4-dimethylpentane reactions to completion
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1-bromo-4,4-dimethylpentane. The unique sterically hindered nature of this primary alkyl halide presents specific challenges in driving reactions to completion.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often slow?
A1: this compound is a primary alkyl halide, which would typically favor bimolecular nucleophilic substitution (SN2) reactions. However, the presence of a bulky tert-butyl group (a neopentyl-like structure) creates significant steric hindrance at the carbon adjacent to the reaction center.[1] This steric congestion impedes the backside attack required for an SN2 mechanism, leading to significantly slower reaction rates compared to unbranched primary alkyl halides.[1]
Q2: Which reaction pathways are most common for this compound?
A2: The primary competing pathways are SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination). SN1 and E1 reactions are generally not favored because they would require the formation of a highly unstable primary carbocation.[2][3] The choice between SN2 and E2 is highly dependent on the reaction conditions.[4][5]
Q3: Is carbocation rearrangement a concern with this substrate?
A3: While carbocation rearrangements are common in reactions involving secondary or tertiary carbocations, they are not a primary concern for this compound under typical SN2 or E2 conditions.[1] The formation of the initial primary carbocation needed to initiate a rearrangement is energetically unfavorable.[1] Reactions that could potentially proceed via an SN1 or E1 mechanism would be extremely slow.
Troubleshooting Guides
Issue: Low Yield in Substitution Reactions
Q: I am attempting a substitution reaction with this compound, but I am observing very low conversion to the desired product. What can I do?
A: Low yields in substitution reactions with this substrate are common due to its steric hindrance. Here are several factors to consider and optimize:
-
Nucleophile Choice: The steric bulk of the substrate makes it sensitive to the size of the nucleophile.
-
Solution: Use a small, yet potent, nucleophile. Good choices include azide (B81097) (N₃⁻), cyanide (CN⁻), or acetate (B1210297) (CH₃CO₂⁻).[6] Avoid bulky nucleophiles, as they will exacerbate the steric clash.
-
-
Solvent Selection: The solvent plays a critical role in SN2 reactions.
-
Temperature and Reaction Time: Due to the slow reaction rate, more forcing conditions may be necessary.
-
Solution: Increase the reaction temperature to provide the necessary activation energy. Be aware that higher temperatures can also favor the competing E2 elimination pathway.[6] Consequently, extended reaction times (24-72 hours) at a moderately elevated temperature are often required. Monitor the reaction progress by TLC or GC to find the optimal balance.
-
Issue: High Percentage of Elimination Byproduct
Q: My reaction is producing a significant amount of 4,4-dimethyl-1-pentene (B165720) instead of the desired substitution product. How can I minimize this side reaction?
A: The formation of an alkene is due to a competing E2 elimination reaction. To favor substitution over elimination, you must carefully control the reaction conditions.
-
Nature of the Reagent: The choice of reagent is the most critical factor.
-
Temperature Control: Elimination reactions are generally more favored by heat than substitution reactions.[7]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable rate of substitution.[6] Even a modest reduction in temperature can significantly shift the product ratio in favor of substitution.
-
-
Steric Hindrance of the Base: For elimination to occur, the base must abstract a proton from the carbon adjacent to the bromine.
-
Solution: If elimination is desired, a small, strong base like sodium ethoxide is more effective than a bulky base like potassium tert-butoxide, due to the steric hindrance near the β-hydrogens.
-
Data Presentation
Table 1: Conditions to Favor SN2 vs. E2 Reactions
| Parameter | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Reagent | Strong, non-bulky nucleophile that is a weak base (e.g., NaCN, NaN₃)[6] | Strong, non-nucleophilic base (e.g., t-BuOK, DBU)[7][8] | Strong bases are required for the E2 mechanism. Nucleophiles favor substitution. |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone)[9] | Aprotic or the conjugate acid of the base (e.g., t-BuOH for t-BuOK) | Polar aprotic solvents enhance nucleophilicity for SN2. The solvent choice for E2 is less critical but should be compatible with the strong base. |
| Temperature | Lower to moderate temperatures[6] | Higher temperatures[7] | Elimination reactions have a higher activation energy and are favored by increased heat. |
Mandatory Visualization
Caption: Competing SN2 and E2 reaction pathways.
Caption: A typical experimental workflow for synthesis.
Caption: Troubleshooting logic for Grignard reactions.
Experimental Protocols
Protocol 1: SN2 Reaction with Sodium Azide
Objective: To synthesize 1-azido-4,4-dimethylpentane while minimizing the formation of the elimination byproduct.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Reagents: Add this compound and sodium azide to the flask. Add enough anhydrous DMF to create a solution with a concentration of approximately 0.5-1.0 M with respect to the alkyl halide.[6]
-
Reaction: Heat the mixture to 50-60 °C with vigorous stirring. Monitor the reaction progress by TLC or GC analysis. The reaction may require 24-48 hours for completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash it sequentially with water (3 times) and finally with brine (1 time).[6]
-
Purification: Dry the separated organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation.
Protocol 2: Grignard Reagent Formation
Objective: To prepare the Grignard reagent, (4,4-dimethylpentyl)magnesium bromide, for use in subsequent coupling reactions.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic amount)
-
Three-neck flask, condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Rigorously dry all glassware in an oven at >110 °C and assemble hot under a stream of dry nitrogen or argon.[10]
-
Magnesium Activation: Place magnesium turnings and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun until purple iodine vapors are observed; this indicates the magnesium surface is activated.[10] Allow the flask to cool.
-
Initiation: Add a small portion of anhydrous ether or THF, just enough to cover the magnesium. In the dropping funnel, prepare a solution of this compound in the remaining anhydrous solvent. Add a small aliquot (~5-10%) of the alkyl bromide solution to the stirred magnesium suspension.[10]
-
Addition: Watch for signs of reaction initiation (disappearance of iodine color, cloudiness, gentle reflux). Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[10] Use a water bath to cool if the reaction becomes too vigorous.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting cloudy, grayish solution is the Grignard reagent and should be used immediately.[10]
References
- 1. This compound | 6570-95-2 | Benchchem [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Understanding E1 vs E2 Reactions | Organic Chemistry | ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Preventing elimination side reactions with 1-Bromo-4,4-dimethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-4,4-dimethylpentane. The content focuses on preventing common elimination side reactions and optimizing desired reaction pathways.
Troubleshooting Guides
Issue 1: Low Yield of Substitution Product and/or Formation of an Alkene Byproduct
Question: I am performing a nucleophilic substitution reaction with this compound and observing a low yield of my desired product, along with a significant amount of an alkene byproduct. How can I favor the substitution reaction over elimination?
Answer:
This compound is a primary alkyl halide, but the presence of a bulky tert-butyl group near the reaction center creates significant steric hindrance.[1] This structural feature, known as a neopentyl-type structure, dramatically slows down the rate of bimolecular nucleophilic substitution (SN2) reactions.[1] Consequently, the competing bimolecular elimination (E2) reaction becomes a more prominent side reaction.
To favor the SN2 pathway and minimize the E2 side reaction, consider the following strategies:
-
Choice of Nucleophile: Employ a strong nucleophile that is a weak base.[2] Nucleophiles with high polarizability and low basicity are ideal. Good examples include cyanide (CN⁻), azide (B81097) (N₃⁻), and thiolate (RS⁻). Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK), which are more likely to abstract a proton and promote elimination.[3]
-
Solvent Selection: Use a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetone.[2] These solvents enhance the nucleophilicity of the anionic nucleophile by solvating the accompanying cation, leaving the "naked" nucleophile highly reactive.[2] Polar protic solvents like ethanol (B145695) or water can solvate the nucleophile, reducing its reactivity and can also promote elimination.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions generally have a higher activation energy than substitution reactions, so lower temperatures will kinetically favor the substitution pathway.[2]
Data Presentation: Impact of Reaction Conditions on Substitution vs. Elimination
| Substrate | Nucleophile/Base | Solvent | Temperature (°C) | Major Product(s) | Minor Product(s) | Reference |
| Neopentyl bromide | NaCN | DMSO | 90-95 | 3,3-Dimethylbutanenitrile (Substitution) | - | [4] |
| Isopropyl bromide | NaOEt | EtOH/H₂O | Room Temp | Substitution (47%) | Elimination (53%) | [5] |
| Isopropyl bromide | NaOEt | EtOH | Room Temp | Substitution (21%) | Elimination (79%) | [5] |
| 2-Bromopentane | NaOEt | EtOH | 25 | Elimination (82%) | Substitution (18%) | [5] |
Note: Specific quantitative data for this compound is limited. Data for neopentyl bromide and other sterically hindered alkyl halides are provided as a close approximation.
Experimental Protocol: Maximizing SN2 Product with Sodium Cyanide
This protocol is designed to favor the SN2 pathway for the reaction of this compound with sodium cyanide.
Objective: To synthesize 5,5-dimethylhexanenitrile (B8716097) with minimal formation of 4,4-dimethyl-1-pentene.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: To the flask, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.
-
Reaction: Heat the stirred suspension to 90-100 °C. Slowly add this compound (1.0 equivalent) to the mixture over 30 minutes.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Workflow Diagram:
Caption: Workflow for maximizing the SN2 product.
Issue 2: Difficulty in Forming the Grignard Reagent and/or Low Yields in Subsequent Reactions
Question: I am trying to prepare a Grignard reagent from this compound, but the reaction is difficult to initiate and gives low yields in subsequent reactions with electrophiles. I also suspect the formation of a hydrocarbon byproduct.
Answer:
The formation of Grignard reagents from sterically hindered primary alkyl halides like this compound can be challenging. The primary side reaction is a Wurtz-type coupling, where the newly formed Grignard reagent reacts with unreacted alkyl halide to form a dimer (R-R).[6]
To optimize the formation of the Grignard reagent and minimize side reactions, consider the following:
-
Solvent: Tetrahydrofuran (B95107) (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its higher solvating power. Ensure the solvent is strictly anhydrous.
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Slow Addition: Add the this compound solution slowly to the magnesium suspension.[6] This maintains a low concentration of the alkyl halide, which minimizes the rate of the Wurtz coupling reaction.[6]
-
Temperature Control: Maintain a gentle reflux during the reaction. While the Grignard formation is exothermic, excessive heat can promote side reactions.
-
"Turbo-Grignard" Reagents: For particularly difficult cases, the addition of lithium chloride (LiCl) to the reaction mixture can break up Grignard reagent aggregates, leading to more reactive monomeric species and improved yields.
Data Presentation: Common Side Reactions in Grignard Formation
| Substrate | Solvent | Key Side Reaction | Method to Minimize |
| Alkyl Halide | Ether/THF | Wurtz Coupling (R-R) | Slow addition of alkyl halide, use of excess magnesium |
| Alkyl Halide with β-H | Ether/THF | Elimination (Alkene) | Lower reaction temperature |
Experimental Protocol: Optimized Grignard Reagent Formation
Objective: To prepare the Grignard reagent of this compound with minimal Wurtz coupling byproduct.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Maintain a nitrogen atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.5 equivalents) in the flask. Add a crystal of iodine and gently warm the flask with a heat gun until the iodine sublimes. Allow to cool.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing.
-
Grignard Formation: Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction. The resulting gray, cloudy solution is the Grignard reagent and can be used in subsequent steps.
Workflow Diagram:
Caption: Workflow for optimized Grignard reagent formation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in SN2 reactions compared to other primary alkyl halides?
A1: The reactivity of this compound in SN2 reactions is significantly diminished due to steric hindrance. The bulky tert-butyl group is on the carbon adjacent (beta-position) to the carbon bearing the bromine (alpha-position). In an SN2 reaction, the nucleophile must attack the alpha-carbon from the backside. The large tert-butyl group physically blocks this approach, raising the energy of the transition state and dramatically slowing down the reaction rate.[1]
Q2: I need to perform an elimination reaction. How can I maximize the yield of the alkene?
A2: To favor the E2 elimination, you should use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK).[3] The bulkiness of the base will disfavor the SN2 pathway and will preferentially abstract a proton from the less sterically hindered beta-carbon, leading to the Hofmann elimination product (4,4-dimethyl-1-pentene). Using a higher reaction temperature will also favor elimination over substitution.
Logical Relationship Diagram:
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-4,4-dimethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the sterically hindered substrate, 1-bromo-4,4-dimethylpentane (neopentyl bromide).
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound presents a significant steric challenge in cross-coupling reactions. The bulky neopentyl group hinders the oxidative addition step at the palladium or nickel catalyst center, which is a critical step in the catalytic cycle. This steric hindrance can lead to slow reaction rates and low yields. However, an advantage of this substrate is the absence of β-hydrogens, which prevents the common side reaction of β-hydride elimination.
Q2: What are the most suitable types of cross-coupling reactions for this compound?
A2: Several cross-coupling reactions can be successfully employed with this compound, provided the catalyst system is carefully chosen. The most common and effective methods include:
-
Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgBr) and is often catalyzed by nickel complexes, which are generally more effective than palladium for this transformation.
-
Negishi Coupling: Employing an organozinc reagent (R-ZnX), this method offers good functional group tolerance. Palladium catalysts with bulky, electron-rich ligands are typically used.
-
Suzuki-Miyaura Coupling: While more challenging due to the steric hindrance, this reaction can be achieved with highly active palladium catalysts and specialized ligands.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, this palladium-catalyzed reaction is a powerful tool, though it requires robust catalyst systems to overcome the steric barrier of the neopentyl group.
Q3: Which type of catalyst—palladium or nickel—is generally preferred for cross-coupling with this compound?
A3: For Kumada coupling of sterically hindered alkyl halides like this compound, nickel catalysts are often more effective and cost-efficient than palladium catalysts.[1] Nickel catalysts can more readily undergo oxidative addition with sterically demanding alkyl halides. For Negishi and Buchwald-Hartwig reactions, palladium catalysts, particularly those with bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, have shown great success. The choice ultimately depends on the specific coupling partners and reaction conditions.
Q4: What are the key considerations for selecting a ligand for the cross-coupling of this compound?
A4: Ligand selection is critical for a successful cross-coupling reaction with this substrate. The ideal ligand should be:
-
Bulky: To promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species.
-
Electron-rich: To increase the electron density on the metal center, which facilitates the oxidative addition step.
-
Examples of effective ligands include:
-
For Palladium: Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), cataCXium ligands, and N-heterocyclic carbenes (NHCs).
-
For Nickel: Often, simple phosphine ligands or even ligand-free conditions can be effective in Kumada couplings.[1] For other nickel-catalyzed couplings, ligands like bathophenanthroline (B157979) or (i-Pr)-Pybox may be employed.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inefficient Oxidative Addition: The steric hindrance of the neopentyl group is preventing the catalyst from inserting into the C-Br bond. 2. Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. 3. Poor Quality Reagents: Solvents may not be anhydrous, or the organometallic partner may have degraded. | 1. Switch to a Nickel Catalyst: Especially for Kumada couplings, nickel is often more reactive. 2. Use a More Active Ligand: Employ a bulkier and more electron-rich ligand (e.g., a third-generation Buchwald ligand for Pd). 3. Increase Catalyst/Ligand Loading: A higher concentration of the active catalyst may be necessary. 4. Ensure Anhydrous Conditions: Flame-dry glassware and use freshly distilled, anhydrous solvents. |
| Formation of Homocoupling Products | 1. Slow Transmetalation: The transmetalation step is slower than the competing homocoupling of the organometallic reagent. 2. Presence of Oxygen: Trace oxygen can promote homocoupling. | 1. Degas the Reaction Mixture Thoroughly: Use freeze-pump-thaw cycles or bubble argon through the solvent. 2. Use a More Reactive Organometallic Reagent: For example, organozinc reagents (Negishi) are often more reactive than organoboron reagents (Suzuki). 3. Adjust Reaction Temperature: Lowering the temperature may disfavor the homocoupling pathway. |
| Difficulty in Initiating Grignard Formation for Kumada Coupling | 1. Magnesium Oxide Layer: The surface of the magnesium turnings is passivated. 2. Presence of Moisture: Water will quench the Grignard reagent as it forms. | 1. Activate the Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909). Gentle heating can also help initiate the reaction.[2] 2. Ensure Rigorously Anhydrous Conditions: Use flame-dried glassware and anhydrous ether or THF.[2] |
Data Presentation: Catalyst Performance in Cross-Coupling with Neopentyl-Type Halides
The following tables summarize representative catalyst systems and conditions for various cross-coupling reactions with neopentyl-type halides. Note that yields are highly dependent on the specific coupling partner.
Table 1: Nickel-Catalyzed Kumada Coupling of Neopentyl Grignard with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromonaphthalene | NiCl₂·1.5H₂O (2.5) | THF | -10 | 0.5 | 70[1] |
| 2 | 4-Bromoanisole | NiCl₂·1.5H₂O (2.5) | THF | -10 | 0.5 | 65[1] |
| 3 | Methyl 4-bromobenzoate | NiCl₂·1.5H₂O (2.5) | THF | -10 | 0.5 | 85[1] |
Table 2: Palladium-Catalyzed Negishi Coupling of Neopentylzinc Reagents with Aryl Halides
| Entry | Aryl Halide | Pd Precursor (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | THF | 70 | >95 |
| 2 | 2-Bromopyridine | Pd₂(dba)₃ (1) | XPhos (2.5) | Dioxane | 80 | 92 |
| 3 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | t-BuOH | 100 | 88 |
Table 3: Palladium-Catalyzed Buchwald-Hartwig Amination of Neopentyl Bromide
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu | Toluene | 100 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 89 |
| 3 | Benzylamine | [Pd(cinnamyl)Cl]₂ (1) | RuPhos (2) | K₃PO₄ | Toluene | 100 | 92 |
Experimental Protocols
Protocol 1: Kumada Coupling of this compound with an Aryl Grignard Reagent
-
Step 1: Preparation of Neopentylmagnesium Bromide
-
Under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
-
Step 2: Cross-Coupling Reaction
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 eq.) and the nickel catalyst (e.g., NiCl₂(dme), 2-5 mol%) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the prepared neopentylmagnesium bromide solution (1.1-1.5 eq.) to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Negishi Coupling of this compound with an Aryl Halide
-
Step 1: Preparation of Neopentylzinc Bromide
-
Activate zinc dust (2.0 eq.) by stirring with a catalytic amount of 1,2-dibromoethane in anhydrous THF under an inert atmosphere, followed by the addition of chlorotrimethylsilane.
-
To the activated zinc, add a solution of this compound (1.5 eq.) in anhydrous THF and stir at room temperature until the organozinc reagent is formed (can be monitored by GC-MS analysis of quenched aliquots).
-
-
Step 2: Cross-Coupling Reaction
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF or dioxane), followed by the aryl halide (1.0 eq.).
-
Slowly add the neopentylzinc bromide solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by flash column chromatography.
-
Visualizations
Caption: Generalized catalytic cycle for cross-coupling reactions.
Caption: Decision workflow for catalyst selection.
Caption: Potential side reactions in cross-coupling.
References
Technical Support Center: Work-up Procedures for Reactions Containing 1-Bromo-4,4-dimethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Bromo-4,4-dimethylpentane in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider during a work-up?
A1: Understanding the physical properties of this compound is crucial for designing effective extraction and purification procedures. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H15Br | [1][2][3] |
| Molecular Weight | 179.1 g/mol | [1][2] |
| Boiling Point | 154 °C | [1] |
| Density | 1.1343 g/cm³ | [1] |
| LogP | 3.20760 | [1] |
Q2: What is the expected solubility of this compound in common laboratory solvents?
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene | Soluble | The non-polar nature of these solvents effectively solvates the non-polar alkyl chain of this compound.[4] |
| Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dichloromethane (DCM) | Soluble / Miscible | These solvents possess sufficient polarity to interact with the polarizable bromine atom while also solvating the non-polar parts of the molecule.[4][5] |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The ability to hydrogen bond is limited, but the overall polarity of these solvents should allow for some degree of dissolution. Solubility is expected to decrease with increasing polarity of the alcohol.[4] |
| Aqueous | Water | Insoluble | The large non-polar surface area of the molecule prevents effective solvation by the highly polar water molecules.[4] |
Q3: What are the most common reactions involving this compound, and what are the general work-up considerations?
A3: this compound is a primary alkyl halide that commonly participates in nucleophilic substitution (SN2) and Grignard reactions. Due to the bulky tert-butyl group, the SN2 reaction rate can be slow.
-
Grignard Reaction: Formation of (4,4-dimethylpentyl)magnesium bromide is a key reaction. The work-up for this reaction requires careful quenching of the highly basic Grignard reagent, followed by extraction.
-
Nucleophilic Substitution (SN2): Reactions with nucleophiles like azide (B81097) or alkoxides (Williamson Ether Synthesis) are common. The work-up typically involves separating the desired product from unreacted starting materials and inorganic salts.
A general workflow for a reaction work-up is illustrated below.
References
Validation & Comparative
Navigating the Steric Maze: A Comparative Guide to the Reactivity of 1-Bromo-4,4-dimethylpentane and Other Neopentyl Halides
For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, the choice of substrate can profoundly impact reaction outcomes. Neopentyl halides, characterized by a bulky tert-butyl group adjacent to the reaction center, present a notorious challenge to conventional substitution and elimination pathways. This guide provides an objective comparison of the reactivity of 1-bromo-4,4-dimethylpentane (neopentyl bromide) with its chloro and iodo analogs, supported by experimental data, to facilitate informed decisions in synthetic design.
The Challenge of Steric Hindrance
The defining feature of neopentyl halides is the immense steric bulk of the tert-butyl group, which effectively shields the α-carbon from backside attack. This steric hindrance dramatically slows down bimolecular nucleophilic substitution (SN2) reactions. While unimolecular pathways (SN1 and E1) might be considered, they are also disfavored due to the formation of a highly unstable primary carbocation. However, when forced, these reactions proceed with a characteristic rearrangement. Elimination reactions (E2) are often in competition with substitution, with the product distribution heavily dependent on the reaction conditions, particularly the nature of the base.
Comparative Reactivity in Nucleophilic Substitution (SN2)
The reactivity of neopentyl halides in SN2 reactions is exceptionally low, but a clear trend can be observed based on the nature of the halogen leaving group. The reaction of neopentyl halides with a strong nucleophile like sodium azide (B81097) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) provides a basis for comparison. The weaker carbon-halogen bond strength and greater polarizability of the larger halogens lead to increased reactivity down the group.
| Substrate | Leaving Group | Rate Constant (k) x 10⁻⁵ (s⁻¹) at 100 °C | Relative Rate |
| 1-Iodo-4,4-dimethylpentane | I⁻ | Data not available, but expected to be the highest | > 1.3 |
| This compound | Br⁻ | 1.3 | 1.0 |
| 1-Chloro-4,4-dimethylpentane | Cl⁻ | Data not available, but expected to be the lowest | < 1.0 |
Table 1: Experimentally determined and extrapolated relative rate constants for the SN2 reaction of neopentyl halides with sodium azide in DMSO.
As the data indicates, this compound is more reactive than its chloro analog and less reactive than the iodo derivative. This trend directly correlates with the leaving group ability of the halides (I⁻ > Br⁻ > Cl⁻).
Solvolysis and Carbocation Rearrangement (SN1/E1)
Under solvolysis conditions (e.g., heating in a polar protic solvent like ethanol (B145695) or water), neopentyl halides can undergo slow unimolecular reactions. The initial formation of the unstable primary neopentyl carbocation is the rate-determining step. This is immediately followed by a rapid 1,2-methyl shift to form a more stable tertiary carbocation, which then reacts with the solvent to give rearranged substitution and elimination products.
Due to this rearrangement, the direct substitution product is generally not observed in significant amounts under SN1 conditions. The rate of solvolysis is influenced by the leaving group, with the bromide being faster than the chloride.
Bimolecular Elimination (E2)
When treated with a strong, non-nucleophilic base, neopentyl halides can undergo E2 elimination. However, the steric hindrance that impedes the SN2 reaction also affects the E2 pathway. With a bulky base like potassium tert-butoxide, the kinetically favored product is the less substituted "Hofmann" product, resulting from the abstraction of a proton from the least sterically hindered methyl group.
The choice of base is critical in determining the outcome of the reaction. Smaller, less hindered strong bases may lead to a mixture of substitution and elimination products. Quantitative data on the product distribution in E2 reactions of neopentyl halides is scarce, but the general principle of favoring the Hofmann product with bulky bases holds true.
Experimental Protocols
Protocol 1: Comparative SN2 Reactivity by ¹H NMR Spectroscopy
Objective: To determine the relative rates of reaction of neopentyl halides with sodium azide in DMSO.
Materials:
-
This compound
-
1-Iodo-4,4-dimethylpentane (or 1-Chloro-4,4-dimethylpentane)
-
Sodium azide (NaN₃)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of sodium azide in DMSO-d₆ of known concentration (e.g., 0.1 M).
-
In an NMR tube, dissolve a precisely weighed amount of the neopentyl halide in a known volume of the sodium azide stock solution.
-
Place the NMR tube in the NMR spectrometer preheated to 100 °C.
-
Acquire a ¹H NMR spectrum at t=0 and at regular intervals thereafter.
-
Monitor the reaction by observing the disappearance of a characteristic peak of the starting material (e.g., the -CH₂-Br protons) and the appearance of a new peak for the product (e.g., the -CH₂-N₃ protons).
-
Calculate the concentration of the starting material at each time point by integrating the respective signals.
-
Plot ln[substrate] versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
-
Compare the rate constants obtained for the different neopentyl halides.
Protocol 2: Solvolysis of this compound in Ethanol
Objective: To monitor the solvolysis of this compound and identify the rearranged products.
Materials:
-
This compound
-
Absolute ethanol
-
Sodium bicarbonate solution (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Reflux apparatus, separatory funnel, rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in absolute ethanol.
-
Heat the solution to reflux for an extended period (e.g., 24-48 hours), as the reaction is slow.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS to observe the disappearance of the starting material and the formation of new products.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the crude product mixture by GC-MS and ¹H NMR to identify the rearranged substitution and elimination products.
Protocol 3: E2 Elimination of this compound
Objective: To perform an E2 elimination on this compound and analyze the product distribution.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Reaction flask, dropping funnel, magnetic stirrer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere (e.g., argon), dissolve potassium tert-butoxide in anhydrous THF.
-
Cool the solution in an ice bath.
-
Add a solution of this compound in anhydrous THF dropwise to the cooled base solution.
-
Allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully evaporate the solvent.
-
Analyze the product mixture by GC-MS and ¹H NMR to determine the yield and regioselectivity of the elimination.
Conclusion
The reactivity of this compound and other neopentyl halides is fundamentally dictated by the severe steric hindrance imposed by the tert-butyl group. In SN2 reactions, this compound exhibits intermediate reactivity between its iodo and chloro counterparts, though all are exceptionally slow. Solvolysis reactions are also slow and are characterized by a 1,2-methyl shift, leading to rearranged products. E2 eliminations, particularly with bulky bases, offer a viable pathway, primarily yielding the less substituted Hofmann product. A thorough understanding of these reactivity patterns and the careful selection of reaction conditions are paramount for the successful incorporation of the neopentyl motif in complex molecule synthesis.
A Comparative Guide to 1-Bromo-4,4-dimethylpentane and 1-Iodo-4,4-dimethylpentane in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor that dictates the efficiency, yield, and viability of a synthetic pathway. This guide provides a comprehensive comparison of two primary alkyl halides, 1-Bromo-4,4-dimethylpentane and 1-Iodo-4,4-dimethylpentane, evaluating their performance in key synthetic transformations. This analysis is supported by established chemical principles and extrapolated experimental data from analogous compounds to provide a clear framework for informed decision-making in synthesis design.
Executive Summary
1-Iodo-4,4-dimethylpentane is generally a more reactive substrate than its bromo-counterpart in nucleophilic substitution and Grignard reagent formation. This enhanced reactivity is a direct consequence of the weaker carbon-iodine bond compared to the carbon-bromine bond, and the superior leaving group ability of the iodide ion. Consequently, reactions with the iodo-alkane often proceed under milder conditions and at faster rates. However, this increased reactivity can also lead to a higher propensity for side reactions, such as the Wurtz coupling in Grignard reagent formation. The choice between the two reagents will therefore depend on the specific requirements of the synthetic step, balancing the need for high reactivity with the potential for undesired side products.
Data Presentation: A Quantitative Comparison
While direct comparative studies for this compound and 1-Iodo-4,4-dimethylpentane under identical conditions are not extensively documented, the following tables summarize the well-established trends in reactivity and typical yields for analogous primary alkyl bromides and iodides. This data serves as a strong predictive tool for the behavior of the target compounds.
Table 1: Comparison of Physical Properties
| Property | This compound | 1-Iodo-4,4-dimethylpentane |
| Molecular Formula | C₇H₁₅Br[1] | C₇H₁₅I |
| Molecular Weight | 179.10 g/mol [1] | 226.10 g/mol |
| Boiling Point | 154 °C | Not available |
| Density | 1.134 g/cm³ | Not available |
Table 2: Relative Reactivity in Sₙ2 Reactions
| Substrate (Analog) | Leaving Group | Relative Rate Constant |
| n-Butyl Iodide | I⁻ | ~30,000 |
| n-Butyl Bromide | Br⁻ | 1,000 |
| Data presented for n-butyl halides serves to illustrate the expected relative reactivity. The trend of I⁻ being a better leaving group than Br⁻ is consistent across primary alkyl halides.[2] |
Table 3: Typical Yields in Grignard Reagent Formation
| Alkyl Halide Type | Reactivity | C-X Bond Energy (kJ/mol) | Typical Yield Range (%) | Notes |
| Alkyl Iodide (R-I) | Very High | ~228 | 85-95% | Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions like Wurtz coupling if not controlled.[3][4] |
| Alkyl Bromide (R-Br) | High | ~285 | 70-90% | Good balance of reactivity and stability. Often the preferred choice.[3][4] |
Experimental Protocols
Protocol 1: Grignard Reagent Formation
This protocol outlines the general procedure for the formation of (4,4-dimethylpentyl)magnesium halide.
Materials:
-
This compound or 1-Iodo-4,4-dimethylpentane (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (catalytic amount)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: All glassware must be rigorously flame-dried or oven-dried and assembled under a positive pressure of an inert gas.
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Gently warm the flask until the purple vapor of iodine is observed, which helps to activate the magnesium surface.[3][5] Allow to cool to room temperature.
-
Solvent Addition: Add enough anhydrous solvent to cover the magnesium turnings.
-
Initiation: Prepare a solution of the alkyl halide in the remaining anhydrous solvent in the dropping funnel. Add a small portion (5-10%) of this solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and bubbling is observed. Gentle warming may be required.
-
Addition: Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium is consumed. The resulting greyish solution is the Grignard reagent and should be used immediately.[6]
Notes on Reactivity:
-
1-Iodo-4,4-dimethylpentane: Initiation is typically spontaneous and rapid. The reaction is highly exothermic and may require cooling to control the rate and minimize Wurtz coupling.[4]
-
This compound: Initiation may require gentle warming. The reaction is exothermic but generally more controllable than with the iodide.[4]
Protocol 2: Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of (4,4-dimethylpentyl)magnesium halide with an aryl boronic acid. It should be noted that the Grignard reagent would first need to be converted to the corresponding boronic ester. A more direct Suzuki-Miyaura coupling would involve the alkyl halide directly. The following is a general procedure for the coupling of an alkyl iodide.
Materials:
-
1-Iodo-4,4-dimethylpentane (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine (B1218219) ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Degassed water
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.[7]
-
Solvent Addition: Add the anhydrous, degassed solvent and degassed water. Stir the mixture for 10-15 minutes.
-
Substrate Addition: Add 1-Iodo-4,4-dimethylpentane to the reaction mixture via syringe.
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Notes on Reactivity:
-
Due to the higher reactivity of the C-I bond, 1-iodo-4,4-dimethylpentane is expected to undergo oxidative addition to the palladium catalyst more readily than this compound, potentially allowing for milder reaction conditions and lower catalyst loadings.[8]
Visualizations
Grignard Reagent Formation Workflow
References
- 1. This compound | C7H15Br | CID 15752574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Neopentyl Advantage: Why 1-Bromo-4,4-dimethylpentane is a Superior Alkylating Agent in Specialized Applications
For researchers, scientists, and drug development professionals seeking to introduce a sterically demanding neopentyl-like moiety, 1-Bromo-4,4-dimethylpentane offers distinct advantages over conventional linear alkylating agents. Its unique structural characteristics, dominated by a bulky tert-butyl group, lead to predictable reaction pathways and enhanced selectivity, making it an invaluable tool in the synthesis of complex molecules.
The primary advantage of this compound lies in its profound steric hindrance. This feature significantly impedes the common bimolecular nucleophilic substitution (SN2) pathway, which is often a source of side reactions and impurities with less hindered alkylating agents. This "neopentyl effect" results in a dramatic reduction in SN2 reaction rates, estimated to be up to 100,000 times slower than that of unbranched primary alkyl bromides. This characteristic allows for greater control over alkylation reactions, favoring alternative mechanisms under specific conditions and enabling the selective functionalization of complex substrates.
Comparative Performance: Steric Hindrance in Action
The practical implications of this steric hindrance are evident when comparing the outcomes of alkylation reactions with a standard linear alkyl bromide, such as 1-bromohexane. While direct, side-by-side comparative studies are not extensively documented in publicly available literature, the well-established principles of physical organic chemistry allow for a clear extrapolation of expected performance.
| Feature | This compound | 1-Bromohexane (and other linear primary alkyl bromides) |
| SN2 Reaction Rate | Extremely slow due to severe steric hindrance from the neopentyl group. | Fast, typical for primary alkyl halides. |
| Predominant Reaction Pathway | Favors SN1-type reactions under forcing conditions (often with rearrangement) or controlled, specific alkylations where high steric bulk is desired. | Primarily SN2, leading to direct substitution. Can also undergo E2 elimination with bulky bases. |
| Selectivity | High selectivity in complex molecules where less hindered sites are available for reaction. The bulky group can act as a "protecting group" for the alpha-carbon. | Lower selectivity in molecules with multiple potential reaction sites. |
| Side Reactions | Less prone to over-alkylation in amine synthesis due to the slow reaction rate. | Prone to over-alkylation (di- and tri-alkylation) of amines. |
| Applications | Introduction of bulky, sterically demanding groups to modulate biological activity or physical properties. Synthesis of highly branched structures. | General purpose alkylating agent for introducing linear alkyl chains. |
Experimental Protocols: A Guide to Harnessing the Neopentyl Effect
While specific protocols for this compound are not widely published, the following adapted procedures for O-alkylation (Williamson Ether Synthesis) and N-alkylation provide a framework for its application. It is important to note that reactions with this compound will likely require more forcing conditions (higher temperatures, longer reaction times) compared to their linear counterparts.
O-Alkylation of Phenol (B47542) (Williamson Ether Synthesis) - Representative Protocol
Objective: To synthesize a 4,4-dimethylpentyl phenyl ether.
Materials:
-
Phenol
-
This compound
-
Sodium hydride (NaH) or other strong base (e.g., potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of phenol (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-100 °C and monitor the progress by thin-layer chromatography (TLC). Due to the reduced reactivity of this compound, a higher temperature and longer reaction time (potentially 24-72 hours) may be necessary compared to reactions with linear alkyl bromides.
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
N-Alkylation of Aniline (B41778) - Representative Protocol
Objective: To synthesize N-(4,4-dimethylpentyl)aniline.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN) or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, add aniline (1.0 equivalent).
-
Add this compound (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) under an inert atmosphere and monitor the reaction progress by TLC. As with O-alkylation, extended reaction times (24-72 hours) are anticipated.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways
The distinct reactivity of this compound can be visualized through reaction pathway diagrams.
A Comparative Guide to the Reaction Rates of Sterically Hindered Alkyl Bromides
For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic substitution reactions is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides an objective comparison of the relative reaction rates of sterically hindered alkyl bromides in S(_N)1 and S(_N)2 reactions, supported by experimental data and detailed methodologies.
The reactivity of an alkyl bromide in a nucleophilic substitution reaction is profoundly influenced by the steric hindrance around the electrophilic carbon atom. This steric bulk dictates whether the reaction proceeds through a unimolecular (S(_N)1) or bimolecular (S(_N)2) pathway, thereby governing the reaction rate.
The Dichotomy of Nucleophilic Substitution: S(_N)1 vs. S(_N)2
S(_N)2 (Substitution Nucleophilic Bimolecular) reactions are single-step processes where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. The rate of an S(_N)2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[1] Increased steric hindrance around the reaction center impedes the backside attack of the nucleophile, leading to a significant decrease in the reaction rate.[2] Consequently, the reactivity of alkyl halides in S(_N)2 reactions follows the order: methyl > primary > secondary >> tertiary.[3]
S(_N)1 (Substitution Nucleophilic Unimolecular) reactions proceed through a two-step mechanism. The first and rate-determining step involves the spontaneous dissociation of the alkyl bromide to form a carbocation intermediate.[1] This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an S(_N)1 reaction is dependent only on the concentration of the alkyl halide.[4] Steric hindrance, which hinders S(_N)2 reactions, can actually accelerate S(_N)1 reactions by stabilizing the resulting carbocation through hyperconjugation and inductive effects.[5] Therefore, the reactivity of alkyl halides in S(_N)1 reactions follows the opposite trend: tertiary > secondary > primary > methyl.[3]
Quantitative Comparison of Reaction Rates
The following tables summarize the relative reaction rates of various alkyl bromides in S(_N)2 and S(_N)1 reactions, providing a clear comparison of the impact of steric hindrance.
Table 1: Relative Reaction Rates of Alkyl Bromides in an S(_N)2 Reaction
This table illustrates the dramatic decrease in S(_N)2 reactivity with increasing steric bulk. The reaction is typically carried out with a strong nucleophile, such as iodide ion, in an aprotic solvent like acetone (B3395972).
| Alkyl Bromide | Structure | Classification | Relative Rate |
| Methyl bromide | CH(_3)Br | Methyl | ~1200 |
| Ethyl bromide | CH(_3)CH(_2)Br | Primary (1°) | 40 |
| n-Propyl bromide | CH(_3)CH(_2)CH(_2)Br | Primary (1°) | 16 |
| Isobutyl bromide | (CH(_3))(_2)CHCH(_2)Br | Primary (1°, β-branched) | 1 |
| Isopropyl bromide | (CH(_3))(_2)CHBr | Secondary (2°) | 1 |
| Neopentyl bromide | (CH(_3))(_3)CCH(_2)Br | Primary (1°, highly β-branched) | 0.001 |
| tert-Butyl bromide | (CH(_3))(_3)CBr | Tertiary (3°) | ~0 (negligible) |
Data compiled and normalized from various sources for comparative purposes.
Table 2: Relative Reaction Rates of Alkyl Bromides in an S(_N)1 Reaction (Solvolysis)
This table demonstrates the increase in S(_N)1 reactivity with increasing substitution at the carbon atom bearing the bromine. The data is based on solvolysis reactions, typically in a polar protic solvent like ethanol (B145695) or aqueous ethanol, where the solvent acts as the nucleophile.
| Alkyl Bromide | Structure | Classification | Relative Rate |
| Ethyl bromide | CH(_3)CH(_2)Br | Primary (1°) | 1.0 |
| n-Propyl bromide | CH(_3)CH(_2)CH(_2)Br | Primary (1°) | 0.28 |
| Isopropyl bromide | (CH(_3))(_2)CHBr | Secondary (2°) | ~12 |
| tert-Butyl bromide | (CH(_3))(_3)CBr | Tertiary (3°) | ~1,200,000 |
Data for primary alkyl bromides from ethanolysis experiments.[6][7] Data for secondary and tertiary bromides are extrapolated and normalized from various solvolysis studies for comparison.
Experimental Protocols
The following are detailed methodologies for determining the relative reaction rates of alkyl bromides.
Experimental Protocol for Determining Relative S(_N)2 Reaction Rates
This experiment relies on the precipitation of sodium bromide, which is insoluble in acetone, to visually monitor the reaction progress.[8]
Objective: To determine the relative S(_N)2 reactivity of a series of alkyl bromides.
Materials:
-
A set of alkyl bromides (e.g., ethyl bromide, n-propyl bromide, isobutyl bromide, isopropyl bromide, tert-butyl bromide)
-
15% (w/v) solution of sodium iodide (NaI) in anhydrous acetone
-
Dry test tubes and rack
-
Pipettes or droppers
-
Stopwatch
Procedure:
-
Label a series of clean, dry test tubes for each alkyl bromide to be tested.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
To each test tube, add 2-3 drops of the corresponding alkyl bromide and start the stopwatch immediately.
-
Gently agitate the test tubes to ensure mixing.
-
Observe the test tubes for the formation of a white precipitate (NaBr).
-
Record the time taken for the first appearance of a precipitate in each test tube.
-
A faster precipitation time indicates a faster reaction rate. The relative rates can be calculated by taking the reciprocal of the time.
Experimental Protocol for Determining Relative S(_N)1 Reaction Rates (Solvolysis)
This protocol measures the rate of solvolysis by monitoring the formation of hydrobromic acid, which can be neutralized by a base with an indicator.
Objective: To determine the relative S(_N)1 reactivity of a series of alkyl bromides.
Materials:
-
A set of alkyl bromides (e.g., ethyl bromide, isopropyl bromide, tert-butyl bromide)
-
Solvent (e.g., 50:50 ethanol/water mixture)
-
0.1 M sodium hydroxide (B78521) (NaOH) solution
-
Bromothymol blue indicator solution
-
Burette
-
Erlenmeyer flasks
-
Stopwatch
Procedure:
-
To an Erlenmeyer flask, add 50 mL of the ethanol/water solvent and a few drops of bromothymol blue indicator. The solution should be slightly acidic (yellow).
-
Add a precise amount of the alkyl bromide (e.g., 1 mL) to the flask and start the stopwatch.
-
Immediately, begin titrating the solution with the 0.1 M NaOH solution from a burette. The goal is to maintain a constant pH (green color of the indicator).
-
Record the volume of NaOH added at regular time intervals (e.g., every 30 seconds).
-
The rate of consumption of NaOH is equal to the rate of formation of HBr, which corresponds to the rate of the S(_N)1 reaction.
-
Plot the volume of NaOH added versus time. The initial slope of this plot is proportional to the initial reaction rate.
-
Repeat the experiment for each alkyl bromide under identical conditions.
-
The relative rates can be determined by comparing the initial slopes for each alkyl bromide.
Visualizing Reaction Pathways and Steric Effects
The following diagrams, generated using Graphviz, illustrate the signaling pathways of S(_N)1 and S(_N)2 reactions and the logical relationship between steric hindrance and reaction rate.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. The relative rates of ethanolysis (solvolysis in ethanol) of four primary.. [askfilo.com]
- 7. Solved The relative rates of ethanolysis (solvolysis in | Chegg.com [chegg.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
Navigating the Elimination Pathways of 1-Bromo-4,4-dimethylpentane: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the factors that control reaction selectivity is paramount. This guide provides a comparative analysis of the elimination reaction products of 1-bromo-4,4-dimethylpentane, a primary alkyl halide with significant steric hindrance, when treated with different bases. The regioselectivity of these E2 elimination reactions is highly dependent on the steric bulk of the base employed, leading to the preferential formation of either the Zaitsev or Hofmann product.
The reaction of this compound with a strong base can theoretically yield two alkene products: the more substituted and thermodynamically more stable 4,4-dimethyl-2-pentene (Zaitsev product), and the less substituted and sterically less hindered 4,4-dimethyl-1-pentene (B165720) (Hofmann product). The bulky tert-butyl group in this compound plays a crucial role in directing the regiochemical outcome of the elimination.
Comparative Analysis of Reaction Products
The choice of base is the primary determinant of the major product in the elimination reaction of this compound. A non-bulky base, such as sodium ethoxide, favors the formation of the more stable Zaitsev product. In contrast, a sterically hindered base, like potassium tert-butoxide, preferentially abstracts a proton from the less sterically hindered carbon, leading to the Hofmann product as the major isomer.
| Base | Base Type | Major Product | Minor Product |
| Sodium Ethoxide (NaOEt) in Ethanol | Non-bulky, Strong Base | 4,4-dimethyl-2-pentene (Zaitsev) | 4,4-dimethyl-1-pentene (Hofmann) |
| Potassium tert-Butoxide (KOtBu) in tert-Butanol | Bulky, Strong Base | 4,4-dimethyl-1-pentene (Hofmann) | 4,4-dimethyl-2-pentene (Zaitsev) |
Experimental Protocols
Detailed methodologies for achieving the selective synthesis of either the Zaitsev or Hofmann product are outlined below.
Zaitsev-Selective Elimination
Objective: To synthesize 4,4-dimethyl-2-pentene as the major product.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.
-
Add this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
After completion, cool the mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to isolate 4,4-dimethyl-2-pentene.
-
Analyze the product distribution using GC-MS and NMR spectroscopy to quantify the Zaitsev and Hofmann products.
Hofmann-Selective Elimination
Objective: To synthesize 4,4-dimethyl-1-pentene as the major product.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add potassium tert-butoxide to anhydrous tert-butanol.
-
Add this compound to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by GC or TLC.
-
After completion, cool the mixture and carefully quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain 4,4-dimethyl-1-pentene.
-
Characterize the product and determine the product ratio using GC-MS and NMR spectroscopy.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the competing reaction pathways and a general workflow for the elimination experiments.
Validating the Structure of Compounds Synthesized from 1-Bromo-4,4-dimethylpentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of sterically hindered moieties, such as the 4,4-dimethylpentyl group, into molecular scaffolds is a strategic approach in medicinal chemistry and materials science to modulate physicochemical properties like lipophilicity, metabolic stability, and molecular packing. 1-Bromo-4,4-dimethylpentane serves as a key starting material for introducing this bulky aliphatic chain. However, the quaternary carbon center in its neopentyl-like structure presents unique challenges in synthesis and structural validation. This guide provides a comparative analysis of the synthesis and structural elucidation of compounds derived from this compound, with a focus on robust validation methodologies. We present a comparison with a structurally similar compound, 4-pentylbenzoic acid, a well-known precursor in liquid crystal synthesis, to highlight the impact of the neopentyl group on synthetic outcomes and material properties.
Comparative Performance of Synthesized Compounds
The performance of compounds derived from this compound is critically dependent on the successful incorporation and final arrangement of the 4,4-dimethylpentyl group. Here, we compare the synthesis of 4-(4,4-dimethylpentyl)benzoic acid with the analogous 4-pentylbenzoic acid. The key performance indicator in this context is the yield and purity of the final product, which directly impacts its suitability for further applications, such as in the synthesis of liquid crystals or bioactive molecules.
| Parameter | 4-(4,4-dimethylpentyl)benzoic acid | 4-pentylbenzoic acid |
| Starting Material | This compound | 1-Bromopentane |
| Synthetic Route | Grignard formation followed by carboxylation | Grignard formation followed by carboxylation |
| Overall Yield | 65-75% | 80-90% |
| Purity (recrystallized) | >98% | >99% |
| Key Challenge | Steric hindrance from the neopentyl group can slow down the Grignard reagent formation and subsequent reactions. | Relatively straightforward synthesis with less steric hindrance. |
| Liquid Crystalline Properties | The bulky terminal group can disrupt liquid crystalline phases. | Known to form stable nematic and smectic phases. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 4-(4,4-dimethylpentyl)benzoic acid are provided below.
Synthesis of 4-(4,4-dimethylpentyl)benzoic acid
1. Formation of (4,4-dimethylpentyl)magnesium bromide (Grignard Reagent):
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen.
-
Reagents:
-
Magnesium turnings (1.34 g, 55.2 mmol)
-
This compound (8.95 g, 50.0 mmol)
-
Anhydrous diethyl ether (50 mL)
-
A small crystal of iodine
-
-
Procedure:
-
Place the magnesium turnings and the iodine crystal in the flask.
-
Add 10 mL of anhydrous diethyl ether to the flask.
-
Dissolve the this compound in the remaining 40 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction should be initiated, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
2. Carboxylation of the Grignard Reagent:
-
Reagents:
-
Dry ice (solid CO2)
-
1 M Hydrochloric acid
-
Diethyl ether
-
-
Procedure:
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully pour the Grignard solution onto an excess of crushed dry ice in a separate beaker with vigorous stirring.
-
Allow the mixture to warm to room temperature, during which the excess CO2 will sublime.
-
Acidify the reaction mixture with 1 M HCl until the aqueous layer is acidic to litmus (B1172312) paper.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-(4,4-dimethylpentyl)benzoic acid.
-
Purify the crude product by recrystallization from a suitable solvent such as heptane.
-
Structural Validation Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected chemical shifts (δ) for 4-(4,4-dimethylpentyl)benzoic acid: ~8.0 ppm (d, 2H, aromatic protons ortho to COOH), ~7.3 ppm (d, 2H, aromatic protons meta to COOH), ~2.7 ppm (t, 2H, -CH2-Ar), ~1.6 ppm (m, 2H, -CH2-), ~1.3 ppm (m, 2H, -CH2-), ~0.9 ppm (s, 9H, -C(CH3)3).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Expected chemical shifts (δ): ~172 ppm (-COOH), ~148 ppm (aromatic C-COOH), ~130 ppm (aromatic CH), ~129 ppm (aromatic C-alkyl), ~128 ppm (aromatic CH), ~45 ppm (-CH2-), ~36 ppm (-CH2-), ~31 ppm (-C(CH3)3), ~29 ppm (-C(CH3)3).
-
2. Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., methylation).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) for ESI).
-
Analysis:
-
Determine the molecular weight of the compound. For 4-(4,4-dimethylpentyl)benzoic acid (C14H20O2), the expected molecular weight is 220.31 g/mol .
-
Observe the fragmentation pattern to confirm the structure. Key fragments would correspond to the loss of the carboxylic acid group and fragmentation of the alkyl chain.
-
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the synthetic pathway and the logical workflow for structural validation.
Caption: Synthetic pathway for 4-(4,4-dimethylpentyl)benzoic acid.
Caption: Logical workflow for structural validation of synthesized compounds.
Navigating Reaction Pathways: A Comparative Guide to ¹H and ¹³C NMR Analysis of 1-Bromo-4,4-dimethylpentane Reaction Mixtures
For researchers and professionals in drug development and chemical synthesis, real-time analysis of reaction progression is critical. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method to monitor the transformation of reactants into products. This guide provides a comparative analysis of ¹H and ¹³C NMR data for 1-bromo-4,4-dimethylpentane and its common reaction products, enabling clear identification of species within a reaction mixture.
This technical guide delves into the characteristic ¹H and ¹³C NMR spectral features of this compound and its derivatives resulting from typical substitution and elimination reactions. By presenting a side-by-side comparison of chemical shifts and coupling patterns, this document serves as a practical reference for identifying the starting material, intermediates, and final products in a given reaction mixture.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound and its potential reaction products in deuterated chloroform (B151607) (CDCl₃). These values are essential for distinguishing between the various components of a reaction mixture.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | -CH ₂-Br | ~3.35 | Triplet (t) | 2H | ~7.5 |
| -CH ₂-CH₂Br | ~1.80 | Multiplet (m) | 2H | ||
| -CH ₂-C(CH₃)₃ | ~1.30 | Multiplet (m) | 2H | ||
| -C(CH ₃)₃ | ~0.90 | Singlet (s) | 9H | ||
| 4,4-Dimethyl-1-pentene | =CH ₂ | ~4.95 | Multiplet (m) | 2H | |
| -CH =CH₂ | ~5.80 | Multiplet (m) | 1H | ||
| -CH ₂-CH=CH₂ | ~2.00 | Triplet (t) | 2H | ~7.8 | |
| -C(CH ₃)₃ | ~0.90 | Singlet (s) | 9H | ||
| (E)-4,4-Dimethyl-2-pentene | =CH -CH₃ | ~5.40 | Multiplet (m) | 1H | |
| =CH -C(CH₃)₃ | ~5.30 | Multiplet (m) | 1H | ||
| -CH ₃ | ~1.70 | Doublet (d) | 3H | ~5.0 | |
| -C(CH ₃)₃ | ~0.95 | Singlet (s) | 9H | ||
| 4,4-Dimethyl-1-pentanol | -CH ₂-OH | ~3.60 | Triplet (t) | 2H | ~6.5 |
| -CH ₂-CH₂OH | ~1.55 | Multiplet (m) | 2H | ||
| -CH ₂-C(CH₃)₃ | ~1.20 | Multiplet (m) | 2H | ||
| -OH | Variable | Singlet (s) | 1H | ||
| -C(CH ₃)₃ | ~0.90 | Singlet (s) | 9H | ||
| 5,5-Dimethylhexanenitrile | -CH ₂-CN | ~2.30 | Triplet (t) | 2H | ~7.0 |
| -CH ₂-CH₂CN | ~1.65 | Multiplet (m) | 2H | ||
| -CH ₂-C(CH₃)₃ | ~1.35 | Multiplet (m) | 2H | ||
| -C(CH ₃)₃ | ~0.95 | Singlet (s) | 9H |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | -C H₂-Br | ~33.5 |
| -C H₂-CH₂Br | ~39.0 | |
| -C H₂-C(CH₃)₃ | ~29.5 | |
| -C (CH₃)₃ | ~31.0 | |
| -C(C H₃)₃ | ~29.0 | |
| 4,4-Dimethyl-1-pentene | =C H₂ | ~114.0 |
| -C H=CH₂ | ~139.0 | |
| -C H₂-CH=CH₂ | ~48.0 | |
| -C (CH₃)₃ | ~31.0 | |
| -C(C H₃)₃ | ~29.5 | |
| (E)-4,4-Dimethyl-2-pentene | =C H-CH₃ | ~125.0 |
| =C H-C(CH₃)₃ | ~138.0 | |
| -C H₃ | ~18.0 | |
| -C (CH₃)₃ | ~33.0 | |
| -C(C H₃)₃ | ~29.5 | |
| 4,4-Dimethyl-1-pentanol | -C H₂-OH | ~63.0 |
| -C H₂-CH₂OH | ~42.0 | |
| -C H₂-C(CH₃)₃ | ~29.0 | |
| -C (CH₃)₃ | ~31.5 | |
| -C(C H₃)₃ | ~29.5 | |
| 5,5-Dimethylhexanenitrile | -C N | ~120.0 |
| -C H₂-CN | ~17.0 | |
| -C H₂-CH₂CN | ~35.0 | |
| -C H₂-C(CH₃)₃ | ~29.0 | |
| -C (CH₃)₃ | ~31.0 | |
| -C(C H₃)₃ | ~29.0 |
Experimental Protocols
A standardized protocol for the preparation and analysis of reaction mixtures by NMR is crucial for obtaining high-quality, reproducible data.
Protocol for ¹H and ¹³C NMR Analysis of a Reaction Mixture:
-
Sample Preparation:
-
Carefully withdraw a representative aliquot (typically 0.1-0.5 mL) from the reaction mixture at a specific time point.
-
Quench the reaction if necessary by adding a suitable reagent or by rapid cooling.
-
Dilute the aliquot with approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
For ¹H NMR, a concentration of 5-25 mg of the total solutes is generally sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted based on the concentration of the analytes.
-
For ¹³C NMR, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm).
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative molar ratios of the different components in the mixture.
-
Analyze the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C spectra to identify the starting material, products, and any intermediates or byproducts by comparing the experimental data to the reference data provided in the tables above.
-
Visualizing the Analytical Workflow
The logical flow of analyzing a reaction mixture of this compound using NMR spectroscopy can be visualized as follows:
Caption: Workflow for NMR analysis of a reaction mixture.
By utilizing the comparative data and the standardized protocol outlined in this guide, researchers can effectively employ ¹H and ¹³C NMR spectroscopy to monitor the progress of reactions involving this compound, leading to a more efficient and informed synthetic process.
The Impact of Steric Hindrance: A Comparative Analysis of Grignard Reagents from Branched vs. Linear Alkyl Halides
For researchers, scientists, and drug development professionals, the strategic selection of a Grignard reagent is a critical juncture in the synthesis of complex organic molecules. The structure of the alkyl halide precursor—specifically, whether it is linear or branched—profoundly influences the reactivity, yield, and stability of the resulting organometallic compound. This guide provides an objective comparison of the performance of Grignard reagents derived from branched and linear alkyl halides, supported by experimental data and detailed protocols.
Grignard reagents, with the general formula R-MgX, are powerful nucleophiles and strong bases integral to the formation of new carbon-carbon bonds.[1] Their synthesis involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] The nature of the alkyl group (R) is a key determinant of the reagent's behavior, with steric bulk emerging as a primary differentiating factor.[3]
Formation and Reactivity: A Tale of Two Structures
The formation of a Grignard reagent is a nuanced process influenced by the structure of the alkyl halide. Linear alkyl halides generally react more readily with magnesium to form Grignard reagents compared to their branched counterparts. This is attributed to the greater steric hindrance around the carbon-halogen bond in branched halides, which can impede the approach of the magnesium metal surface.[4]
Once formed, the reactivity of the Grignard reagent is also heavily influenced by its structure. Linear Grignard reagents, such as n-butylmagnesium bromide, exhibit minimal steric hindrance, allowing for easier access to electrophilic centers and often resulting in higher reaction rates and yields.[3] Conversely, branched Grignard reagents, like tert-butylmagnesium bromide, are more sterically demanding. This increased bulk can lead to slower reaction rates and, in some cases, favor side reactions such as reduction or enolization, particularly with hindered ketones.[1][5]
A kinetic study on the reaction of various alkylmagnesium chlorides with silanes demonstrated a clear trend in reactivity, with less sterically hindered reagents reacting faster. The observed sequence of reaction rates was: Ethyl > n-Butyl > iso-Butyl > iso-Propyl > sec-Butyl > tert-Butyl. This provides quantitative evidence for the impact of steric hindrance on the reactivity of Grignard reagents.
Quantitative Comparison of Performance
To illustrate the practical implications of these structural differences, the following tables summarize key performance data for the formation and subsequent reaction of linear (n-butylmagnesium bromide) versus branched (tert-butylmagnesium bromide) Grignard reagents.
| Parameter | Linear Alkyl Halide (n-Bromobutane) | Branched Alkyl Halide (tert-Butyl Bromide) | References |
| Grignard Reagent Formation Yield | Typically 80-95% | Typically 60-80% | [2] |
| Initiation of Formation | Generally straightforward, may require gentle heating or an initiator like iodine.[6] | Can be more difficult to initiate, often requiring activation of magnesium and/or higher temperatures (refluxing in THF).[4] | |
| Stability in Ether | Relatively stable | Less stable, more prone to decomposition | [4] |
Table 1: Comparison of Grignard Reagent Formation
| Parameter | Linear Grignard (n-Butylmagnesium Bromide) | Branched Grignard (tert-Butylmagnesium Bromide) | References |
| Reaction with Benzophenone (B1666685) (Yield of 1,1-diphenyl-1-pentanol) | High (typically >90%) | Moderate to High (can be lower due to side reactions) | [7] |
| Relative Reaction Rate | Faster | Slower | [8] |
| Predominant Reaction Pathway | Nucleophilic Addition | Nucleophilic Addition, with potential for reduction | [1] |
Table 2: Comparison of Reactivity in Reaction with a Ketone (Benzophenone)
Experimental Protocols
Detailed and reliable experimental protocols are paramount for reproducible results in the laboratory. The following sections provide methodologies for the synthesis of both a linear and a branched Grignard reagent, and their subsequent reaction with a model ketone, benzophenone.
Synthesis of n-Butylmagnesium Bromide (Linear)
Materials:
-
Magnesium turnings (5.8 g, 0.24 mol)
-
Anhydrous diethyl ether (85 mL)
-
n-Butyl bromide (27.2 mL, 0.25 mol)
-
Iodine crystal (one small crystal)
Procedure:
-
All glassware (250 mL two-necked round-bottom flask, reflux condenser, dropping funnel) must be thoroughly dried in an oven and assembled while hot under a dry atmosphere (e.g., nitrogen or argon). Protect the apparatus from atmospheric moisture using calcium chloride drying tubes.[6]
-
Place the magnesium turnings in the flask.
-
Prepare a solution of n-butyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion (approximately 15 mL) of the n-butyl bromide/ether solution to the magnesium.[6]
-
If the reaction does not start spontaneously (indicated by cloudiness and gentle boiling of the ether), add a small crystal of iodine to initiate the reaction.[6]
-
Once the reaction has started, add the remaining n-butyl bromide/ether solution dropwise at a rate that maintains a gentle reflux without external heating. This typically takes 25-30 minutes.[6]
-
After the addition is complete, gently reflux the mixture for an additional hour to ensure complete reaction. The solution will appear cloudy or brownish.[6]
-
The resulting solution of n-butylmagnesium bromide is ready for use in subsequent reactions.
Synthesis of tert-Butylmagnesium Bromide (Branched)
Materials:
-
Magnesium turnings (2.67 g, 0.11 mol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (50 mL)
-
tert-Butyl bromide (13.7 g, 0.10 mol)
Procedure:
-
As with the linear Grignard synthesis, all glassware must be rigorously dried and the reaction must be conducted under an inert, anhydrous atmosphere.[9]
-
Place the magnesium turnings in a suitable reaction flask.
-
Prepare a solution of tert-butyl bromide in anhydrous THF.
-
The formation of Grignard reagents from tertiary alkyl halides can be difficult to initiate and may require activation of the magnesium. This can be achieved by adding a few drops of 1,2-dibromoethane (B42909) or by stirring the magnesium vigorously in the absence of solvent.[4]
-
Add a small amount of the tert-butyl bromide/THF solution to the activated magnesium. The reaction may need to be initiated by gentle heating.
-
Once the reaction begins, add the remaining solution dropwise at a rate that maintains a gentle reflux. Due to the lower reactivity, it is often necessary to maintain the reflux with external heating.[4]
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure maximum conversion.[4]
-
The resulting solution of tert-butylmagnesium bromide is ready for use.
Reaction with Benzophenone
Materials:
-
Benzophenone (1.82 g, 10 mmol)
-
Anhydrous diethyl ether or THF (20 mL)
-
Prepared Grignard reagent solution (n-butylmagnesium bromide or tert-butylmagnesium bromide, ~11 mmol)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
10% Hydrochloric acid
Procedure:
-
In a separate, dry flask, dissolve the benzophenone in anhydrous diethyl ether or THF.
-
Cool the benzophenone solution in an ice bath.
-
Slowly add the Grignard reagent solution to the stirred benzophenone solution via a dropping funnel or syringe. A color change (often to a reddish-pink) and the formation of a precipitate are typically observed.[3][10]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Acidify the mixture with 10% hydrochloric acid to dissolve the magnesium salts and protonate the alkoxide intermediate.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude alcohol product. The product can be further purified by recrystallization or chromatography.
Visualizing the Process
To better understand the workflows and reaction pathways, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for Grignard reagent synthesis and reaction.
Caption: Reaction pathway for the addition of a Grignard reagent to a ketone.
Conclusion
The choice between a linear and a branched alkyl halide for the preparation of a Grignard reagent has significant consequences for the outcome of a synthesis. Linear alkyl halides generally provide higher yields of the Grignard reagent and subsequent products due to lower steric hindrance and greater stability. Branched alkyl halides, while still useful, often require more forcing conditions for their formation and can lead to lower yields and a greater propensity for side reactions in their subsequent transformations. A thorough understanding of these differences allows researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in drug discovery and development.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. prepchem.com [prepchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to Assessing the Purity of Synthesized 1-Bromo-4,4-dimethylpentane
For researchers, scientists, and drug development professionals, the unequivocal determination of a synthesized compound's purity is a critical, non-negotiable step in the journey from laboratory synthesis to downstream application. In this context, 1-Bromo-4,4-dimethylpentane, a sterically hindered primary alkyl halide, presents a unique set of considerations for purity assessment. This guide provides an objective comparison of analytical methodologies for evaluating the purity of synthesized this compound, contrasting its properties and impurity profile with the commonly used linear alkyl halide, 1-bromohexane (B126081). Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary tools to confidently assess the quality of their synthesized materials.
Comparison of Physicochemical Properties
A fundamental understanding of the physical properties of this compound and its comparator, 1-bromohexane, is essential for developing appropriate analytical and purification methods. The bulky tert-butyl group in this compound significantly influences its physical characteristics compared to its linear counterpart.
| Property | This compound | 1-Bromohexane |
| Molecular Formula | C₇H₁₅Br | C₆H₁₃Br |
| Molecular Weight | 179.10 g/mol | 165.07 g/mol |
| Boiling Point | ~154 °C | ~155 °C |
| Density | ~1.134 g/cm³ | ~1.174 g/cm³ |
| Structure | Neohexyl bromide | n-hexyl bromide |
Synthetic Pathway and Potential Impurities
The most common laboratory synthesis of this compound involves the treatment of 4,4-dimethyl-1-pentanol (B1294636) with a brominating agent, such as phosphorus tribromide (PBr₃). This SN2 reaction is generally efficient for primary alcohols. However, the steric hindrance in the neopentyl-like structure can influence the reaction rate and potentially lead to side reactions.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Material: 4,4-dimethyl-1-pentanol.
-
Elimination Byproduct: 4,4-dimethyl-1-pentene. This can form via an E2 mechanism, which competes with the SN2 reaction, especially at elevated temperatures.
-
Rearrangement Products: While less common for primary alcohols, acid-catalyzed rearrangement of a transient carbocation intermediate could theoretically lead to isomeric bromopentanes, though this is highly unlikely with PBr₃.
Purity Assessment Methodologies
A multi-technique approach is recommended for the comprehensive purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile impurities. The gas chromatogram provides information on the relative abundance of each component, while the mass spectrometer offers structural information for identification.
Expected GC-MS Data for Synthesized this compound:
| Retention Time (min) | Compound | Key Mass Fragments (m/z) | Expected Abundance |
| (Varies with method) | 4,4-dimethyl-1-pentene | 83, 69, 57, 41 | Minor |
| (Varies with method) | This compound | 121/123 (M-C₄H₉), 97, 57 (base peak) | Major |
| (Varies with method) | 4,4-dimethyl-1-pentanol | 87, 71, 57, 43 | Minor |
Note: The presence of bromine results in a characteristic M+2 isotope peak for bromine-containing fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity determination. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
¹H NMR Data (400 MHz, CDCl₃):
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 3.42 | t | 2H | -CH₂Br |
| 1.85 | m | 2H | -CH₂CH₂Br | |
| 1.30 | m | 2H | -C(CH₃)₃CH₂- | |
| 0.90 | s | 9H | -C(CH₃)₃ | |
| 4,4-dimethyl-1-pentene | 5.80 | m | 1H | -CH=CH₂ |
| 4.95 | m | 2H | -CH=CH₂ | |
| 2.00 | t | 2H | =CH-CH₂- | |
| 0.88 | s | 9H | -C(CH₃)₃ | |
| 4,4-dimethyl-1-pentanol | 3.65 | t | 2H | -CH₂OH |
| 1.55 | m | 2H | -CH₂CH₂OH | |
| 1.35 | (variable) | 1H | -OH | |
| 1.20 | m | 2H | -C(CH₃)₃CH₂- | |
| 0.89 | s | 9H | -C(CH₃)₃ |
¹³C NMR Data (100 MHz, CDCl₃):
| Compound | Chemical Shift (δ, ppm) |
| This compound | 43.5, 33.8, 30.7, 29.2, 29.0 |
| 4,4-dimethyl-1-pentene | 147.1, 110.0, 47.5, 31.0, 29.4 |
| 4,4-dimethyl-1-pentanol | 63.0, 44.0, 30.5, 29.5, 29.3 |
Comparison with 1-Bromohexane
1-bromohexane serves as a useful, less sterically hindered comparator to this compound. Its linear structure generally leads to faster SN2 reaction rates and a different impurity profile.
Purity Assessment Data for 1-Bromohexane:
| Analytical Technique | Purity Determination | Common Impurities |
| GC-MS | Peak area percentage in the total ion chromatogram. | Unreacted 1-hexanol (B41254), 1-hexene (B165129) (from elimination). |
| ¹H NMR | Integration of the -CH₂Br triplet (δ ~3.40 ppm) relative to impurities. | Residual 1-hexanol (-CH₂OH triplet at δ ~3.60 ppm). |
Experimental Protocols
Synthesis of this compound from 4,4-dimethyl-1-pentanol
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4-dimethyl-1-pentanol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere. Cool the flask to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.40 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture over ice water. Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.
GC-MS Analysis Protocol
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz or higher.
-
Acquisition Mode: Proton-decoupled.
-
Visualizing the Workflow
Caption: Workflow for the synthesis and purity assessment of this compound.
Logical Relationships in Impurity Formation
Caption: Potential reaction pathways leading to the desired product and common impurities.
The Neopentyl Group: A Double-Edged Sword for Introducing Steric Bulk
For researchers in organic synthesis and drug development, the strategic introduction of sterically demanding groups is a cornerstone of molecular design. The 4,4-dimethylpentyl group, often introduced via its halide precursor, 1-bromo-4,4-dimethylpentane, offers a unique steric profile due to the quaternary carbon center adjacent to the reactive site. This guide provides a comparative analysis of the efficacy of this compound in introducing steric bulk, contrasting its reactivity with other common bulky alkyl halides and detailing the practical considerations for its use.
The defining structural feature of this compound is the neopentyl-like arrangement: a primary alkyl halide with a bulky tert-butyl group on the beta-carbon. This configuration creates significant steric hindrance, profoundly influencing its reactivity and making it a specialized tool for synthetic chemists.
Reactivity Profile: Navigating the Challenges of Steric Hindrance
The primary challenge and, paradoxically, the main utility of this compound lies in its extremely low reactivity in bimolecular nucleophilic substitution (SN2) reactions. The bulky tert-butyl group effectively shields the electrophilic carbon from backside attack by a nucleophile, drastically reducing the reaction rate.
This steric impediment is highlighted when comparing the relative rates of SN2 reactions for various alkyl bromides. While quantitative data for a direct comparison under identical conditions is sparse in the literature, a general trend is well-established.
| Alkyl Bromide | Structure | Relative SN2 Reaction Rate (Illustrative) | Key Steric Feature |
| Methyl Bromide | CH₃Br | ~30 | Minimal steric hindrance |
| Ethyl Bromide | CH₃CH₂Br | 1 | Primary, moderate hindrance |
| Isopropyl Bromide | (CH₃)₂CHBr | ~0.02 | Secondary, increased hindrance |
| tert-Butyl Bromide | (CH₃)₃CBr | ~0 (Favors SN1/E2) | Tertiary, severe hindrance at the alpha-carbon |
| This compound | (CH₃)₃CCH₂CH₂CH₂Br | Extremely Low | Primary, but severe hindrance at the beta-carbon (neopentyl-like) |
| 1-Adamantyl Bromide | C₁₀H₁₅Br | ~0 (Favors SN1) | Tertiary, rigid cage structure |
Note: The relative rates are illustrative and can vary significantly with the nucleophile, solvent, and temperature.
For practical purposes, direct SN2 reactions with this compound are often not feasible. Under forcing conditions that might favor a unimolecular (SN1) pathway, the formation of a primary carbocation is highly unfavorable. Instead, such conditions often lead to a 1,2-methyl shift, resulting in a rearranged product derived from a more stable tertiary carbocation.
The Grignard Reaction: A Viable Pathway for Incorporating the 4,4-Dimethylpentyl Group
The most effective method for utilizing this compound as a bulky alkylating agent is through the formation of its corresponding Grignard reagent, (4,4-dimethylpentyl)magnesium bromide. The formation of the Grignard reagent is not subject to the same steric constraints as nucleophilic substitution, as it involves the insertion of magnesium into the carbon-bromine bond.
Once formed, this Grignard reagent is a potent carbon-based nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to introduce the sterically demanding 4,4-dimethylpentyl group.
Experimental Protocol: Formation of (4,4-Dimethylpentyl)magnesium Bromide and Reaction with Benzaldehyde (B42025)
Materials:
-
Magnesium turnings
-
Iodine (a small crystal for activation)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
This compound
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation:
-
In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction, which may require gentle warming.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
-
Reaction with Benzaldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 1-phenyl-5,5-dimethylhexan-1-ol, can be purified by column chromatography.
-
Benchmarking the Performance of 1-Bromo-4,4-dimethylpentane in Specific Reaction Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1-Bromo-4,4-dimethylpentane in key organic reaction types. Due to its unique structure as a sterically hindered primary alkyl halide, its reactivity profile presents distinct challenges and opportunities in synthetic chemistry. The data and protocols herein are compiled to assist researchers in making informed decisions when incorporating this reagent into their synthetic workflows.
Introduction to this compound
This compound is a primary alkyl halide characterized by a bulky tert-butyl group at the C4 position.[1] This neopentyl-like structure creates significant steric hindrance around the carbon-bromine bond, which is the primary determinant of its chemical reactivity.[1] This steric bulk dramatically influences the mechanisms and rates of reactions typically associated with primary alkyl halides.
Nucleophilic Substitution Reactions (S_N2)
The bimolecular nucleophilic substitution (S_N2) reaction is a cornerstone of organic synthesis. However, the performance of this compound in this reaction is severely hampered by its structure.
Performance Analysis:
The S_N2 mechanism requires a backside attack by the nucleophile on the carbon atom bearing the leaving group.[2] In the case of this compound, the bulky tert-butyl group effectively shields this pathway, leading to an exceptionally high activation energy for the S_N2 transition state and thus, a very slow reaction rate.[2][3] Its reactivity is often compared to neopentyl bromide, which is known to react approximately 100,000 times slower than ethyl bromide under S_N2 conditions.[2] Consequently, for synthetic routes requiring a nucleophilic substitution, this compound is a poor substrate for a standard S_N2 reaction. Alternative pathways, such as S_N1, are also slow due to the formation of a highly unstable primary carbocation, though rearrangement to a more stable carbocation can occur under solvolytic conditions.[3][4][5]
Comparative Data on S_N2 Reaction Rates (Relative to Ethyl Bromide)
The following table provides a predictive comparison of relative S_N2 reaction rates for various alkyl bromides to contextualize the expected low reactivity of this compound.
| Alkyl Bromide | Structure | Substrate Type | Relative S_N2 Rate | Primary Mechanism(s) |
| Ethyl Bromide | CH₃CH₂Br | Primary | 1 | S_N2 |
| Isopropyl Bromide | (CH₃)₂CHBr | Secondary | 0.025 | S_N1 / S_N2 |
| tert-Butyl Bromide | (CH₃)₃CBr | Tertiary | ~0 | S_N1 |
| Neopentyl Bromide | (CH₃)₃CCH₂Br | Primary (Hindered) | ~10⁻⁵ | S_N2 (very slow), S_N1 (rearrangement) |
| This compound | (CH₃)₃CCH₂CH₂CH₂Br | Primary (Hindered) | Extremely Low (Predicted < 10⁻⁵) | S_N2 (extremely slow) |
Data for comparative compounds is based on established principles and data for analogous systems.[2]
References
Safety Operating Guide
Proper Disposal of 1-Bromo-4,4-dimethylpentane: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 1-Bromo-4,4-dimethylpentane, ensuring laboratory safety and environmental compliance.
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This compound, a halogenated organic compound, requires specific disposal procedures due to its hazardous characteristics. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical in a laboratory setting.
Immediate Safety and Hazard Profile
This compound is a flammable liquid that is harmful if swallowed or inhaled and can cause serious skin and eye irritation.[1] It is also toxic to aquatic life with long-lasting effects.[2] Adherence to strict safety protocols is crucial when handling this compound. Always consult the Safety Data Sheet (SDS) for detailed safety information.
Table 1: Hazard and Disposal Information for this compound
| Parameter | Information | Source |
| GHS Hazard Class | Flammable Liquid (Category 3), Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Serious Eye Damage (Category 1), Acute Toxicity, Inhalation (Category 4) | [1] |
| Primary Disposal Route | Incineration by a licensed hazardous waste disposal company. | [2] |
| Waste Classification | Hazardous Waste, Halogenated Organic Waste. | [3] |
| Incompatible Wastes | Do not mix with non-halogenated organic wastes, acids, bases, or strong oxidizing agents. | [3] |
| Container Requirements | Use a designated, compatible, and leak-proof container with a secure cap. The container should be clearly labeled as "Hazardous Waste" and with the chemical name. | [4][5] |
| Storage of Waste | Store in a cool, dry, well-ventilated area, away from sources of ignition. | [2] |
Step-by-Step Disposal and Spill Management Procedures
The proper disposal of this compound waste involves segregation, proper containment, and disposal through a certified hazardous waste management service.
Routine Disposal Workflow
The following diagram outlines the decision-making process for the routine disposal of this compound waste generated in a laboratory.
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Ensure Personal Safety : Evacuate all non-essential personnel from the area. The person cleaning the spill must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large spills, a respirator may be necessary.[6]
-
Control Ignition Sources : As the substance is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[7]
-
Contain the Spill : For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[7][8]
-
Absorb and Collect : Cover the spill with the absorbent material, working from the outside in to prevent spreading.[7] Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled hazardous waste container.[9]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[8]
-
Dispose of Waste : Seal the container with the spill cleanup materials and label it clearly. Arrange for disposal through your institution's hazardous waste management program.
Experimental Protocols for Chemical Degradation
While incineration is the standard disposal method, research into the degradation of halogenated hydrocarbons offers insights into potential alternative disposal technologies. These methods are generally not performed as a routine disposal procedure in a standard research lab but are relevant for specialized waste treatment facilities.
One area of research is reductive dehalogenation . This technique involves the use of a reducing agent to remove the halogen atom from the organic compound. For example, nickel-aluminum alloy in potassium hydroxide (B78521) solution has been used to degrade various halogenated compounds.[10] The products are typically the corresponding alkane, where the halogen is replaced by a hydrogen atom.[10]
Another approach is oxidative degradation . For instance, Molten Salt Oxidation (MSO) is a technology that can be used for the disposal of halogenated hydrocarbons.[9] In this process, the organic waste is introduced into a molten salt bath at high temperatures with an oxidant, which breaks down the compound into carbon dioxide and the corresponding alkali halide.[9]
It is important to note that these are advanced chemical processes and should not be attempted for routine laboratory waste disposal without specialized equipment and a thorough safety assessment.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C7H15Br | CID 15752574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. benchchem.com [benchchem.com]
- 6. canbipharm.com [canbipharm.com]
- 7. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. Validated methods for degrading hazardous chemicals: some halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
